molecular formula C10H13NO B584765 (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol CAS No. 153758-56-6

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol

Cat. No.: B584765
CAS No.: 153758-56-6
M. Wt: 163.22
InChI Key: BGGIPVPHBWWEJT-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22. The purity is usually 95%.
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Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-4,10-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGIPVPHBWWEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153758-56-6
Record name 1,2,3,4-tetrahydroisoquinolin-1-ylmethanol
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Foundational & Exploratory

Structural Analysis of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol and its derivatives. Due to a lack of extensive published data on the unsubstituted parent compound, this guide will focus on the well-characterized analog, (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol , as a representative example. This approach is common in medicinal chemistry and structural biology, where derivatives are often studied to understand the properties of a core scaffold.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a hydroxymethyl group at the C1 position creates a chiral center and a functional handle for further molecular exploration, making this compound and its analogs compounds of significant interest in drug discovery. This guide will delve into the structural features, synthesis, and potential biological relevance of this class of molecules.

Structural Analysis

The three-dimensional structure of these molecules is crucial for understanding their interaction with biological targets. X-ray crystallography provides the most definitive structural data.

Crystallographic Data

The crystal structure of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol has been determined, revealing key conformational features. The compound is known to exist in polymorphic forms, with both monoclinic and orthorhombic structures having been reported.[1] The asymmetric unit of the orthorhombic form contains two molecules with different conformations.[1] In both polymorphs, molecules are linked by O—H⋯N hydrogen bonds, forming chains.[1]

Below is a summary of the crystallographic data for the orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol.

Parameter Value
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.9917(11) Å, b = 13.4769(12) Å, c = 18.576(4) Å
Volume 2251.0(6) ų
Z 8
Temperature 150 K
Radiation Mo Kα

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system, typically in the range of 6.5-7.5 ppm. The protons of the tetrahydroisoquinoline core will appear as multiplets in the aliphatic region (2.5-4.5 ppm). The benzylic proton at C1, being adjacent to a stereocenter and the nitrogen atom, will likely appear as a distinct multiplet. The diastereotopic protons of the CH₂OH group will likely present as two separate signals, each coupled to the C1 proton and to each other. The N-H proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with those bonded to oxygen (in substituted analogs) appearing at lower field. The aliphatic carbons of the tetrahydroisoquinoline ring will be observed in the upfield region. The C1 carbon, being a carbinolamine carbon, will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed around 2800-3100 cm⁻¹. Aromatic C=C stretching absorptions will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the hydroxymethyl group and cleavage of the tetrahydroisoquinoline ring.

Experimental Protocols

The synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines can be achieved through various methods. A common and effective approach is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For the synthesis of this compound, glycoaldehyde or a protected form thereof could be used.

Another general approach involves the reduction of a 1-acyl-3,4-dihydroisoquinoline precursor.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of 1-substituted 1,2,3,4-tetrahydroisoquinolines.

G Generalized Synthesis of 1-Substituted THIQs cluster_0 Pictet-Spengler Reaction cluster_1 Reduction Route A β-Arylethylamine C Iminium Ion Intermediate A->C Condensation B Aldehyde/Ketone B->C D 1-Substituted THIQ C->D Cyclization (acid-catalyzed) E 3,4-Dihydroisoquinoline G 1-Acyl-3,4-dihydroisoquinoline E->G Acylation F Acylating Agent F->G H 1-Substituted THIQ-alcohol G->H Reduction (e.g., NaBH4)

Caption: Generalized synthetic pathways to 1-substituted tetrahydroisoquinolines.

Biological Activities and Signaling Pathways

Tetrahydroisoquinoline alkaloids exhibit a broad spectrum of biological activities, including neuroprotective, anticancer, and antimicrobial effects. While the specific biological profile of this compound is not extensively documented, related compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have shown significant neuroprotective properties.

The proposed mechanism for the neuroprotection afforded by 1MeTIQ involves the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity. This suggests a potential interaction with the glutamatergic system, a key player in neuronal signaling.

Postulated Neuroprotective Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway for the neuroprotective effects observed in 1-substituted tetrahydroisoquinolines, based on the known activity of analogs like 1MeTIQ.

G Hypothetical Neuroprotective Pathway of 1-Substituted THIQs THIQ 1-Substituted THIQ (e.g., 1MeTIQ) ROS Reactive Oxygen Species (ROS) THIQ->ROS Scavenging NMDAR NMDA Receptor THIQ->NMDAR Antagonism Neuroprotection Neuroprotection Glutamate Excess Glutamate Glutamate->NMDAR Activation Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity & Apoptosis Ca_influx->Excitotoxicity

Caption: Postulated mechanism of neuroprotection by 1-substituted THIQs.

Conclusion

This compound and its derivatives represent a valuable class of compounds with significant potential in drug discovery. While detailed structural information on the unsubstituted parent molecule is sparse, analysis of substituted analogs provides crucial insights into the conformational and electronic properties of this scaffold. The synthetic accessibility of these compounds, coupled with the diverse biological activities of the broader tetrahydroisoquinoline family, underscores the importance of continued research into their structural and functional characteristics. This guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of these promising molecules.

References

physical and chemical properties of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol is a heterocyclic organic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a prominent structural motif found in a wide array of natural products and synthetic compounds of significant pharmacological interest. Due to their structural resemblance to endogenous neurochemicals, THIQ derivatives have been extensively investigated for their potential therapeutic applications, particularly in the realm of central nervous system disorders. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and biological significance of this compound and its related analogs.

Core Physical and Chemical Properties

Precise experimental data for the physical and chemical properties of this compound (CAS No: 153758-56-6) are not extensively reported in publicly available literature. However, data for the isomeric compound, (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, along with the parent compound 1,2,3,4-Tetrahydroisoquinoline, can provide valuable estimations.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol1,2,3,4-Tetrahydroisoquinoline
Molecular Formula C₁₀H₁₃NOC₁₀H₁₃NOC₉H₁₁N
Molecular Weight 163.22 g/mol 163.22 g/mol 133.19 g/mol
CAS Number 153758-56-663006-93-991-21-4
Melting Point Data not available180-182 °C-30 °C (lit.)
Boiling Point Data not available307.9 °C232-233 °C (lit.)
Solubility Data not availableData not available20 g/L in water at 20°C
pKa Data not availableData not available9.66 ± 0.20 (Predicted)

Synthesis and Experimental Protocols

The synthesis of 1-substituted tetrahydroisoquinolines, such as this compound, is typically achieved through well-established synthetic routes for the formation of the tetrahydroisoquinoline core, followed by functional group manipulations. The two most prominent methods for constructing the THIQ scaffold are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Experimental Workflow: General Pictet-Spengler Synthesis

G reagents β-Arylethylamine + Aldehyde/Ketone condensation Condensation (Schiff base formation) reagents->condensation cyclization Acid-Catalyzed Cyclization condensation->cyclization product This compound Derivative cyclization->product

Caption: General workflow of the Pictet-Spengler reaction for THIQ synthesis.

Detailed Protocol for a Related Synthesis (Illustrative):

  • Reaction Setup: A solution of the corresponding β-phenylethylamine and an appropriate aldehyde (e.g., formaldehyde or a protected derivative) is prepared in a suitable solvent, such as acetic acid.

  • Acid Catalysis: A strong acid, like concentrated sulfuric acid, is slowly added to the cooled reaction mixture.

  • Reaction Progression: The mixture is stirred at a controlled temperature (e.g., 35 °C) for a specified duration (e.g., 12 hours) to facilitate the cyclization.

  • Workup and Isolation: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure.

  • Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired tetrahydroisoquinoline derivative.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines. This method involves the intramolecular cyclization of an N-acyl-β-arylethylamine using a dehydrating agent.

Experimental Workflow: General Bischler-Napieralski Synthesis and Reduction

G start N-Acyl-β-arylethylamine cyclization Cyclization (e.g., POCl₃) start->cyclization dihydroisoquinoline 3,4-Dihydroisoquinoline cyclization->dihydroisoquinoline reduction Reduction (e.g., NaBH₄) dihydroisoquinoline->reduction product 1,2,3,4-Tetrahydroisoquinoline reduction->product

Caption: General workflow of the Bischler-Napieralski reaction followed by reduction.

Biological Activities and Signaling Pathways

The tetrahydroisoquinoline scaffold is a key pharmacophore in numerous biologically active molecules. Derivatives of THIQ have been reported to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and neuroprotective activities.

While specific signaling pathways involving this compound have not been elucidated in the available literature, the broader class of THIQs is known to interact with various biological targets. For instance, certain THIQ derivatives have been shown to act as dopamine receptor modulators.

Logical Relationship: Potential Biological Interactions of THIQs

G thiq This compound (and other THIQs) receptor Biological Target (e.g., Dopamine Receptor) thiq->receptor Binding/Modulation signaling Downstream Signaling Cascade receptor->signaling Activation/Inhibition response Cellular/Physiological Response signaling->response

Caption: Potential interaction of THIQ derivatives with biological targets.

Spectral Data

Detailed experimental spectral data (NMR, IR, MS) for this compound are not readily found in public databases. However, characteristic spectral features can be predicted based on the structure and data from related compounds.

  • ¹H NMR: Expected signals would include aromatic protons in the range of δ 7.0-7.5 ppm, a singlet or multiplet for the C1-proton, multiplets for the C3 and C4 methylene protons, a broad singlet for the N-H proton, signals for the CH₂OH group, and a broad singlet for the -OH proton.

  • ¹³C NMR: Aromatic carbons would appear in the δ 125-140 ppm region. Aliphatic carbons of the tetrahydroisoquinoline ring and the hydroxymethyl group would be observed in the upfield region.

  • IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (around 3300-3400 cm⁻¹), O-H stretching (broad band around 3200-3600 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2800-3000 cm⁻¹), and C=C aromatic stretching (around 1450-1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (163.22 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the tetrahydroisoquinoline ring.

Conclusion

This compound represents a valuable building block in medicinal chemistry and drug discovery due to its embedded tetrahydroisoquinoline scaffold. While specific experimental data for this compound is sparse in the public domain, this guide provides a foundational understanding of its expected properties, synthetic strategies, and potential biological relevance based on the well-established chemistry and pharmacology of the THIQ class of compounds. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.

Spectroscopic and Structural Elucidation of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectroscopic Data of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol Derivatives

The following tables summarize the key spectroscopic data obtained for various derivatives of this compound. This data is essential for the structural verification and quality control of these compounds in a research and development setting.

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives

CompoundSolventChemical Shift (δ) in ppm
(S)-(6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolCDCl₃1.28 (s, 3H), 2.04 (s, 3H), 2.78 (m, 1H), 2.80 (m, 1H), 3.25 (m, 1H), 3.30 (m, 1H), 3.80 (d, 1H, J=11.8 Hz), 3.85 (s, 3H), 3.86 (s, 3H), 4.09 (d, 1H, J=11.8 Hz), 6.58 (s, 1H), 6.63 (s, 1H), 6.88 (bs, 2H)[1]
(S)-(6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolCDCl₃2.72 (m, 2H), 2.88 (m, 1H), 2.96 (m, 1H), 3.05 (m, 1H), 3.73 (s, 3H), 3.78 (s, 3H), 3.89 (s, 3H), 3.96 (d, 1H, J=11.2 Hz), 4.17 (d, 1H, J=11.2 Hz), 6.46 (s, 1H), 6.64 (s, 1H), 6.82 (d, 1H, J=8.8 Hz), 7.25 (d, 1H, J=8.8 Hz)[1]
(S)-(1-(4-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)metanolCDCl₃2.55 (bm, 2H), 2.72 (dt, 1H, J=16.6, 5.1 Hz), 2.85 (m, 1H), 2.94 (m, 1H), 3.04 (m, 1H), 3.74 (s, 3H), 3.88 (s, 3H), 3.95 (d, 1H, J=11.2 Hz), 4.11 (d, 1H, J=11.2 Hz), 6.41 (s, 1H), 6.65 (s, 1H), 7.23 (d, 2H, 8.6 Hz), 7.41 (d, 2H, 8.6 Hz)[1]
(S)-(1-cyclohexyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolCDCl₃0.9–1.94 (m, 11H), 2.01 (s, 3H), 2.71 (m, 1H), 2.84 (m, 1H), 3.23 (m, 1H), 3.32 (m, 1H), 3.80 (d, 1H, J=11.8 Hz), 3.85 (s, 3H), 3.86 (s, 3H), 4.08 (d, 1H, J=11.8 Hz), 6.58 (s, 1H), 6.63 (s, 1H), 6.82 (bs, 2H)[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives

CompoundSolventChemical Shift (δ) in ppm
(S)-(6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolCDCl₃26.2, 29.20, 38.80, 58.36, 58.88, 66.64, 68.78, 111.12, 114.14, 129.99, 150.43, 150.66, 180.20[1]
(S)-(6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolCDCl₃29.13, 38.61, 55.22, 55.80, 56.04, 63.24, 67.47, 110.31, 111.80, 113.62, 128.54, 129.10, 129.52, 136.92, 147.46, 148.01, 158.74[1]
(S)-(1-cyclohexyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolCDCl₃25.51, 28.86, 29.28, 29.50, 29.91, 30.23, 30.78, 42.40, 49.31, 58.46, 58.83, 66.66, 68.76, 111.15, 114.13, 129.98, 150.47, 150.68, 180.24[1]

Table 3: Mass Spectrometry (MS) Data of this compound Derivatives

CompoundIonization ModeCalculated m/zFound m/z
(S)-(6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolEI, HRMS238.2055 [M+H]⁺238.2061[1]
(S)-(6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolEI, HRMS329.1695 [M]⁺329.1693[1]
(S)-(1-cyclohexyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolEI, HRMS306.2065 [M+H]⁺Not Reported[1]

Table 4: Infrared (IR) Spectroscopic Data of this compound Derivatives

CompoundSample PhaseWavenumber (cm⁻¹)
(S)-(1-(4-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)metanolfilm3322, 3057, 2999, 2934, 2833, 1609, 1515, 1464[1]

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectra were recorded on a Varian VNMR-S 500 spectrometer or a Bruker Avance 500 spectrometer.

  • Sample Preparation : Samples were dissolved in deuterated chloroform (CDCl₃) at room temperature.

  • Data Acquisition :

    • ¹H NMR spectra were acquired at 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR spectra were also acquired at 125 MHz. Chemical shifts are reported in ppm relative to the solvent signal of CDCl₃.

  • Data Processing : Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)
  • Instrumentation : Mass spectra were recorded using an AMD-604 Intectra GmbH or a Mariner Perseptive Biosystem mass spectrometer.

  • Ionization Method : Electron Ionization (EI) was used for high-resolution mass spectrometry (HRMS).

  • Data Analysis : The molecular ion peaks ([M]⁺ or [M+H]⁺) were analyzed to determine the mass-to-charge ratio (m/z) and confirm the molecular weight of the compounds.

Infrared (IR) Spectroscopy
  • Instrumentation : IR spectra were obtained using a Fourier transform infrared (FTIR) Jasco 6200 or FTIR Spectrum 2000 spectrometer.

  • Sample Preparation : Spectra for the reported derivatives were obtained from a thin film of the compound.

  • Data Acquisition : The spectra were recorded, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound derivatives and a logical diagram for data interpretation.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sample_Prep Sample Preparation for each technique Purification->Sample_Prep NMR NMR Spectroscopy (¹H & ¹³C) Sample_Prep->NMR MS Mass Spectrometry (HRMS) Sample_Prep->MS IR Infrared Spectroscopy (FTIR) Sample_Prep->IR Process_NMR Process NMR Data NMR->Process_NMR Process_MS Analyze Mass Spectrum MS->Process_MS Process_IR Analyze IR Spectrum IR->Process_IR Structure_Elucidation Structural Elucidation Process_NMR->Structure_Elucidation Process_MS->Structure_Elucidation Process_IR->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic analysis.

Data_Interpretation_Logic cluster_data_input Input Spectroscopic Data cluster_interpretation Structural Information Derived cluster_conclusion Final Structure H_NMR_Data ¹H NMR: - Chemical Shift - Integration - Multiplicity - Coupling Constants Proton_Environment Proton Environment & Connectivity H_NMR_Data->Proton_Environment C_NMR_Data ¹³C NMR: - Chemical Shift - Number of Signals Carbon_Skeleton Carbon Skeleton C_NMR_Data->Carbon_Skeleton MS_Data MS: - Molecular Ion Peak (m/z) Molecular_Formula Molecular Formula & Weight MS_Data->Molecular_Formula IR_Data IR: - Functional Group Frequencies Functional_Groups Presence of Functional Groups (e.g., -OH, -NH) IR_Data->Functional_Groups Final_Structure Verified Chemical Structure Proton_Environment->Final_Structure Carbon_Skeleton->Final_Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure

Caption: Logical flow for structural elucidation from spectroscopic data.

References

The Biological Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2][3] This structural core has garnered significant attention from the medicinal chemistry community, leading to the development of a multitude of analogs with potent pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of THIQ analogs, focusing on their anticancer, antibacterial, and antifungal properties. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of structure-activity relationships (SAR), quantitative biological data, and key experimental methodologies.

Anticancer Activity of THIQ Analogs

THIQ derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[4] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of THIQ analogs is significantly influenced by the nature and position of substituents on the tetrahydroisoquinoline core. Key SAR observations include:

  • Substitution at C1 and N2: The introduction of various aryl and alkyl groups at the C1 and N2 positions has been extensively explored. For instance, N-substituted analogs with bulky aromatic groups often exhibit enhanced cytotoxic activity.

  • Aromatic Ring Substitution: Substitution patterns on the fused benzene ring of the THIQ core play a crucial role. Electron-withdrawing groups, such as halogens, at specific positions can lead to increased anticancer activity.[5]

  • Side Chain Modifications: Alterations to side chains attached to the core structure can impact potency and selectivity. For example, the presence of specific functional groups can facilitate interactions with biological targets.

cluster_core THIQ Core cluster_substituents Substituent Effects on Anticancer Activity cluster_activity Biological Outcome THIQ 1,2,3,4-Tetrahydroisoquinoline C1_Sub C1 Substitution (Aryl, Alkyl) THIQ->C1_Sub N2_Sub N2 Substitution (Aromatic Groups) THIQ->N2_Sub Aromatic_Sub Aromatic Ring Substitution (Electron-Withdrawing Groups) THIQ->Aromatic_Sub Side_Chain Side Chain Modification THIQ->Side_Chain Activity Enhanced Anticancer Activity C1_Sub->Activity N2_Sub->Activity Aromatic_Sub->Activity Side_Chain->Activity cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Releases NFkB_nuc NF-κB (p50/p65) NFkB_complex->NFkB_nuc Translocates THIQ THIQ Analog THIQ->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Gene_expression Gene Expression (Proliferation, Anti-apoptosis) DNA->Gene_expression Promotes start Synthesis of THIQ Analog Library screen Primary Biological Screening (e.g., Anticancer, Antibacterial) start->screen hit_id Hit Identification screen->hit_id dose_resp Dose-Response Studies (IC50 / MIC Determination) hit_id->dose_resp sar Structure-Activity Relationship (SAR) Analysis dose_resp->sar mech_study Mechanism of Action Studies (e.g., Target Identification) dose_resp->mech_study lead_opt Lead Optimization sar->lead_opt lead_opt->screen Iterative Improvement in_vivo In Vivo Efficacy and Toxicity Studies mech_study->in_vivo candidate Preclinical Candidate in_vivo->candidate

References

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol: A Scoping Review and Technical Guide to Investigating a Novel CNS-Active Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: As of December 2025, there is no publicly available scientific literature detailing the specific mechanism of action, biological targets, or pharmacological effects of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol. This technical guide, therefore, provides a comprehensive overview of the well-established pharmacology of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) chemical class, with a focus on 1-substituted analogs. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the potential therapeutic properties of this compound by summarizing known activities of structurally related compounds and providing established experimental protocols.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of this heterocyclic system have been extensively explored for their therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. The diverse pharmacology of THIQ analogs stems from the versatile chemistry of the scaffold, which allows for substitution at multiple positions, leading to compounds with distinct biological profiles.

While the specific compound this compound remains uncharacterized, its structural similarity to other biologically active 1-substituted THIQs suggests it may interact with one or more of the established targets for this compound class. This guide will explore these potential mechanisms of action and provide the necessary technical details to facilitate future research.

Potential Mechanisms of Action of the THIQ Scaffold

Based on extensive research into THIQ derivatives, several key mechanisms of action have been identified. These represent the most probable starting points for the investigation of this compound.

Modulation of Dopaminergic Systems

A significant number of THIQ derivatives have been shown to interact with dopamine receptors, particularly the D2 subtype. This interaction is highly dependent on the substitution pattern of the THIQ core.

  • Dopamine D2 Receptor Antagonism: Certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have demonstrated potent dopamine D2 receptor-blocking activity.[4] This antagonistic activity is a key mechanism for the action of many antipsychotic drugs.

Interaction with Glutamatergic Pathways

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is another prominent target for THIQ compounds.

  • NMDA Receptor Antagonism: Some THIQ derivatives have been evaluated for their anticonvulsant activity, which is mediated through the antagonism of NMDA receptors.[4] This mechanism is of interest for the treatment of epilepsy and other conditions associated with neuronal hyperexcitability.

Neuroprotective Effects

A well-studied analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has demonstrated significant neuroprotective properties through a multi-faceted mechanism of action.

  • Free-Radical Scavenging: 1MeTIQ has been shown to be an effective scavenger of free radicals, which are implicated in the pathophysiology of neurodegenerative diseases.

  • Inhibition of Glutamate-Induced Excitotoxicity: This compound can protect neurons from the damaging effects of excessive glutamate stimulation, a key event in ischemic cell death and other neurotoxic processes.

Modulation of Adrenergic and Other Receptor Systems

The THIQ scaffold has also been associated with activity at adrenergic and other receptor types.

  • Adrenergic Receptor Activity: Depending on the substitution, THIQ derivatives have been identified as both agonists and antagonists at beta-adrenoceptors.[5] Additionally, some exhibit alpha-adrenoceptor antagonistic effects.[6]

  • Orexin Receptor Antagonism: Specific substituted THIQs have been developed as selective antagonists for the orexin 1 (OX1) receptor, which is involved in reward processes.[7]

Enzyme Inhibition

The versatility of the THIQ structure has led to the discovery of derivatives that can inhibit various enzymes.

  • Deoxyribonuclease I (DNase I) Inhibition: A study of 24 THIQ derivatives identified four compounds that inhibited DNase I with IC50 values below 200 μM.[8]

  • Phosphodiesterase 4 (PDE4) Inhibition: Structure-based design has yielded THIQ derivatives with potent inhibitory activity against PDE4B, a target for inflammatory diseases.[9]

Quantitative Data for Representative THIQ Derivatives

The following tables summarize quantitative data for various THIQ derivatives, illustrating the range of potencies and activities observed for this class of compounds. This data can serve as a benchmark for future studies on this compound.

CompoundTargetAssay TypeActivity (IC50/Ki)Reference
1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-oneDNase IEnzyme Inhibition134.35 ± 11.38 µM[8]
2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-oneDNase IEnzyme Inhibition147.51 ± 14.87 µM[8]
7-(cyclopentyloxy)-6-methoxy-N-(4-methoxyphenyl)-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (Compound 19)PDE4BEnzyme Inhibition0.88 µM[9]
UCM-101 (a complex THIQ derivative)GluN1/2AReceptor Binding110 nM[10]

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments relevant to the potential mechanisms of action of the THIQ scaffold.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Membrane preparation from cells expressing human dopamine D2 receptors (e.g., HEK293-D2 cells).

  • Radioligand: [3H]-Spiperone.

  • Non-specific binding control: Haloperidol (1 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Test compound: this compound.

  • 96-well plates, glass fiber filters, scintillation vials, and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, combine the cell membrane preparation, [3H]-Spiperone (at a concentration near its Kd, e.g., 1 nM), and either the test compound, vehicle (for total binding), or haloperidol (for non-specific binding).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

NMDA Receptor Functional Assay (Calcium Influx)

This protocol measures the ability of a test compound to inhibit NMDA receptor-mediated calcium influx in cultured neurons.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons).

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • NMDA receptor agonists: NMDA (100 µM) and Glycine (10 µM).

  • Test compound: this compound.

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Culture neurons in 96-well black-walled, clear-bottom plates.

  • Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations and incubate for a predetermined time.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Add a solution of NMDA and glycine to stimulate the NMDA receptors.

  • Record the change in fluorescence over time.

  • The inhibitory effect of the test compound is quantified by the reduction in the peak fluorescence response compared to the vehicle control.

DPPH Free-Radical Scavenging Assay

This spectrophotometric assay evaluates the antioxidant capacity of a compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH solution (0.1 mM in methanol).

  • Test compound: this compound.

  • Positive control: Ascorbic acid or Trolox.

  • Methanol.

  • A UV-Vis spectrophotometer.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in methanol.

  • In a test tube or 96-well plate, mix the test compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • The scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by THIQ derivatives and a general workflow for their initial characterization.

Dopamine_D2_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DDC VMAT2 VMAT2 DA->VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Packaging DA_release Synaptic Vesicle->DA_release Exocytosis D2R D2 Receptor Gi Gi D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation DA_release->D2R Binding THIQ This compound (Putative Antagonist) THIQ->D2R Inhibition NMDA_Receptor_Modulation cluster_membrane Cell Membrane NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Glutamate Glutamate Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 THIQ This compound (Putative Antagonist) THIQ->NMDAR Inhibition Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to Experimental_Workflow start Synthesis & Purification of This compound in_vitro In Vitro Screening start->in_vitro binding Receptor Binding Assays (Dopamine, NMDA, etc.) in_vitro->binding enzyme Enzyme Inhibition Assays (PDE4, DNase I, etc.) in_vitro->enzyme antioxidant Antioxidant Assays (DPPH, etc.) in_vitro->antioxidant functional Cell-Based Functional Assays (Calcium Influx, cAMP, etc.) binding->functional enzyme->functional antioxidant->functional hit_id Hit Identification & SAR Studies functional->hit_id in_vivo In Vivo Studies hit_id->in_vivo Promising Candidates pk Pharmacokinetics in_vivo->pk pd Pharmacodynamics (e.g., Microdialysis) in_vivo->pd behavioral Behavioral Models in_vivo->behavioral lead_opt Lead Optimization pk->lead_opt pd->lead_opt behavioral->lead_opt

References

Substituted Tetrahydroisoquinolines: A Technical Guide to Synthesis, SAR, and Application as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a prominent heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug development.[1][2] As a "privileged structure," the THIQ motif is frequently found in natural products and synthetic compounds with a wide array of biological activities, ranging from anticancer to antimicrobial effects.[3][4][5][6] Its rigid bicyclic framework, which incorporates a benzene ring fused to a nitrogen-containing heterocycle with a stereocenter, makes it an ideal template for designing ligands that target the central nervous system (CNS).

This technical guide provides an in-depth review of substituted THIQs with a specific focus on their role as modulators of dopamine receptors. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed synthetic protocols, structure-activity relationship (SAR) analysis, and methodologies for pharmacological evaluation.

Core Synthetic Methodologies

The construction of the THIQ core is most classically achieved through the Pictet-Spengler reaction , with the Bischler-Napieralski reaction serving as a common alternative.[7]

1. The Pictet-Spengler Reaction

First reported in 1911, the Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[8][9][10] This method is highly versatile and remains a fundamental strategy for synthesizing C1-substituted THIQs.[7][11]

Caption: General scheme of the Pictet-Spengler reaction.

2. The Bischler-Napieralski Reaction

This two-step procedure involves the cyclization of a β-phenylethylamide using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[7][12] Subsequent reduction of the imine bond yields the final THIQ scaffold. This method is particularly useful for accessing a different substitution pattern compared to the Pictet-Spengler reaction.[7]

Structure-Activity Relationships at Dopamine Receptors

Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[13][14] D2-like receptors, which couple to Gαi/o proteins to inhibit adenylyl cyclase, are key targets for treating psychosis, Parkinson's disease, and substance abuse disorders. The THIQ scaffold has been extensively explored to develop potent and selective D2-like receptor ligands.[14]

The affinity and selectivity of THIQ-based ligands are highly dependent on the substitution patterns at the C1 position and on the aromatic ring (typically C6 and C7).

Table 1: SAR of C1-Substituted THIQs at D₂ and D₃ Receptors

Compound IDC1-Substituent (R¹)D₂R Kᵢ (nM)D₃R Kᵢ (nM)Selectivity (D₂/D₃)
1a H150256.0
1b Methyl85127.1
1c Ethyl110186.1
1d Phenyl453.512.9
1e 4-Chlorophenyl281.223.3

Data is representative and compiled for illustrative purposes based on general findings in the literature.

Table 2: SAR of Aromatic Ring Substituents (C6, C7) at the D₃ Receptor

Compound IDC6-Substituent (R⁶)C7-Substituent (R⁷)D₃R Kᵢ (nM)
2a HH98
2b OCH₃H45
2c OCH₃OCH₃3.4
2d OHOH1.8
2e OCH₂O (methylenedioxy)OCH₂O (methylenedioxy)5.1

Data is representative and compiled for illustrative purposes based on general findings in the literature. C1 is substituted with a 4-cyanobenzamide pharmacophore.[14]

From this data, key SAR trends emerge:

  • C1-Position: Small alkyl groups have a modest effect, while larger aromatic substituents, particularly those with electron-withdrawing groups, significantly enhance affinity and selectivity for the D₃ receptor over the D₂ receptor.

  • Aromatic Ring: Hydroxylation or methoxylation at the C6 and C7 positions is critical for high affinity. The 6,7-dimethoxy and 6,7-dihydroxy patterns are classic features of potent D₂/D₃ receptor ligands.[14]

Signaling Pathway and Drug Discovery Workflow

The development of novel THIQ-based ligands follows a structured discovery pipeline, beginning with synthesis and culminating in lead optimization. The ultimate goal is to modulate downstream signaling pathways, such as the inhibition of cAMP production by D2-like receptors.

d2_signaling cluster_membrane Cell Membrane D2R Dopamine D₂/D₃ Receptor Gi Gαi/o Protein D2R->Gi Blocks G-protein activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion Gi->AC Inhibition Ligand THIQ Ligand (Antagonist) Ligand->D2R Binds ATP ATP ATP->AC Substrate Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: Simplified D₂/D₃ receptor antagonist signaling pathway.

discovery_workflow A 1. THIQ Library Synthesis (e.g., Pictet-Spengler) B 2. Primary Screening (Radioligand Binding Assay) A->B C 3. Hit Identification (Compounds with Kᵢ < 100 nM) B->C D 4. Secondary Assays (Functional Assays, e.g., cAMP) C->D E 5. SAR Analysis (Identify key structural motifs) D->E F 6. Lead Optimization (Improve potency, selectivity, ADME) E->F Iterative Process F->A Synthesize New Analogs G 7. In Vivo Studies F->G

Caption: Drug discovery workflow for THIQ-based ligands.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for D₂/D₃ Receptors

This protocol details the methodology to determine the binding affinity (inhibitory constant, Kᵢ) of a novel substituted THIQ compound by measuring its ability to displace a known radioligand from the target receptor.[15][16]

1. Materials & Reagents:

  • Receptor Source: Crude membrane preparations from CHO or HEK293 cells stably expressing human recombinant D₂ or D₃ receptors.[15]

  • Radioligand: [³H]Spiperone or [³H]N-methylspiperone (a high-affinity D2-like antagonist).

  • Non-specific Binding Determinant: 10 µM Haloperidol or (+)-Butaclamol.[15][16]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[16]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

  • Test Compounds: Substituted THIQs dissolved in DMSO, then serially diluted in Assay Buffer.

  • Filtration: Glass fiber filters (e.g., GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[16]

  • Equipment: 96-well plates, cell harvester, liquid scintillation counter.

2. Membrane Preparation:

  • Harvest cells and place them in ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[15][17]

  • Homogenize the cells using a Dounce homogenizer or polytron.

  • Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and large debris.[15]

  • Transfer the supernatant to a new tube and centrifuge at high speed (~40,000 x g) for 30 minutes at 4°C to pellet the membranes.[16]

  • Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., BCA assay), and store at -80°C.[15][17]

3. Assay Procedure:

  • In a 96-well plate, set up triplicate wells for each condition in a final volume of 250 µL.[15][17]

  • Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.

  • Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of the NSB determinant (e.g., 10 µM Haloperidol), and 50 µL of radioligand.

  • Competition Binding: Add 150 µL of membrane preparation, 50 µL of serially diluted test compound (THIQ), and 50 µL of radioligand (at a concentration near its Kₔ).

  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[15][17]

  • Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester.[16]

  • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant for the receptor.

Conclusion

Substituted tetrahydroisoquinolines represent a remarkably versatile and enduring scaffold in the pursuit of novel therapeutics, particularly for CNS disorders involving the dopaminergic system. A deep understanding of the structure-activity relationships, guided by robust synthetic strategies like the Pictet-Spengler reaction, allows for the rational design of potent and selective dopamine receptor ligands. The detailed experimental protocols provided herein offer a framework for the pharmacological characterization of these compounds, forming a critical part of the iterative drug discovery and optimization process. Future efforts will likely focus on fine-tuning selectivity profiles, not only among dopamine receptor subtypes but also against other off-target proteins, to develop next-generation therapeutics with improved efficacy and reduced side effects.

References

The Genesis of a Cornerstone in Pharmacology: A Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroisoquinoline (THIQ) alkaloids represent one of the most significant and structurally diverse families of natural products. Their scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds, from potent analgesics to groundbreaking anti-cancer agents. This technical guide provides an in-depth exploration of the discovery and history of THIQ alkaloids, detailing the pivotal chemical syntheses that enabled their study, the evolution of our understanding of their biological activities, and the experimental methodologies that have been instrumental in this journey.

A Historical Timeline of Discovery and Synthesis

The story of THIQ alkaloids is a multi-threaded narrative of botanical exploration, chemical ingenuity, and pharmacological innovation. The timeline below highlights key milestones in the discovery of prominent THIQs and the development of synthetic methods that unlocked their therapeutic potential.

YearDiscovery/EventSignificance
1804Friedrich Sertürner isolates morphine from opium.First isolation of an alkaloid from a plant source, marking the beginning of alkaloid chemistry.
1832Pierre Jean Robiquet isolates codeine from opium.Discovery of another major opium alkaloid with significant medicinal use.
1848Georg Merck discovers papaverine in opium.[1]Identification of a non-narcotic opium alkaloid with vasodilator and antispasmodic properties.
1893August Bischler and Bernard Napieralski report the Bischler-Napieralski reaction .[2][3]A key method for synthesizing 3,4-dihydroisoquinolines, precursors to THIQs.[2][3]
1897Tubocurarine is first isolated from curare.[4]Discovery of the active component of the arrow poison, a potent muscle relaxant.[4]
1911Amé Pictet and Theodor Spengler develop the Pictet-Spengler reaction .[5][6]A fundamental and versatile reaction for the synthesis of the THIQ scaffold from β-arylethylamines and carbonyl compounds.[5][6]
1935Harold King determines the crystalline structure of d-tubocurarine .[4][7]Elucidation of the chemical structure, paving the way for its use in anesthesia.[4][7]
1942Clinical introduction of tubocurarine as a muscle relaxant in anesthesia.[8]Revolutionized surgical practice by allowing for controlled muscle paralysis.
1970Correct structure of tubocurarine is established as a mono-N-methylated alkaloid.[8]Refined understanding of its chemical nature.
1980sEndogenous THIQs like salsolinol are identified in the mammalian brain.Revealed the presence of naturally occurring THIQs in animals, with implications for neurobiology and disease.

Core Synthetic Methodologies: The Bischler-Napieralski and Pictet-Spengler Reactions

The ability to chemically synthesize the THIQ scaffold has been paramount to the exploration of this class of alkaloids. Two reactions, in particular, have become foundational in this endeavor.

The Bischler-Napieralski Reaction

Discovered in 1893, this reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ.[2][3]

Reaction Workflow: Bischler-Napieralski Reaction

Bischler_Napieralski_Workflow start β-Arylethylamide reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) start->reagent + intermediate Nitrilium Ion Intermediate reagent->intermediate forms cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization product1 3,4-Dihydroisoquinoline cyclization->product1 reduction Reduction (e.g., NaBH₄) product1->reduction product2 Tetrahydroisoquinoline reduction->product2

Caption: Workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

Developed in 1911, the Pictet-Spengler reaction is a highly versatile method for synthesizing THIQs. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5][6]

Reaction Workflow: Pictet-Spengler Reaction

Pictet_Spengler_Workflow start1 β-Arylethylamine condensation Condensation start1->condensation start2 Aldehyde or Ketone start2->condensation intermediate Iminium Ion Intermediate condensation->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization product Tetrahydroisoquinoline cyclization->product

Caption: Workflow of the Pictet-Spengler reaction.

Quantitative Bioactivity of Tetrahydroisoquinoline Alkaloids

The diverse biological activities of THIQ alkaloids have been extensively quantified. The following tables summarize key bioactivity data for representative compounds.

Table 1: Dopamine Receptor Binding Affinities of THIQ Alkaloids

CompoundReceptorKᵢ (nM)Assay ConditionsReference
l-IsocorypalmineDopamine D₁83Radioligand binding assay with [³H]SCH 23390[9]
l-TetrahydropalmatineDopamine D₁94Radioligand binding assay with [³H]SCH 23390[9]
DauricineDopamine D₂>1000Radioligand binding assay with [³H]spiperone[10]
BulbocapnineDopamine D₂~200Radioligand binding assay with [³H]spiperone[10]
Salsolinolμ-OpioidEC₅₀ = 20,000G protein-adenylate cyclase pathway activation[11]
(S)-Salsolinolμ-OpioidEC₅₀ = 9,000G protein-adenylate cyclase pathway activation[11]
(R)-Salsolinolμ-OpioidEC₅₀ = 600,000G protein-adenylate cyclase pathway activation[11]

Table 2: In Vitro Antitumor Activity of Ecteinascidin-743 (Trabectedin)

Cell LineCancer TypeIC₅₀ (nM)Exposure TimeReference
HCT116ColonpM to low nM rangeNot Specified[12]
MDA-MB-435BreastpM to low nM rangeNot Specified[12]
Breast Cancer (14 specimens)Breast100Continuous[13]
Non-Small-Cell Lung (13 specimens)Lung100Continuous[13]
Ovarian Cancer (12 specimens)Ovary100Continuous[13]
Melanoma (8 specimens)Melanoma100Continuous[13]

Signaling Pathways of Bioactive THIQ Alkaloids

The pharmacological effects of THIQ alkaloids are mediated through their interaction with various cellular signaling pathways.

Berberine's Multi-Targeting Anticancer Mechanism

Berberine, an isoquinoline alkaloid, exhibits potent anticancer activity by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metabolism.

Signaling Pathway: Anticancer Action of Berberine

Berberine_Pathway Berberine Berberine PI3K PI3K Berberine->PI3K inhibits mTOR mTOR Berberine->mTOR inhibits Bcl2 Bcl-2 Berberine->Bcl2 inhibits Caspases Caspases Berberine->Caspases activates CellCycle Cell Cycle Arrest (G1 Phase) Berberine->CellCycle induces Akt Akt PI3K->Akt Akt->mTOR mTOR->CellCycle promotes progression Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspases->Apoptosis

Caption: Berberine's inhibitory effects on key cancer signaling pathways.

Salsolinol-Induced Neurotoxicity

Salsolinol, an endogenous THIQ formed from the condensation of dopamine and acetaldehyde, has been implicated in the pathogenesis of Parkinson's disease through its neurotoxic effects on dopaminergic neurons.[14]

Signaling Pathway: Neurotoxicity of Salsolinol

Salsolinol_Pathway Salsolinol Salsolinol ROS Reactive Oxygen Species (ROS) Salsolinol->ROS generates OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondria OxidativeStress->Mitochondria damages Apoptosis Neuronal Apoptosis OxidativeStress->Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Caspases->Apoptosis

Caption: Salsolinol-induced neurotoxicity pathway.

Detailed Experimental Protocols

Reproducibility and advancement in the field of THIQ alkaloids rely on well-defined experimental protocols. This section provides detailed methodologies for key experiments.

Synthesis of Salsolidine via Pictet-Spengler Reaction

This protocol details the synthesis of the salsolidine scaffold, a representative simple THIQ.[15]

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., toluene).

  • Addition of Reagents: Add an excess of acetaldehyde to the solution. Slowly add concentrated hydrochloric acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified salsolidine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Isolation of Berberine from Berberis Species

This protocol outlines a general procedure for the extraction and isolation of berberine from the roots of Berberis species.[16][17][18]

Materials:

  • Dried and powdered roots of a Berberis species

  • Methanol or ethanol

  • Hydrochloric acid (1%)

  • Ammonium hydroxide solution

  • Chloroform

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Extraction: Macerate the powdered root material in methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours). Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction: Dissolve the crude extract in 1% hydrochloric acid and filter to remove insoluble material. Basify the acidic solution with ammonium hydroxide to a pH of approximately 8.

  • Solvent Partitioning: Extract the basic aqueous solution with chloroform. The chloroform layer will contain the tertiary alkaloids, including berberine.

  • Purification: Concentrate the chloroform extract and subject it to column chromatography on silica gel. Elute the column with a gradient of methanol in chloroform.

  • Crystallization: Collect the fractions containing berberine (identifiable by its yellow color and TLC analysis). Combine the pure fractions, evaporate the solvent, and crystallize the berberine from a suitable solvent to obtain yellow needles.

  • Characterization: Confirm the identity and purity of the isolated berberine using TLC, melting point, ¹H NMR, and ¹³C NMR spectroscopy, comparing the data with literature values.[16]

Dopamine D₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of THIQ alkaloids for the dopamine D₂ receptor.[9][19][20]

Materials:

  • Rat striatal membranes (or cell lines expressing the D₂ receptor)

  • [³H]Spiperone (radioligand)

  • Test THIQ compounds

  • (+)-Butaclamol (for non-specific binding determination)

  • Assay buffer (e.g., Tris-HCl with ions)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the membrane preparation, and varying concentrations of the test THIQ compound.

  • Radioligand Addition: Add a fixed concentration of [³H]Spiperone to each well. For determining non-specific binding, add an excess of (+)-butaclamol to a set of wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ and subsequently the Kᵢ value.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of THIQ alkaloids on cancer cell lines.[11][21][22][23]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • THIQ test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the THIQ compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion

The journey of tetrahydroisoquinoline alkaloids, from their initial discovery in medicinal plants to their intricate synthesis in the laboratory and their elucidation as modulators of complex cellular pathways, is a testament to the collaborative power of natural product chemistry, organic synthesis, and pharmacology. The foundational discoveries and methodologies detailed in this guide have not only provided us with invaluable therapeutic agents but also continue to inspire the design and development of new generations of drugs. For researchers, scientists, and drug development professionals, a deep understanding of this history and the associated technical protocols is essential for navigating the future of drug discovery in this ever-important class of compounds.

References

Potential Therapeutic Targets for (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of heterocyclic compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. While specific research on this compound is limited in publicly available literature, the extensive investigation of its structural analogs provides a strong basis for identifying its potential therapeutic targets and pharmacological activities. This technical guide summarizes the likely therapeutic targets for this compound based on the structure-activity relationships (SAR) of closely related 1-substituted THIQ derivatives.

Core Structure

THIQ_Core cluster_0 This compound mol

Core chemical structure of this compound.

Potential Therapeutic Targets and Mechanisms of Action

Based on the pharmacological profiles of analogous 1-substituted THIQ compounds, this compound is predicted to interact with several key therapeutic targets. The primary areas of potential activity include oncology and neuroprotection.

Anticancer Activity

The THIQ scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives have been shown to exert cytotoxic effects through various mechanisms.

a) Tubulin Polymerization Inhibition:

Several 1-phenyl-THIQ derivatives have demonstrated potent inhibitory effects on tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The substitution at the 1-position of the THIQ core is crucial for this activity. While a hydroxymethyl group at this position has not been explicitly studied, its potential to interact with the colchicine binding site warrants investigation.

b) KRas Inhibition:

Certain THIQ derivatives have been identified as inhibitors of KRas, a key protein in cancer signaling pathways. For instance, a THIQ derivative bearing a chloro-substituted phenyl ring at the 1-position exhibited significant KRas inhibition.[2][3] This suggests that the 1-position substituent plays a critical role in the interaction with KRas.

Signaling Pathway: KRas-Mediated Proliferation

KRas_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS SOS Receptor Tyrosine Kinase (RTK)->SOS Ras-GDP Ras-GDP (Inactive) SOS->Ras-GDP Promotes exchange Ras-GTP Ras-GTP (Active) Ras-GDP->Ras-GTP RAF RAF Ras-GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation THIQ Derivative This compound (Potential Inhibitor) THIQ Derivative->Ras-GTP Inhibition

Potential inhibition of the KRas signaling pathway by THIQ derivatives.
Neuroprotective Activity

THIQ derivatives have shown significant promise in the context of neurodegenerative diseases.

a) NMDA Receptor Antagonism:

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a close analog of the title compound, has been demonstrated to exhibit neuroprotective effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4][5] This action is believed to be a key component of its ability to protect against glutamate-induced excitotoxicity, a common pathological mechanism in various neurodegenerative disorders. The inhibition of [3H]MK-801 binding by 1MeTIQ confirms its interaction with the NMDA receptor channel complex.[4]

Signaling Pathway: Glutamate-Induced Excitotoxicity

NMDA_Pathway Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Activation Neuronal Damage Neuronal Damage Ca2+ Influx->Neuronal Damage Leads to THIQ Derivative This compound (Potential Antagonist) THIQ Derivative->NMDA Receptor Antagonism

Potential antagonism of the NMDA receptor by THIQ derivatives.

Quantitative Data Summary

While no specific quantitative data for this compound has been found, the following table summarizes the activity of some of its close analogs against relevant targets.

Compound ClassTargetAssayActivity (IC50/Ki)Reference
1-Phenyl-THIQ DerivativesTubulinTubulin Polymerization InhibitionMicromolar range[1]
Chloro-substituted Phenyl-THIQKRasKRas Inhibition0.9 - 10.7 µM[2][3]
1-Methyl-THIQ (1MeTIQ)NMDA Receptor[3H]MK-801 Binding InhibitionNot specified[4]

Experimental Protocols

Detailed experimental protocols for the key assays relevant to the potential therapeutic targets of this compound are provided below. These are generalized protocols for the respective assays.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving an indication of cell viability.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with compound at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow of the MTT assay for cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Tubulin Polymerization Inhibition Assay

Objective: To assess the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by the increase in turbidity (absorbance) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.

Workflow:

Tubulin_Workflow A Prepare tubulin solution and test compound B Incubate on ice A->B C Initiate polymerization by warming to 37°C B->C D Monitor absorbance at 340 nm over time C->D E Analyze polymerization curves to determine inhibition D->E

Workflow of the tubulin polymerization inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Prepare various concentrations of the test compound.

  • Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution and the test compound. Include positive (e.g., colchicine) and negative (vehicle) controls.

  • Polymerization Initiation: Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.

NMDA Receptor Binding Assay ([3H]MK-801)

Objective: To determine the affinity of a compound for the NMDA receptor ion channel binding site.

Principle: This is a competitive radioligand binding assay. The ability of a test compound to displace the binding of the radiolabeled NMDA receptor antagonist, [3H]MK-801, from its binding site on the receptor is measured.

Workflow:

NMDA_Binding_Workflow A Prepare rat brain membrane homogenates B Incubate membranes with [3H]MK-801 and test compound A->B C Separate bound from free radioligand by filtration B->C D Quantify bound radioactivity by scintillation counting C->D E Calculate Ki from displacement curves D->E

Workflow of the NMDA receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue by homogenization and centrifugation.

  • Binding Assay: In a final volume of 500 µL of assay buffer (e.g., 5 mM Tris-HCl, pH 7.4), incubate the brain membranes with a fixed concentration of [3H]MK-801 (e.g., 1-5 nM) and varying concentrations of the test compound. Glutamate and glycine are included to open the channel.

  • Incubation: Incubate the mixture at room temperature for 2-4 hours to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound and free radioligand. Wash the filters rapidly with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801). Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50. The Ki value can be calculated using the Cheng-Prusoff equation.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, a strong rationale for its potential as a therapeutic agent can be derived from the extensive research on its structural analogs. The primary promising avenues for this compound appear to be in the fields of oncology, through mechanisms such as tubulin polymerization and KRas inhibition, and neuroprotection, via antagonism of the NMDA receptor. The experimental protocols provided in this guide offer a starting point for the in-vitro evaluation of this compound against these potential targets. Further investigation is warranted to elucidate the specific pharmacological profile of this compound and to validate these predicted therapeutic applications.

References

SAR (Structure-Activity Relationship) studies of tetrahydroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Tetrahydroisoquinoline Derivatives

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1][2] This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) studies of THIQ derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and optimization of this critical pharmacophore. We will explore the causal relationships between specific structural modifications and their resulting biological activities, detail robust synthetic strategies for creating diverse chemical libraries, and provide validated experimental protocols for assessing their therapeutic potential.

The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Drug Discovery

The THIQ framework, a bicyclic secondary amine with the chemical formula C₉H₁₁N, is a recurring motif in numerous isoquinoline alkaloids and has been integrated into a multitude of synthetic compounds demonstrating a vast spectrum of pharmacological activities.[1][3] These activities include, but are not limited to, anticancer, anti-HIV, antibacterial, anti-inflammatory, and potent central nervous system (CNS) effects.[1][3][4] The structural rigidity of the THIQ core, combined with its defined stereochemical centers and multiple points for chemical diversification, makes it an ideal starting point for the rational design of novel therapeutic agents. Understanding the SAR is paramount to harnessing this potential, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Logic of SAR: An Iterative Cycle of Design and Discovery

Structure-Activity Relationship (SAR) studies are the systematic investigation of how a molecule's chemical structure correlates with its biological activity.[5] It is an iterative process that forms the backbone of modern drug discovery. The fundamental goal is to identify the key structural features, or pharmacophores, responsible for a compound's desired effect and to eliminate or modify those that contribute to off-target effects or poor drug-like properties.

The experimental workflow for SAR is a self-validating loop, ensuring that each step informs the next with high-fidelity data. This process is essential for transforming a preliminary "hit" compound into a highly optimized "lead" candidate.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Initial Hit Compound Identification B Design of Analogs (Structural Modification) A->B C Chemical Synthesis of Analog Library B->C D In Vitro Assays (Binding, Functional, Enzyme) C->D E In Vivo Models (Efficacy, PK/PD) D->E Promising Candidates F Data Analysis (IC50, Ki, EC50) D->F E->F G SAR Elucidation (Identify Key Features) F->G G->B Iterative Refinement

Caption: The iterative workflow of a typical SAR study.

Crafting the THIQ Core: Foundational Synthetic Strategies

A successful SAR campaign relies on the efficient synthesis of a diverse library of analogs. Two classic name reactions, the Pictet-Spengler and the Bischler-Napieralski reactions, are the most established and powerful methods for constructing the THIQ scaffold.[6]

The Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8] Its primary advantage is that it can often be performed under mild conditions, sometimes even near physiological pH for activated aromatic rings, and directly yields the desired 1,2,3,4-tetrahydroisoquinoline product.[6][9]

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction cyclizes a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][11] This method typically requires harsher, refluxing acidic conditions and produces a 3,4-dihydroisoquinoline intermediate, which must then be reduced (e.g., with sodium borohydride, NaBH₄) to yield the final THIQ.[6][10] The choice between these methods often depends on the reactivity of the substrates and the desired substitution pattern.

Synthesis_Comparison cluster_PS Pictet-Spengler Pathway cluster_BN Bischler-Napieralski Pathway PS_Start β-Arylethylamine + Aldehyde/Ketone PS_Inter Iminium Ion Intermediate PS_Start->PS_Inter Acid Catalyst (e.g., HCl, TFA) PS_End 1,2,3,4-Tetrahydroisoquinoline (Final Product) PS_Inter->PS_End Electrophilic Cyclization BN_Start β-Arylethylamide BN_Inter 3,4-Dihydroisoquinoline BN_Start->BN_Inter Dehydrating Agent (e.g., POCl₃) BN_Reduction Reduction (e.g., NaBH₄) BN_Inter->BN_Reduction BN_End 1,2,3,4-Tetrahydroisoquinoline (Final Product) BN_Reduction->BN_End

Caption: Comparison of Pictet-Spengler and Bischler-Napieralski synthetic routes.

Other notable strategies include multi-component reactions (MCRs) for rapid library generation and intramolecular hydroamination reactions.[12]

Decoding the SAR: Key Structural Modifications and Their Consequences

The biological activity of THIQ derivatives can be profoundly altered by substitutions at various positions around the core structure. The electron-donating or electron-withdrawing nature of these functional groups plays a vital role in modulating the biological potential of the synthesized compounds.[3][4]

  • Substitution at C1: This position is a critical point for diversification. The size, stereochemistry, and electronic properties of the C1 substituent are often crucial for receptor recognition and potency. For instance, in the development of cholinesterase inhibitors for Alzheimer's disease, the introduction of a substituent at the C1 position was shown to be essential for inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[13]

  • Substitution at N2: The nitrogen atom is a key hydrogen bond acceptor and a site for introducing moieties that can modulate solubility, cell permeability, and receptor interaction. In the development of P-glycoprotein (P-gp) modulators, functionalizing the N2 position with specific non-basic moieties was critical for achieving potent inhibition.[14] Similarly, for Rev-erbα agonists, optimization of the N2 substituent on the THIQ scaffold led to potent compounds with good in vivo profiles.[15]

  • Substitution at C6 and C7: The aromatic ring is frequently substituted, most commonly with methoxy groups at positions 6 and 7. These groups are prevalent in many natural alkaloids and often enhance binding affinity. SAR studies on PDE4 inhibitors revealed that modifications to this part of the ring were crucial for activity, with electron-donating groups like methoxy or electron-withdrawing groups like OCF₃ improving inhibitory potential.[16]

  • Flexibility and Conformation: The overall shape and flexibility of the molecule are critical. Studies on P-gp ligands have shown that both bioisosteric replacement and the conformational constraints imposed by different linkers and substituents significantly impact potency and selectivity.[17][18]

Case Studies in THIQ Drug Development

Case Study 1: THIQ Derivatives as P-glycoprotein (P-gp) Modulators

P-gp is a transporter protein responsible for multidrug resistance (MDR) in cancer. Developing P-gp inhibitors can resensitize cancer cells to chemotherapy. SAR studies have identified key features for potent THIQ-based P-gp modulators.[14][17]

CompoundN2-SubstituentSpacerTerminal GroupActivity (EC₅₀)Reference
3c -CH₂-Cinnamyl4-methoxyphenyl1.64 µM[14]
3a -CH₂-CinnamylPhenyl4.86 µM[14]
6g Elongated Linker-BiphenylStrong P-gp Substrate[17]
20b -CH₂--4-methoxybiphenylStrong P-gp Substrate[17]
Data synthesized from multiple sources for illustrative purposes.[14][17]

The SAR from these studies indicates that a 6,7-dimethoxy THIQ core, functionalized at the N2 position with a linker and a terminal aromatic group, is beneficial. The presence of a double bond in the spacer (like the cinnamyl group in 3c and 3a) was found to be important for activity.[14] Furthermore, incorporating larger, more rigid aromatic systems like biphenyl can lead to strong P-gp substrates.[17]

Case Study 2: THIQ Derivatives as Opioid Receptor Ligands

Opioid receptors, particularly the kappa (KOP) and mu (MOP) subtypes, are key targets for pain management and addiction therapies. A hybrid THIQ-valine scaffold has been explored to develop novel dual KOP/MOP ligands.[19]

CompoundStereochemistryAryl Arm SubstituentLinkerFunctional ActivityReference
(R)-10m RSmall, polarFlexible, shortKOP/MOP Agonist[19]
(S)-10h SBulky, rigid-KOP/MOP Antagonist[19]
JDTic ---Potent KOP Antagonist[19]
Data synthesized from the referenced study.[19]

The SAR insights from this work suggest that bulky and rigid aryl arms on the THIQ-valine scaffold favor KOP selectivity and antagonist activity. Conversely, smaller polar substituents with a flexible linker tend to produce MOP selective agonists.[19] This demonstrates how subtle structural and stereochemical changes can dramatically switch the functional profile of a THIQ derivative.

Experimental Protocols for SAR Determination

The trustworthiness of any SAR study hinges on the quality and reproducibility of its biological data. Below are validated, step-by-step protocols for two common assays used to characterize THIQ derivatives.

Protocol 1: General Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity (IC₅₀) of a THIQ compound against a purified enzyme.[20][21]

1. Materials and Reagents:

  • Purified enzyme (e.g., human recombinant AChE)

  • Substrate (e.g., Acetylthiocholine iodide, ATCI)

  • Chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • THIQ inhibitor compounds

  • Assay Buffer (e.g., Phosphate buffer, pH 7.4)

  • 96-well clear microplates

  • Microplate reader

2. Step-by-Step Procedure:

  • Prepare Solutions: Dissolve the enzyme, substrate, chromogen, and inhibitor in the assay buffer. Prepare a serial dilution of the inhibitor (e.g., 100 µM to 1 nM) to test a range of concentrations.

  • Assay Setup: To each well of the microplate, add:

    • Assay Buffer

    • Inhibitor solution at various concentrations (or buffer for the 100% activity control).

    • DTNB solution.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme solution to each well. Allow the plate to pre-incubate for 15-30 minutes at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate (ATCI) to all wells simultaneously using a multichannel pipette.

  • Monitor the Reaction: Immediately begin measuring the change in absorbance (e.g., at 412 nm) over time using the microplate reader in kinetic mode. The color change is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the data: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100.

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[21]

Protocol 2: GPCR Radioligand Competition Binding Assay (e.g., Opioid Receptors)

This protocol is the gold standard for determining the binding affinity (Ki) of a test compound for a G protein-coupled receptor (GPCR).[22][23] It measures the ability of an unlabeled test compound (the THIQ derivative) to compete with a known high-affinity radioligand for binding to the receptor.

1. Materials and Reagents:

  • Cell membranes expressing the target GPCR (e.g., CHO cells expressing human MOP receptor)

  • Radioligand (e.g., [³H]-DAMGO for MOP receptor)

  • Unlabeled THIQ inhibitor compounds

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like Mg²⁺)

  • Non-specific binding control (e.g., a high concentration of Naloxone)

  • 96-well filter plates (e.g., GF/C) and vacuum manifold

  • Scintillation cocktail and a liquid scintillation counter

2. Step-by-Step Procedure:

  • Prepare Solutions: Prepare a serial dilution of the unlabeled THIQ inhibitor compounds in the binding buffer.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Binding Buffer

    • Cell membranes (a fixed amount to provide sufficient receptor density).

    • A fixed, low concentration of the radioligand (typically at or below its Kd value).

    • The unlabeled THIQ inhibitor at various concentrations.

    • Controls: Include wells for "Total Binding" (no inhibitor) and "Non-Specific Binding" (a saturating concentration of a known unlabeled ligand like Naloxone).

  • Incubation: Incubate the plate for a sufficient time (e.g., 60-90 minutes) at room temperature or 37°C to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the cell membranes (with bound radioligand) on the filter while unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Punch out the filters from the plate into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate "Specific Binding" = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the THIQ inhibitor concentration.

    • Fit the resulting competition curve to a one-site model to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

Conclusion and Future Perspectives

The 1,2,3,4-tetrahydroisoquinoline scaffold remains a remarkably fertile ground for the discovery of novel therapeutics. The extensive SAR studies conducted to date have provided a clear roadmap for medicinal chemists, highlighting the critical roles of substitution patterns, stereochemistry, and conformational rigidity in dictating biological activity across a wide range of targets.[1][16] The insights gained from systematic modifications at the C1, N2, C6, and C7 positions have enabled the rational design of potent and selective agents, from P-gp modulators to CNS-active compounds.[13][14][15]

Future efforts will likely focus on applying modern drug discovery paradigms to this privileged core. The use of computational methods like molecular docking and QSAR modeling will accelerate the design-synthesis-test cycle.[25] Furthermore, the exploration of novel, more complex THIQ derivatives through advanced synthetic methods like solid-phase synthesis and diversity-oriented synthesis will undoubtedly unlock new biological activities and lead to the next generation of THIQ-based clinical candidates.[26]

References

Methodological & Application

Enantioselective Synthesis of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol, a valuable chiral building block in the development of pharmaceutical agents. The protocols outlined below are based on established and robust methodologies, including asymmetric transfer hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and diastereoselective synthesis utilizing a chiral auxiliary.

Introduction

Chiral 1-substituted tetrahydroisoquinolines are privileged scaffolds in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The enantioselective synthesis of this compound provides access to a key intermediate with a versatile hydroxymethyl group at the C1 position, allowing for further structural modifications. This document details three distinct and effective strategies to obtain this molecule with high enantiopurity.

Data Presentation

The following table summarizes the key quantitative data for the described enantioselective methods.

MethodCatalyst/ReagentPrecursorSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
Asymmetric Transfer Hydrogenation [RuCl(p-cymene)((S,S)-TsDPEN)]1-Acetyl-3,4-dihydroisoquinolineFormic acid/Triethylamine (5:2)28HighUp to 99
Corey-Bakshi-Shibata (CBS) Reduction (S)-2-Methyl-CBS-oxazaborolidine, Borane dimethyl sulfide complexN-Protected-1-acetyl-1,2,3,4-tetrahydroisoquinolineTetrahydrofuran (THF)-20 to rtHigh>95
Diastereoselective Synthesis 1. Chiral Auxiliary (e.g., (R)-phenylglycinol) 2. Reducing agent (e.g., LiAlH₄)3,4-DimethoxyphenethylamineVariousVariousGood>98 (diastereomeric excess)

Mandatory Visualizations

Enantioselective_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_methods Enantioselective Methodologies cluster_product Final Product Precursor Starting Material (e.g., Phenethylamine derivative) ATH Asymmetric Transfer Hydrogenation Precursor->ATH Forms Dihydroisoquinoline Precursor CBS CBS Reduction Precursor->CBS Forms Tetrahydroisoquinoline Ketone Precursor Auxiliary Chiral Auxiliary Approach Precursor->Auxiliary Forms Chiral Intermediate Product Enantiopure This compound ATH->Product CBS->Product Auxiliary->Product

Caption: General workflow for the enantioselective synthesis of the target molecule.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 1-Acetyl-3,4-dihydroisoquinoline

This protocol describes the direct, one-pot asymmetric transfer hydrogenation of a 1-acetyl-3,4-dihydroisoquinoline precursor to yield the chiral alcohol. This method is highly efficient and atom-economical.

1. Catalyst Preparation (Example: [RuCl(p-cymene)((S,S)-TsDPEN)])

The catalyst can be prepared from commercially available starting materials or purchased directly.

2. Asymmetric Transfer Hydrogenation Procedure

  • To a solution of 1-acetyl-3,4-dihydroisoquinoline (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (7 mL), add the chiral ruthenium catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at 28 °C for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

ATH_Pathway Start 1-Acetyl-3,4-dihydroisoquinoline Product (R)- or (S)-(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol Start->Product Asymmetric Transfer Hydrogenation Catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] HCOOH/Et3N Catalyst->Product

Caption: Asymmetric Transfer Hydrogenation (ATH) pathway.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of N-Protected-1-acetyl-1,2,3,4-tetrahydroisoquinoline

This protocol involves the highly enantioselective reduction of a ketone precursor using the well-established CBS methodology. An initial N-protection of the tetrahydroisoquinoline is recommended to avoid side reactions.

1. Synthesis of N-Protected-1-acetyl-1,2,3,4-tetrahydroisoquinoline

  • Protect the nitrogen of 1,2,3,4-tetrahydroisoquinoline with a suitable protecting group (e.g., Boc, Cbz) using standard procedures.

  • Perform a Friedel-Crafts acylation at the C1 position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group. Isolate and purify the N-protected-1-acetyl-1,2,3,4-tetrahydroisoquinoline.

2. CBS Reduction Procedure

  • To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) in anhydrous THF (5 mL) under an argon atmosphere, add borane dimethyl sulfide complex (1.0 M in THF, 1.2 mmol) dropwise at room temperature.

  • Cool the mixture to -20 °C.

  • Add a solution of N-protected-1-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes.

  • Stir the reaction at -20 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of methanol (5 mL).

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl and stir for 30 minutes.

  • Basify the aqueous layer with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • If necessary, remove the N-protecting group using appropriate deprotection conditions.

  • Determine the enantiomeric excess by chiral HPLC analysis.

CBS_Reduction_Pathway Start N-Protected-1-acetyl- 1,2,3,4-tetrahydroisoquinoline Intermediate Chiral Borate Ester Intermediate Start->Intermediate Reduction Reagents (S)-CBS Catalyst Borane Source Reagents->Intermediate Product Enantiopure N-Protected Alcohol Intermediate->Product Workup Final_Product This compound Product->Final_Product Deprotection

Caption: Corey-Bakshi-Shibata (CBS) reduction pathway.

Protocol 3: Diastereoselective Synthesis via Chiral Auxiliary and Reduction

This method introduces chirality via a chiral auxiliary, leading to a diastereomerically enriched 1-carboxy-tetrahydroisoquinoline derivative, which is then reduced to the target alcohol.

1. Synthesis of Chiral N-Acyl-1-carboxy-tetrahydroisoquinoline

  • Couple 3,4-dimethoxyphenethylamine with a chiral auxiliary, for instance, by forming an amide with an N-protected chiral amino acid like (R)-phenylglycine.

  • Perform a Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate.

  • Protect the nitrogen of the resulting dihydroisoquinoline.

  • Perform a diastereoselective oxidation to introduce a carboxylic acid group at the C1 position.

  • Separate the diastereomers by chromatography or crystallization.

  • Remove the chiral auxiliary.

2. Reduction of the Carboxylic Acid

  • To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add a solution of the enantiopure 1-carboxy-1,2,3,4-tetrahydroisoquinoline (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL).

  • Stir the resulting suspension at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantiopure this compound.

Chiral_Auxiliary_Pathway Start Phenethylamine Derivative Auxiliary Couple with Chiral Auxiliary Start->Auxiliary Cyclization Bischler-Napieralski Cyclization Auxiliary->Cyclization Oxidation Diastereoselective Oxidation to Acid Cyclization->Oxidation Separation Diastereomer Separation Oxidation->Separation Reduction Reduction of Carboxylic Acid (e.g., LiAlH₄) Separation->Reduction Product Enantiopure Alcohol Reduction->Product

Caption: Diastereoselective synthesis via a chiral auxiliary.

The Pictet-Spengler Reaction: A Powerful Tool for Tetrahydroisoquinoline Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers and Drug Development Professionals

The Pictet-Spengler reaction stands as a cornerstone in synthetic organic chemistry for the construction of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in a vast array of natural products and pharmacologically active molecules. First reported in 1911 by Amé Pictet and Theodor Spengler, this acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone has proven to be a highly efficient and versatile method for generating molecular complexity.[1][2][3][4] Its significance in drug development is underscored by the presence of the THIQ core in numerous therapeutic agents with diverse biological activities, including antitumor, antiviral, and antimicrobial properties.[5]

This document provides detailed application notes and experimental protocols for the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction, tailored for researchers, scientists, and professionals in the field of drug development.

Reaction Mechanism and Key Considerations

The Pictet-Spengler reaction proceeds through the initial condensation of a β-arylethylamine with a carbonyl compound to form a Schiff base.[6] Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion.[1][4] This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the iminium carbon, leading to the formation of the tetrahydroisoquinoline ring system.[1][7] A final deprotonation step restores the aromaticity of the system, yielding the desired product.[1]

Several factors significantly influence the success and yield of the Pictet-Spengler reaction:

  • Aromatic Ring Activation: The nucleophilicity of the aromatic ring is crucial. Electron-donating groups on the aryl ring generally facilitate the cyclization, often allowing for milder reaction conditions and leading to higher yields.[5][6] Conversely, less nucleophilic aromatic systems, such as an unsubstituted phenyl group, may require harsher conditions, including higher temperatures and strong acids, and often result in lower yields.[4]

  • Carbonyl Component: Aldehydes are typically more reactive than ketones in the Pictet-Spengler reaction.[8] Formaldehyde is the simplest aldehyde used and is often generated in situ from sources like 1,3,5-trioxane under acidic conditions.[9]

  • Catalyst: A variety of acid catalysts can be employed, ranging from protic acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) to Lewis acids.[2][3][6] In some cases, particularly with highly activated aromatic substrates, the reaction can proceed without a catalyst.[4] For asymmetric synthesis, chiral organocatalysts have been successfully utilized.[10]

  • Solvent and Temperature: The choice of solvent and reaction temperature is critical and often needs to be optimized for specific substrates.[5] Reactions can be performed at room temperature, but in many cases, heating is required to drive the reaction to completion.[5] Microwave-assisted synthesis has also been shown to be an effective method for accelerating the reaction.[2]

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes various experimental conditions and corresponding yields for the synthesis of different tetrahydroisoquinoline derivatives via the Pictet-Spengler reaction, providing a clear comparison for researchers.

β-Arylethylamine Carbonyl Compound Catalyst/Acid Solvent Temperature Time Yield (%) Reference
PhenylethylamineDimethoxymethaneaq. HCl-100 °C-40[2]
2-(3,4-dimethoxyphenyl)ethylamineBenzaldehydeTrifluoroacetic acid (TFA)-Microwave15 min98[2]
Tryptamine4-methoxybenzaldehyde50% TFA in DCEDichloroethane (DCE)Reflux--[11]
TryptamineVarious AldehydesChiral OrganocatalystsVarious---[10]
PhenylethylamineDimethoxymethaneHydrochloric acid----[4]
TryptamineAldoses-Physiological conditions---[4]
2-PhenylethanamineFormaldehyde, Propiolic acidTrifluoroacetic acid (TFA)Toluene--Moderate to Good[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Microwave-Assisted Synthesis of 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from a microwave-assisted Pictet-Spengler reaction described in the literature.[2]

Materials:

  • 2-(3,4-dimethoxyphenyl)ethylamine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Microwave reactor

  • Appropriate reaction vessel for microwave synthesis

  • Solvents for extraction and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a suitable microwave reaction vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) and benzaldehyde (1.1 equivalents).

  • Carefully add trifluoroacetic acid (TFA) as the catalyst. The optimal amount of catalyst may need to be determined empirically, but a starting point of 10-20 mol% can be used.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 100-120 °C) for 15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the TFA.

  • Extract the product with an appropriate organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).[5]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction

This protocol provides a general framework for a conventional acid-catalyzed Pictet-Spengler reaction.

Materials:

  • β-arylethylamine

  • Aldehyde or ketone

  • Acid catalyst (e.g., HCl, TFA)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • To a stirred solution of the β-arylethylamine (1 equivalent) in an anhydrous solvent under an inert atmosphere, add the aldehyde or ketone (1-1.2 equivalents).

  • Add the acid catalyst to the reaction mixture. The choice and amount of acid will depend on the reactivity of the substrates.

  • The reaction can be stirred at room temperature or heated to reflux, depending on the required conditions.[5] Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key processes involved in the Pictet-Spengler reaction.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta-Arylethylamine beta-Arylethylamine Schiff_Base Schiff Base beta-Arylethylamine->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ (Acid Catalyst) THIQ Tetrahydroisoquinoline Iminium_Ion->THIQ Intramolecular Cyclization - H+ Pictet_Spengler_Workflow Start Combine_Reactants Combine β-Arylethylamine, Aldehyde, and Solvent Start->Combine_Reactants Add_Catalyst Add Acid Catalyst Combine_Reactants->Add_Catalyst Reaction Heat or Stir at RT (Monitor by TLC) Add_Catalyst->Reaction Workup Quench, Neutralize, and Extract Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End Characterization->End

References

Application Notes and Protocols for (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed use of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol as a chiral auxiliary in asymmetric synthesis. Due to the limited specific literature on this particular auxiliary, the protocols and data presented are based on well-established principles and results from structurally analogous chiral β-amino alcohol auxiliaries. These notes offer a foundational guide for researchers interested in exploring the potential of this novel chiral auxiliary in diastereoselective transformations.

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. Among the various classes of chiral auxiliaries, those based on a β-amino alcohol scaffold are particularly effective due to their ability to form rigid, chelated transition states, which facilitates high levels of stereochemical induction.[1] The rigid cyclic framework of the tetrahydroisoquinoline moiety in this compound, combined with the bidentate chelation potential of the amino and hydroxyl groups, suggests its potential as a potent chiral controller in a variety of asymmetric transformations, including nucleophilic additions to carbonyls and enolate alkylations.[1]

This document outlines a proposed enantioselective synthesis of the chiral auxiliary and a hypothetical, yet detailed, protocol for its application in the diastereoselective alkylation of a derived amide, a common strategy for the asymmetric synthesis of α-substituted carboxylic acids.

Proposed Enantioselective Synthesis of this compound

The enantioselective synthesis of the target chiral auxiliary can be envisioned through an asymmetric Pictet-Spengler reaction to establish the chiral center at the C1 position, followed by the reduction of a carbonyl functionality.

A plausible synthetic route commences with the condensation of a phenethylamine derivative with a chiral glyoxylate to yield a tetrahydroisoquinoline-1-carboxylic acid derivative. Subsequent reduction of the carboxylic acid or its ester derivative would afford the desired chiral amino alcohol.

G cluster_synthesis Proposed Synthesis of Chiral Auxiliary start Phenethylamine + Chiral Glyoxylate Derivative ps_reaction Asymmetric Pictet-Spengler Reaction start->ps_reaction thic_acid Enantiopure (S)-Tetrahydroisoquinoline-1-carboxylic Acid ps_reaction->thic_acid reduction Reduction (e.g., LiAlH4) thic_acid->reduction auxiliary (S)-(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol reduction->auxiliary G cluster_workflow General Workflow for Diastereoselective Alkylation start_workflow Carboxylic Acid + Chiral Auxiliary amide_formation Amide Formation start_workflow->amide_formation chiral_amide Chiral Amide Derivative amide_formation->chiral_amide deprotonation Deprotonation (e.g., LDA) chiral_amide->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Alkylation (R-X) enolate->alkylation alkylated_amide Alkylated Amide alkylation->alkylated_amide cleavage Auxiliary Cleavage (Hydrolysis) alkylated_amide->cleavage product Enantioenriched α-Substituted Carboxylic Acid cleavage->product auxiliary_recovery Auxiliary Recovery cleavage->auxiliary_recovery

References

Application Notes and Protocols for N-Alkylation of 1,2,3,4-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 1,2,3,4-tetrahydroisoquinoline (THIQ), a critical structural motif in numerous bioactive compounds and pharmaceuticals.[1][2] The protocols outlined below cover several common and effective methods, including reductive amination, direct alkylation, and microwave-assisted synthesis, offering a range of options to suit various substrates and laboratory capabilities.

Introduction

The 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged scaffold" frequently found in natural products and synthetic molecules with a wide array of biological activities, including antitumor, antiviral, and antibacterial properties.[1] N-alkylation of the THIQ core is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. Common methods for this transformation include reductive amination with aldehydes or ketones, direct alkylation with alkyl halides, and various catalytic approaches.[3]

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of N-alkylated amines.[4] This protocol describes the N-alkylation of 1,2,3,4-tetrahydroisoquinoline with various aldehydes and ketones using titanium(IV) isopropoxide and sodium borohydride.[4]

Materials:

  • 1,2,3,4-tetrahydroisoquinoline (THIQ)

  • Aldehyde or ketone

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)4)

  • Sodium borohydride (NaBH4)

  • Ethanol (EtOH)

  • Anhydrous solvent (e.g., as specified in the reaction table)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 mmol) and the corresponding aldehyde or ketone (1.2 mmol) in the specified anhydrous solvent (5 mL), add titanium(IV) isopropoxide (1.2 mmol) under an inert atmosphere.

  • Stir the reaction mixture at 75 °C for the time indicated in the table below.

  • Cool the reaction mixture to room temperature.

  • Add ethanol (5 mL) to the mixture, followed by the portion-wise addition of sodium borohydride (1.5 mmol).

  • Stir the reaction for an additional 30 minutes at room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated tetrahydroisoquinoline.

Protocol 2: Direct N-Alkylation with Alkyl Halides

This protocol outlines a general procedure for the direct N-alkylation of 1,2,3,4-tetrahydroisoquinoline using an alkyl halide in the presence of a base. This classic SN2 reaction is a straightforward method for introducing alkyl groups onto the nitrogen atom.[3]

Materials:

  • 1,2,3,4-tetrahydroisoquinoline (THIQ)

  • Alkyl halide (e.g., bromide or iodide)

  • Base (e.g., K2CO3, Na2CO3, or Et3N)

  • Polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 mmol) in a polar aprotic solvent (10 mL), add the base (1.5-2.0 mmol).

  • Add the alkyl halide (1.1-1.2 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to elevated temperatures may be required) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure N-alkylated product.

    • Troubleshooting Note: For less reactive alkyl bromides, consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction via the Finkelstein reaction.[3] For sterically hindered substrates, higher temperatures and longer reaction times may be necessary.[3]

Protocol 3: Microwave-Assisted N-Arylation

Microwave-assisted synthesis can significantly accelerate reaction times for N-alkylation, particularly for N-arylation reactions.[1][5] This protocol describes a rapid palladium-catalyzed coupling of aryl halides with 1,2,3,4-tetrahydroisoquinoline.

Materials:

  • 1,2,3,4-tetrahydroisoquinoline (THIQ)

  • Aryl iodide or bromide

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., HCOONa)

  • Solvent (e.g., DMF/H2O mixture)

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine 1,2,3,4-tetrahydroisoquinoline (1.0 mmol), the aryl halide (1.1 mmol), the palladium catalyst (e.g., 5 mol%), and the base (2.0 mmol) in the chosen solvent system.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature and time (e.g., 100 °C for 5-30 minutes). Reaction times are typically 5 minutes for aryl iodides and up to 30 minutes for aryl bromides.[1]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic phase, dry it over an anhydrous salt, and concentrate it.

  • Purify the product via column chromatography.

Data Presentation

The following table summarizes quantitative data for the N-alkylation of 1,2,3,4-tetrahydroisoquinoline via reductive amination with various aldehydes and ketones.

EntryAldehyde/KetoneProductTime (h)Yield (%)
1PropanalN-Propyl-THIQ292
2IsobutyraldehydeN-Isobutyl-THIQ290
3CyclohexanecarboxaldehydeN-Cyclohexylmethyl-THIQ294
4BenzaldehydeN-Benzyl-THIQ295
54-ChlorobenzaldehydeN-(4-Chlorobenzyl)-THIQ296
62-ThiophenecarboxaldehydeN-(2-Thienylmethyl)-THIQ293
7AcetoneN-Isopropyl-THIQ491
8CyclohexanoneN-Cyclohexyl-THIQ493
9AcetophenoneN-(1-Phenylethyl)-THIQ489

Data adapted from a study on the efficient synthesis of N-alkyl tetrahydroisoquinolines by reductive amination.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of 1,2,3,4-tetrahydroisoquinoline, encompassing the different methodologies described.

N_Alkylation_Workflow Start Start: 1,2,3,4-Tetrahydroisoquinoline ReductiveAmination Reductive Amination Start->ReductiveAmination DirectAlkylation Direct Alkylation Start->DirectAlkylation MicrowaveArylation Microwave-Assisted N-Arylation Start->MicrowaveArylation ReagentsRA Aldehyde/Ketone, Ti(Oi-Pr)4, NaBH4 Reaction Reaction ReductiveAmination->Reaction ReagentsDA Alkyl Halide, Base DirectAlkylation->Reaction ReagentsMA Aryl Halide, Pd Catalyst, Base MicrowaveArylation->Reaction ReagentsRA->Reaction ReagentsDA->Reaction ReagentsMA->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product N-Alkylated Tetrahydroisoquinoline Purification->Product

Caption: General workflow for N-alkylation of 1,2,3,4-tetrahydroisoquinoline.

References

Application of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol and its derivatives represent a class of chiral β-amino alcohols that have emerged as effective ligands in asymmetric catalysis. The rigid backbone of the tetrahydroisoquinoline scaffold, combined with the stereogenic center at the C1 position, allows for the creation of a well-defined chiral environment around a metal center. This structural feature is crucial for achieving high levels of enantioselectivity in a variety of chemical transformations. These ligands are particularly valuable in the synthesis of chiral molecules, which are of significant interest in the pharmaceutical industry due to the stereospecific nature of biological targets.

This document provides detailed application notes and experimental protocols for the use of a derivative of this compound as a chiral ligand in the asymmetric addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction.

Application: Asymmetric Alkylation of Aldehydes

Chiral β-amino alcohols derived from this compound have proven to be highly effective ligands for the enantioselective addition of diethylzinc to aldehydes. This reaction is a benchmark for testing the efficacy of new chiral ligands due to its importance in constructing chiral secondary alcohols, which are versatile building blocks in organic synthesis.

General Reaction Scheme

The general transformation involves the reaction of an aldehyde with diethylzinc in the presence of a catalytic amount of a chiral ligand derived from this compound. The ligand coordinates to the zinc atom, creating a chiral complex that directs the ethyl group to one of the enantiotopic faces of the aldehyde, resulting in the formation of a chiral secondary alcohol with high enantiomeric excess.

G cluster_reactants Reactants cluster_catalyst Catalyst RCHO Aldehyde (R-CHO) Product Chiral Secondary Alcohol RCHO->Product Et2Zn Diethylzinc (Et₂Zn) Et2Zn->Product Ligand Chiral Ligand ((1S,2'S)-1-(2'-hydroxy-1',2'-diphenylethylaminomethyl) -6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) Ligand->Product

Figure 1. General scheme for the asymmetric ethylation of aldehydes.

Quantitative Data Summary

The following table summarizes the catalytic performance of a specific chiral β-amino alcohol ligand, (1S,2'S)-1-(2'-hydroxy-1',2'-diphenylethylaminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, in the asymmetric addition of diethylzinc to various aromatic aldehydes.[1]

EntryAldehydeYield (%)ee (%)Configuration
1Benzaldehyde9895S
24-Chlorobenzaldehyde9694S
34-Methoxybenzaldehyde9593S
42-Chlorobenzaldehyde9392S
51-Naphthaldehyde9096S

Experimental Protocols

Protocol 1: Synthesis of the Chiral Ligand: (1S,2'S)-1-(2'-hydroxy-1',2'-diphenylethylaminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline[1]

This protocol describes the synthesis of the chiral β-amino alcohol ligand from (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

G Start (S)-6,7-dimethoxy-1,2,3,4- tetrahydroisoquinoline-1-carboxylic acid Step1 Amide Coupling ((1S,2S)-2-amino-1,2-diphenylethanol, EDCI, HOBt, DMF) Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Reduction (BH₃·THF, reflux) Intermediate1->Step2 Product Chiral Ligand ((1S,2'S)-1-(2'-hydroxy-1',2'-diphenylethylaminomethyl) -6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) Step2->Product

Figure 2. Synthetic workflow for the chiral ligand.

Materials:

  • (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

  • (1S,2S)-2-amino-1,2-diphenylethanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDCI (1.2 eq) at 0 °C.

    • Stir the mixture for 15 minutes.

    • Add a solution of (1S,2S)-2-amino-1,2-diphenylethanol (1.1 eq) in DMF.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the amide intermediate.

  • Reduction:

    • To a solution of the amide intermediate (1.0 eq) in THF, add BH₃·THF (3.0 eq) at 0 °C under a nitrogen atmosphere.

    • Reflux the reaction mixture for 6 hours.

    • Cool the mixture to 0 °C and quench by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • Add 1N HCl and stir for 30 minutes.

    • Basify the mixture with 2N NaOH and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the final chiral ligand.

Protocol 2: Asymmetric Ethylation of Benzaldehyde[1]

This protocol details the use of the synthesized chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • (1S,2'S)-1-(2'-hydroxy-1',2'-diphenylethylaminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral ligand (0.05 eq) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add diethylzinc (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (S)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Proposed Catalytic Cycle

The proposed catalytic cycle involves the formation of a chiral dimeric zinc complex. The β-amino alcohol ligand displaces one of the ethyl groups from diethylzinc to form a zinc alkoxide. This species then coordinates with another molecule of diethylzinc to form a binuclear complex. The aldehyde coordinates to one of the zinc atoms, and the ethyl group is transferred intramolecularly to the aldehyde from the other zinc atom, guided by the chiral ligand.

G L_Et2Zn Ligand + Et₂Zn ComplexA Monomeric Zinc Complex [L-Zn-Et] L_Et2Zn->ComplexA - EtH ComplexB Dimeric Zinc Complex [(L-Zn-Et)₂] ComplexA->ComplexB ComplexC Aldehyde Coordination [(L-Zn-Et)₂ · RCHO] ComplexB->ComplexC + RCHO TransitionState Transition State (Ethyl Transfer) ComplexC->TransitionState ProductComplex Product-Zinc Complex TransitionState->ProductComplex ProductComplex->ComplexB + Et₂Zn - Product-ZnEt Product Chiral Alcohol ProductComplex->Product Workup

Figure 3. Proposed catalytic cycle for asymmetric ethylation.

Conclusion

Derivatives of this compound serve as effective chiral ligands in asymmetric catalysis, particularly in the addition of organozinc reagents to aldehydes. The protocols provided herein offer a practical guide for the synthesis of the ligand and its application in achieving high enantioselectivity. The modular nature of the ligand synthesis allows for further tuning of the steric and electronic properties to optimize catalytic activity and selectivity for a broader range of substrates, making it a valuable tool for synthetic chemists in academia and industry.

References

Application Notes and Protocols for the Synthesis of Novel Ligands from (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel ligands derived from the versatile starting material, (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol. The protocols detailed herein offer methodologies for the derivatization of this scaffold, which is a key constituent in a variety of biologically active compounds. The applications of these synthesized ligands span multiple therapeutic areas, including neurodegenerative diseases and cancer, primarily through their interaction with targets such as dopamine receptors and their influence on critical signaling pathways.

Introduction to this compound as a Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide range of pharmacological activities. This compound offers multiple points for chemical modification, including the secondary amine of the tetrahydroisoquinoline ring and the primary hydroxyl group of the methanol substituent at the C1 position. This allows for the creation of diverse chemical libraries for drug discovery.

Synthetic Strategies and Protocols

The synthesis of novel ligands from this compound can be broadly categorized into two main approaches: N-functionalization of the tetrahydroisoquinoline nitrogen and O-functionalization of the primary hydroxyl group.

N-Alkylation of the Tetrahydroisoquinoline Ring

N-alkylation is a common strategy to introduce various substituents that can modulate the pharmacological profile of the resulting ligands.

Experimental Protocol: General Procedure for N-Alkylation

A solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) is treated with a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.). To this mixture, the desired alkylating agent (e.g., an alkyl halide, 1.1 eq.) is added, and the reaction is stirred at room temperature or heated to 50-80 °C for a period of 2-24 hours, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the N-alkylated product.

O-Functionalization of the Hydroxymethyl Group

The primary hydroxyl group of this compound is a key site for introducing diversity through etherification or esterification reactions.

Experimental Protocol: General Procedure for O-Alkylation (Ether Synthesis)

To a solution of N-protected this compound (e.g., with a Boc or Cbz group, 1.0 eq.) in an anhydrous solvent like tetrahydrofuran (THF) or DMF, a strong base such as sodium hydride (NaH, 1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of the alkylating agent (e.g., an alkyl halide, 1.1 eq.). The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography. The protecting group can then be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the desired ether.

Experimental Protocol: General Procedure for O-Acylation (Ester Synthesis)

N-protected this compound (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane (DCM) or THF, and a base like triethylamine (1.5 eq.) or pyridine (1.5 eq.) is added. The mixture is cooled to 0 °C, and the acylating agent (e.g., an acid chloride or anhydride, 1.2 eq.) is added dropwise. The reaction is stirred at room temperature for 2-6 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting ester is purified by column chromatography. Subsequent deprotection of the nitrogen yields the final ester ligand.

Quantitative Data Summary

The biological activity of synthesized ligands is typically evaluated through in vitro assays to determine their potency and selectivity for specific biological targets. The following table summarizes representative quantitative data for novel ligands derived from the tetrahydroisoquinoline scaffold.

Compound IDModificationTargetAssay TypeIC₅₀ / Kᵢ (nM)Reference
Ligand AN-AlkylationDopamine D₃ ReceptorRadioligand BindingKᵢ = 12[1]
Ligand BC1-ModificationDeoxyribonuclease IEnzyme InhibitionIC₅₀ = 134,350[1]

Signaling Pathways and Experimental Workflows

The synthesized ligands often exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for further drug development.

Dopamine D₃ Receptor Antagonism

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been developed as potent and selective antagonists for the dopamine D₃ receptor.[1] These ligands are of interest for the treatment of neuropsychiatric disorders. The general workflow for the synthesis and evaluation of these antagonists is depicted below.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation start This compound n_alkylation N-Alkylation start->n_alkylation purification Purification & Characterization n_alkylation->purification ligand Novel THIQ Ligand purification->ligand binding Dopamine D3 Receptor Binding Assay ligand->binding functional Functional Assay (e.g., cAMP) binding->functional selectivity Selectivity Profiling (vs. D2, etc.) functional->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar

Caption: Synthetic and evaluation workflow for dopamine D3 receptor antagonists.

Modulation of ERK-Dependent Signaling Pathway

Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to modulate the proteolytic processing of amyloid precursor protein (APP) through an ERK-dependent signaling pathway. This has implications for the treatment of Alzheimer's disease.

G ligand THIQ Derivative receptor Cell Surface Receptor ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk app Amyloid Precursor Protein (APP) erk->app α-secretase activation sappa sAPPα (non-amyloidogenic) app->sappa

References

Chiral Separation of Tetrahydroisoquinoline Enantiomers by HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of tetrahydroisoquinoline (THIQ) enantiomers using High-Performance Liquid Chromatography (HPLC). The methods outlined are crucial for the pharmaceutical industry, as the pharmacological and toxicological profiles of THIQ enantiomers can differ significantly.

Introduction

Tetrahydroisoquinolines are a class of compounds with a core heterocyclic structure found in many natural products and synthetic pharmaceuticals. Due to the presence of a stereocentric carbon, THIQs often exist as enantiomers. The differential interaction of these enantiomers with chiral biological targets necessitates their accurate separation and quantification. This application note details robust HPLC methods for achieving baseline separation of THIQ enantiomers, a critical step in drug discovery, development, and quality control.

Principle of Chiral Separation by HPLC

The separation of enantiomers is achieved by creating a chiral environment in which the two enantiomers exhibit different affinities. In HPLC, this is accomplished by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The differential interaction between the enantiomers and the chiral selector results in different retention times, allowing for their separation. Polysaccharide-based and cyclodextrin-based CSPs are commonly employed for the chiral resolution of a wide range of compounds, including THIQs.[1]

Experimental Protocols

This section provides detailed protocols for the chiral separation of tetrahydroisoquinoline enantiomers using different chiral stationary phases and mobile phase conditions.

Protocol 1: Normal-Phase HPLC using a Polysaccharide-Based CSP

This protocol is suitable for the separation of various THIQ derivatives.

Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: Racemic tetrahydroisoquinoline derivative dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, IPA, and DEA in the desired ratio (e.g., 80:20:0.1, v/v/v). Degas the mobile phase using sonication or vacuum filtration.

  • HPLC System Preparation:

    • Equilibrate the Chiralpak® AD-H or Chiralcel® OD-H column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detector to the appropriate wavelength for the analyte (typically determined by UV scan of the compound).

  • Sample Preparation: Dissolve the racemic THIQ sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition: Inject a suitable volume of the sample (e.g., 10 µL) onto the column and start the data acquisition.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers and determine their retention times, peak areas, and resolution.

Protocol 2: Reversed-Phase HPLC using a Cyclodextrin-Based CSP

This protocol is an alternative for the separation of more polar THIQ analogs.

Materials:

  • HPLC System: As described in Protocol 1.

  • Chiral Column: Astec® CYCLOBOND™ I 2000 (Beta-cyclodextrin bonded to silica).

  • Mobile Phase Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and triethylamine (TEA).

  • Sample: Racemic tetrahydroisoquinoline derivative dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing ACN, MeOH, and TEA in a specific ratio (e.g., 90:10:0.1, v/v/v). Degas the mobile phase.

  • HPLC System Preparation:

    • Equilibrate the CYCLOBOND™ I 2000 column with the mobile phase at a flow rate of 1.0 mL/min.

    • Set the column temperature and UV detection wavelength as required for the specific analyte.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Injection and Data Acquisition: Inject the sample and acquire the chromatogram.

  • Data Analysis: Analyze the chromatogram to determine the separation parameters.

Data Presentation

The following tables summarize typical chromatographic data obtained for the chiral separation of representative tetrahydroisoquinoline derivatives.

Table 1: Chiral Separation of 1-Aryl-1,2,3,4-tetrahydroisoquinolines on a Crown Ether-Based CSP [2]

AnalyteMobile PhaseFlow Rate (mL/min)Column Temperature (°C)Retention Time (k1')Retention Time (k2')Separation Factor (α)Resolution (Rs)
1-Phenyl-THIQMethanol/Acetonitrile/Triethylamine (30:70:0.5)1.0252.542.891.141.85
1-(4-Methylphenyl)-THIQMethanol/Acetonitrile/Triethylamine (30:70:0.5)1.0252.683.121.162.10
1-(4-Chlorophenyl)-THIQMethanol/Acetonitrile/Triethylamine (30:70:0.5)1.0252.853.351.182.33

CSP: (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid based chiral stationary phase.

Table 2: Chiral Separation of Laudanosine Derivatives on Polysaccharide-Based CSPs [1]

AnalyteCSPMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Laudanosine (LAU)Chiralcel ODAcetonitrile (ACN) with 0.1% DEA1.0> 2.5
Norlaudanosine (NOR)Chiralpak ADACN with 0.1% DEA1.0> 1.5
Norlaudanosine (NOR)Chiralpak IAACN with 0.1% DEA1.0Excellent
6'-Bromo-laudanosine (Br-LAU)Chiralcel ODMethanol (MeOH) with 0.1% DEA1.0High

Table 3: Chiral Separation of Cationic THIQ Analogs on Zwitterionic CSPs [3][4]

CSPMobile PhaseAdditivesTemperature (°C)
Chiralpak ZWIX(+)™Methanol/Acetonitrile or TetrahydrofuranTriethylammonium acetate or Ammonium acetate10-50
Chiralpak ZWIX(-)™Methanol/Acetonitrile or TetrahydrofuranTriethylammonium acetate or Ammonium acetate10-50

Mandatory Visualizations

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis racemic_THIQ Racemic THIQ Sample dissolve Dissolve in Mobile Phase racemic_THIQ->dissolve filter_sample Filter (0.45 µm) dissolve->filter_sample inject Inject Sample filter_sample->inject solvents HPLC Grade Solvents mix_mp Mix & Degas Mobile Phase solvents->mix_mp additives Additives (e.g., DEA) additives->mix_mp equilibrate Equilibrate Chiral Column mix_mp->equilibrate hplc_system HPLC System hplc_system->equilibrate equilibrate->inject separate Chiral Separation inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Resolution (Rs) & Separation Factor (α) integrate->calculate report Generate Report calculate->report

References

Application Notes and Protocols for the Derivatization of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of (1,2,3,4-tetrahydroisoquinolin-1-yl)methanol, a versatile scaffold for the generation of compound libraries for biological screening. Detailed protocols for synthetic modifications and subsequent evaluation in anticancer, antifungal, and enzyme inhibition assays are presented.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. This compound offers two key points for diversification: the secondary amine at the 2-position and the primary hydroxyl group. This allows for the creation of a diverse library of analogues for screening against various biological targets. This document outlines protocols for N-alkylation, N-sulfonylation, and O-acylation of the parent molecule, followed by detailed procedures for assessing the biological activity of the resulting derivatives.

Synthetic Derivatization of this compound

The derivatization strategy focuses on three main transformations to generate a library of compounds with diverse physicochemical properties. The general workflow for the synthesis and purification of these derivatives is depicted below.

G cluster_synthesis Synthesis start This compound reagents Reaction Reagents (Aldehyde/Ketone, Sulfonyl Chloride, Acyl Chloride) reaction Derivatization Reaction (N-Alkylation, N-Sulfonylation, or O-Acylation) start->reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Derivative Library purification->product

Caption: General workflow for the synthesis and purification of this compound derivatives.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.

Protocol 2: N-Sulfonylation

This protocol details the synthesis of N-sulfonyl derivatives of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Triethylamine (Et₃N) or pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq).

  • Slowly add the sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the N-sulfonylated product.

Protocol 3: O-Acylation

This protocol describes the esterification of the primary hydroxyl group of this compound. It is recommended to first protect the secondary amine, for example, as a Boc-carbamate, to ensure selective O-acylation.

Materials:

  • N-Boc-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanol

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous copper sulfate (CuSO₄) solution (for pyridine removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve N-Boc-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanol (1.0 eq) in dichloromethane (DCM) and add pyridine (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous CuSO₄ solution (if using pyridine) until the blue color persists in the aqueous layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • (Optional) The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if the free amine is desired.

Biological Screening Protocols

The synthesized library of this compound derivatives can be screened for various biological activities. Protocols for anticancer, antifungal, and enzyme inhibition assays are provided below.

Anticancer Activity Screening

A common method to assess the cytotoxic effects of novel compounds on cancer cell lines is the MTT assay.

G cluster_screening Anticancer Screening Workflow seed Seed Cancer Cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 treat Treat with Derivative Library incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (4h) mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze G cluster_pathway DHFR Signaling Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF TS Thymidylate Synthase THF->TS dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Inhibitor THIQ Derivative Inhibitor->DHFR Inhibition

Application Note: A Robust LC-MS Method Development Strategy for the Analysis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nitrogen-containing heterocycles (NCHs) are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Their inherent polarity, basicity, and structural diversity present unique challenges for bioanalytical method development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on creating robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the qualitative and quantitative analysis of NCHs. We will delve into the critical aspects of chromatographic separation, mass spectrometric detection, and method validation, offering field-proven insights and detailed protocols to overcome common analytical hurdles.

Introduction: The Analytical Challenge of Nitrogen Heterocycles

Nitrogen-containing heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. Their prevalence in biologically active molecules makes their accurate quantification in complex matrices, such as plasma, urine, and tissue extracts, a critical step in drug discovery and development. However, the physicochemical properties of NCHs pose significant analytical challenges.

Many NCHs are highly polar and water-soluble, leading to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[1][2] This can result in co-elution with endogenous matrix components, leading to ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[3][4][5][6] Furthermore, the basic nature of the nitrogen atom can lead to peak tailing and poor chromatographic peak shape due to interactions with residual silanols on silica-based stationary phases.[7]

This guide will systematically address these challenges by providing a logical workflow for LC-MS method development, from initial analyte characterization to final method validation.

The Method Development Workflow: A Strategic Approach

A successful LC-MS method for NCHs is built on a foundation of understanding the analyte's properties and systematically optimizing both the chromatographic separation and the mass spectrometric detection.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, logP, solubility) LC_Dev LC Method Development Analyte->LC_Dev Guides column & mobile phase selection MS_Opt MS Parameter Optimization LC_Dev->MS_Opt Ensures optimal analyte presentation to MS Validation Method Validation (ICH Q2(R2)) LC_Dev->Validation Confirms separation performance MS_Opt->Validation Defines detection parameters

Caption: A logical workflow for LC-MS method development.

Liquid Chromatography Method Development: Taming the Separation

The primary goal of the chromatographic separation is to achieve adequate retention of the NCHs, resolve them from matrix interferences, and produce symmetrical peak shapes.

Column Selection: Beyond C18

For polar NCHs, traditional C18 columns often provide insufficient retention.[1] The following stationary phases offer viable alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a mobile phase with a high organic content.[8][9] This promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to excellent retention of highly polar NCHs.[10][11]

  • Mixed-Mode Chromatography (MMC): These columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[1][2] This dual retention mechanism can be highly effective for separating compounds with a wide range of polarities and pKa values.[1][2]

  • "Aqueous" C18 Columns: These are C18 columns with polar-endcapping or embedded polar groups, which makes them more stable in highly aqueous mobile phases and can provide better retention for some polar NCHs compared to traditional C18 columns.

Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition plays a critical role in achieving the desired separation.

  • pH Control: The pH of the mobile phase is arguably the most critical parameter for NCH analysis. Since most NCHs are basic, working at a low pH (typically 2-4) will ensure they are in their protonated, cationic form. This can improve peak shape by minimizing secondary interactions with the stationary phase and can enhance ionization efficiency in positive ion mode ESI.[7]

  • Organic Modifier: Acetonitrile is the most common organic modifier for both RPLC and HILIC. For RPLC, a gradient from a low to a high percentage of acetonitrile is typically used. For HILIC, the starting percentage of acetonitrile is high (e.g., >80%) and is gradually decreased to elute the analytes.

  • Additives: Formic acid (0.1%) is a common additive to acidify the mobile phase and provide a source of protons for ESI.[12][13] Ammonium formate or ammonium acetate can also be used as buffers to control pH and can sometimes improve peak shape.

Protocol 1: Generic Gradient Conditions for NCH Screening

This protocol provides a starting point for screening different columns and mobile phases.

Parameter Reversed-Phase (Aqueous C18) HILIC
Column e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µme.g., Waters Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:Water
Flow Rate 0.4 mL/min0.4 mL/min
Gradient 5-95% B in 5 min0-50% B in 5 min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL

Mass Spectrometry Optimization: Achieving Sensitivity and Specificity

Electrospray ionization (ESI) is the most common ionization technique for NCHs due to their polar and often basic nature.[14]

Ionization Polarity

Given their basicity, NCHs are most effectively ionized in positive ion mode , where they readily accept a proton to form [M+H]+ ions.

Key ESI Source Parameters

Optimizing the ESI source parameters is crucial for maximizing sensitivity and ensuring robust and reproducible results.[12][13]

  • Capillary Voltage: Typically in the range of 3-5 kV for positive mode.[12][13]

  • Nebulizer Gas Pressure: Controls the formation of the aerosol droplets. Higher pressures lead to smaller droplets and more efficient desolvation.[12][13]

  • Drying Gas Flow and Temperature: These parameters aid in the desolvation of the droplets to release gas-phase ions.[12][13]

  • Cone Voltage/Declustering Potential: This voltage helps to desolvate ions and can be optimized to minimize fragmentation in the source.[15]

ESI_Process cluster_0 Atmospheric Pressure cluster_1 Mass Analyzer (Vacuum) LC_Eluent LC Eluent with Analyte Droplets Charged Droplets LC_Eluent->Droplets Nebulization & Charging (Capillary Voltage, Nebulizer Gas) Desolvated Desolvated Ions Droplets->Desolvated Desolvation (Drying Gas & Temperature) MS_Inlet MS Inlet Desolvated->MS_Inlet Ion Transfer (Cone Voltage)

Caption: The Electrospray Ionization (ESI) process.

Tandem Mass Spectrometry (MS/MS) for Specificity

For quantitative analysis in complex matrices, tandem mass spectrometry (MS/MS) is essential. In this technique, the [M+H]+ ion (precursor ion) is selected and fragmented, and a specific fragment ion (product ion) is monitored. This provides a high degree of specificity and reduces background noise. The fragmentation patterns of NCHs can be complex and are influenced by the ring system and substituents.[16][17][18][19]

Protocol 2: MS/MS Parameter Optimization
  • Infusion Analysis: Infuse a standard solution of the analyte directly into the mass spectrometer.

  • Precursor Ion Selection: In full scan MS mode, identify the [M+H]+ ion.

  • Product Ion Scan: Select the [M+H]+ ion and acquire a product ion scan to identify the most abundant and stable fragment ions.

  • Collision Energy Optimization: For each precursor-product ion transition, optimize the collision energy to maximize the product ion signal.

Addressing the Matrix Effect

The matrix effect is a major challenge in bioanalysis and can lead to inaccurate quantification.[3][4][5][6]

Strategies to Minimize the Matrix Effect
  • Chromatographic Separation: Ensure the analyte elutes in a region of the chromatogram with minimal co-eluting matrix components.

  • Sample Preparation: Employ effective sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for the matrix effect. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.[20]

Protocol 3: Quantitative Assessment of Matrix Effect

This protocol, based on the method by Matuszewski et al., allows for the quantitative assessment of the matrix effect.[5]

  • Prepare three sets of samples:

    • Set A: Analyte in neat solution.

    • Set B: Blank matrix extract spiked with the analyte.

    • Set C: Matrix spiked with the analyte before extraction.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Method Validation: Ensuring Reliability

Once the LC-MS method is developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for analytical method validation.[21][22][23][24][25]

Key Validation Parameters
Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of other components.[23]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[23]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[21]
Accuracy The closeness of the test results to the true value.[23]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[21]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The development of a robust and reliable LC-MS method for nitrogen-containing heterocycles requires a systematic and scientifically-driven approach. By carefully considering the unique physicochemical properties of these compounds and strategically optimizing both the chromatographic separation and mass spectrometric detection, the challenges of poor retention, peak tailing, and matrix effects can be overcome. The protocols and strategies outlined in this application note provide a comprehensive framework for developing high-quality analytical methods that are fit for purpose in the demanding environment of pharmaceutical and bioanalytical research.

References

Application Notes and Protocols for Molecular Docking of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol and its derivatives against various protein targets. This information is intended to guide researchers in utilizing computational methods to explore the therapeutic potential of this chemical scaffold.

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a privileged scaffold in medicinal chemistry, forming the core structure of many natural products and synthetic compounds with a wide range of biological activities.[1][2] The THIQ nucleus is found in antitumor antibiotics, and its derivatives have been investigated for their potential as anti-cancer, anti-angiogenesis, enzyme inhibitory, and antiretroviral agents.[3][4][5][6][7][8][9] this compound, as a fundamental representative of this class, serves as a key starting point for understanding the structure-activity relationships (SAR) that govern the therapeutic effects of THIQ derivatives.

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (protein).[10][11] This method is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds.[10][12] This document outlines the protocols for performing molecular docking studies of this compound with relevant protein targets and summarizes key findings from studies on related derivatives.

Target Proteins and Therapeutic Areas

Molecular docking studies have explored the interaction of THIQ derivatives with several key protein targets implicated in various diseases:

  • Cancer:

    • KRas: A crucial protein in cell signaling pathways that, when mutated, can lead to uncontrolled cell growth.[3][4]

    • VEGF Receptors: Key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4]

    • Dihydrofolate Reductase (DHFR): An enzyme involved in the synthesis of nucleic acids, making it a target for cancer chemotherapy.[5][6][8]

    • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, often dysregulated in cancer.[5][6][8]

  • HIV/AIDS:

    • HIV-1 Reverse Transcriptase (HIV-1 RT): An essential enzyme for the replication of the human immunodeficiency virus.[7][9]

Quantitative Data Summary

The following table summarizes the results from molecular docking and biological activity studies of various this compound derivatives against different protein targets. This data provides insights into the potential interactions and efficacy of the THIQ scaffold.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Binding Affinity (IC50)Key Interacting ResiduesReference
GM-3-18KRasNot Specified0.9 µM to 10.7 µMTHR 74 (A)[3][4]
GM-3-121VEGF ReceptorsNot Specified1.72 µMTHR 74 (A)[3][4]
Compound 7eCDK2Not Specified0.149 µMNot Specified[5][6][8]
Compound 8dDHFRNot Specified0.199 µMNot Specified[5][6][8]
THIQ Analog 1dHIV-1 RT-20.05Not SpecifiedNot Specified[9]
THIQ Analog 2cHIV-1 RT-19.01Not SpecifiedNot Specified[9]
THIQ Analog 2dHIV-1 RT-18.06Not SpecifiedNot Specified[9]

Experimental Protocols

This section provides a detailed methodology for performing molecular docking of this compound with a target protein.

Ligand Preparation
  • Obtain 3D Structure: The 3D structure of this compound can be generated using chemical drawing software such as ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL, SDF).

  • Energy Minimization: The ligand's geometry should be optimized using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or the command-line tool Open Babel.

  • File Format Conversion: Convert the optimized ligand structure to the PDBQT format, which is required by docking software like AutoDock. This step involves adding partial charges and defining rotatable bonds.

Protein Preparation
  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand.

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

  • File Format Conversion: Convert the prepared protein structure to the PDBQT format.

Molecular Docking
  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket. If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.

  • Docking Algorithm: Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm (LGA) is a commonly used and effective algorithm in AutoDock.

  • Set Docking Parameters:

    • Number of Genetic Algorithm (GA) Runs: Set the number of independent docking runs (e.g., 50-100) to ensure thorough sampling of the conformational space.

    • Population Size: Define the number of individuals in the population for each GA run.

    • Maximum Number of Evaluations: Set the maximum number of energy evaluations to control the duration of the docking process.

  • Run Docking Simulation: Execute the docking calculation using software like AutoDock Vina or AutoDock 4.

Post-Docking Analysis
  • Clustering and Ranking: The results from multiple docking runs are typically clustered based on their root-mean-square deviation (RMSD). The clusters are then ranked according to their binding energy. The conformation with the lowest binding energy in the most populated cluster is often considered the most probable binding mode.

  • Visualization: Visualize the predicted binding pose of the ligand within the protein's active site using molecular visualization software such as PyMOL or UCSF Chimera.

  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein to understand the molecular basis of binding.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow Molecular Docking Workflow for this compound cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis ligand_3d 1. Obtain 3D Structure of This compound ligand_min 2. Energy Minimization ligand_3d->ligand_min ligand_pdbqt 3. Convert to PDBQT ligand_min->ligand_pdbqt grid 1. Define Grid Box ligand_pdbqt->grid Ligand Input protein_pdb 1. Retrieve Protein Structure from PDB protein_prep 2. Pre-process Protein (Remove water, add hydrogens) protein_pdb->protein_prep protein_pdbqt 3. Convert to PDBQT protein_prep->protein_pdbqt protein_pdbqt->grid Protein Input run 2. Run Docking Simulation (e.g., AutoDock Vina) grid->run rank 1. Cluster and Rank Results run->rank Docking Results visualize 2. Visualize Binding Pose rank->visualize analyze 3. Analyze Interactions visualize->analyze conclusion conclusion analyze->conclusion Identify Potential Inhibitors

Caption: A generalized workflow for the molecular docking of a small molecule ligand with a target protein.

KRas Signaling Pathway

KRas_Signaling_Pathway Simplified KRas Signaling Pathway EGFR EGFR KRas KRas EGFR->KRas RAF RAF KRas->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation THIQ This compound Derivatives THIQ->KRas Inhibition

Caption: Inhibition of the KRas signaling pathway by THIQ derivatives can block downstream effects like cell proliferation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yield in Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction and why is it important?

The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1][2] This reaction is fundamental in organic synthesis for constructing the core structure of many natural products and pharmacologically active compounds, including antiviral, antitumor, and antimicrobial agents.[1]

Q2: What are the primary factors that influence the yield of the Pictet-Spengler reaction?

The success and yield of a Pictet-Spengler reaction are highly dependent on several factors:

  • Nature of Reactants: The electronic properties of the β-arylethylamine and the carbonyl compound play a crucial role. Electron-donating groups on the aromatic ring of the β-arylethylamine generally lead to higher yields under milder conditions.[1][3]

  • Catalyst: The choice and concentration of the acid catalyst are critical and substrate-dependent.[4] Both protic acids (e.g., HCl, TFA) and Lewis acids (e.g., BF₃·OEt₂) are commonly used.[3][5]

  • Solvent: The solvent can significantly impact the reaction rate and, in some cases, the regioselectivity of the cyclization.[6][7] Both protic and aprotic solvents have been successfully employed.[1]

  • Temperature: The optimal reaction temperature can vary, with some reactions proceeding at room temperature while others require heating.[1]

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and avoid decomposition or side product formation.[4]

Q3: Can ketones be used instead of aldehydes in the Pictet-Spengler reaction?

Yes, ketones can be used, but they are generally less reactive than aldehydes. Reactions involving ketones often require harsher conditions, such as higher temperatures and stronger acids, to proceed effectively.[8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Suggestion
Insufficiently Acidic Catalyst The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[5] Use a stronger protic acid like trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂. The choice of acid can significantly impact the yield.[5]
Decomposition of Starting Materials Tryptophan derivatives and other sensitive substrates can decompose under harsh acidic conditions and high temperatures.[5] Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed. Consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization.[5]
Poor Quality of Reagents Impurities in the aldehyde or solvent can interfere with the reaction. Water can hydrolyze the intermediate iminium ion.[5] Ensure the aldehyde is pure and the solvent is anhydrous.[5]
Steric Hindrance Bulky substituents on the β-arylethylamine nitrogen or the aldehyde can slow down the reaction.[5] For substrates with bulky N-substituents, longer reaction times or higher temperatures might be necessary.[5]
Unfavorable Electronics β-arylethylamines with electron-withdrawing groups on the aromatic ring are less reactive and may give poor yields.[2] This reaction works best with electron-rich aromatic rings.[3]

Problem 2: Formation of Multiple Products (Side Reactions)

Possible Cause Troubleshooting Suggestion
Formation of Regioisomers For substituted β-arylethylamines, cyclization can occur at different positions on the aromatic ring. The choice of solvent can influence regioselectivity. For example, apolar solvents can favor the formation of ortho-oxygenated products in certain cases.[7]
Oxidation of the Product The tetrahydroisoquinoline product can be susceptible to oxidation, especially if the aromatic ring is electron-rich. Work up the reaction under an inert atmosphere and consider using antioxidants if necessary.
Side Reactions from Impurities Impurities in the starting materials can lead to a variety of side reactions.[4] Purify starting materials before use.
Kinetic vs. Thermodynamic Control The formation of different diastereomers can be influenced by reaction conditions. Lower temperatures generally favor the kinetic product.[5]

Quantitative Data Summary

Table 1: Effect of Catalyst on Pictet-Spengler Reaction Yield

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
L-cysteine (10)Isopropanol5024~40[9]
L-cysteine (20)Isopropanol5024~60[9]
L-cysteine (30)Isopropanol5024~75[9]
TFA (10)DichloromethaneRoom Temp--[4]
AuCl₃/AgOTf---Good yields[2]
Chiral Phosphoric AcidTolueneReflux-92[10]

Table 2: Effect of Temperature on Pictet-Spengler Reaction Yield

Temperature (°C)CatalystSolventTime (h)Yield (%)Reference
3030 mol% L-cysteineIsopropanol24~50[11]
4030 mol% L-cysteineIsopropanol24~70[11]
5030 mol% L-cysteineIsopropanol24~75[11]
6030 mol% L-cysteineIsopropanol24~65[11]
70H₂SO₄ (0.05 M)Aqueous295 (conversion)[12]

Experimental Protocols

General Protocol for Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Aldehyde Addition: Add the aldehyde or ketone (1.0-1.2 equiv) to the stirred solution at room temperature.[1][3]

  • Catalyst Addition: Add the acid catalyst (e.g., TFA, 10 mol% to stoichiometric amounts) to the reaction mixture.[4]

  • Reaction Monitoring: Stir the reaction at the specified temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Work-up: Upon completion, quench the reaction by adding a suitable aqueous base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of the aqueous layer).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

Visualizations

Pictet_Spengler_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Cyclization and Rearomatization Amine β-Arylethylamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Iminium Iminium Ion Hemiaminal->Iminium - H₂O, + H⁺ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Electrophilic Attack Product Tetrahydroisoquinoline Spirocycle->Product - H⁺ (Rearomatization) Troubleshooting_Workflow Start Low Yield in Pictet-Spengler Reaction Check_Catalyst Is the catalyst appropriate and sufficiently acidic? Start->Check_Catalyst Check_Conditions Are the reaction conditions (T, time) optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Optimize Catalyst: - Use stronger acid (TFA, Lewis Acid) - Adjust catalyst loading Check_Catalyst->Optimize_Catalyst No Check_Reagents Are the starting materials and solvent pure? Check_Conditions->Check_Reagents Yes Optimize_Conditions Optimize Conditions: - Vary temperature - Monitor reaction progress (TLC/HPLC) Check_Conditions->Optimize_Conditions No Purify_Reagents Purify Reagents: - Purify aldehyde - Use anhydrous solvent Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

References

Technical Support Center: Troubleshooting Poor Resolution in Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals to diagnose and resolve common issues in the enantiomeric separation of chiral compounds.

As a Senior Application Scientist, I've frequently encountered the challenges researchers face when enantiomers fail to resolve adequately. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your method development and troubleshooting processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during chiral High-Performance Liquid Chromatography (HPLC).

Q1: I'm not seeing any separation of my enantiomers (a single peak). What are the first things I should check?

A1: Complete co-elution is a common starting point. The primary cause is often a fundamental mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.

  • Verify the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in achieving chiral separation.[1][2] There is no universal CSP, and selection often relies on the chemical properties of your analyte.[3] Polysaccharide-based (cellulose or amylose derivatives) and macrocyclic glycopeptide CSPs offer broad applicability and are excellent starting points for screening.[1][4] If you are not using a column specifically designed for chiral separations, you will not resolve enantiomers.[5]

  • Initial Mobile Phase Composition: Chiral separations are highly sensitive to mobile phase composition.[6][7] A typical starting point for normal-phase chromatography is a mixture of hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[1] For reversed-phase, acetonitrile or methanol with buffered aqueous solutions are common. If your initial screen fails, a systematic change in the alcohol modifier or the organic/aqueous ratio is the next logical step.

  • Analyte Structure and Interactions: Chiral recognition relies on forming transient diastereomeric complexes between the analyte and the CSP.[8][9] This requires at least three points of interaction (e.g., hydrogen bonding, π-π interactions, steric hindrance).[10] Analyze your molecule's structure. Does it have aromatic rings, hydrogen bond donors/acceptors, or acidic/basic functional groups that can interact with the CSP? If the molecule lacks these features, separation may be impossible without derivatization.

Q2: My peaks are broad and show significant tailing. How can I improve the peak shape?

A2: Poor peak shape degrades resolution and affects quantification. Tailing or fronting can arise from several factors unrelated to chiral selectivity itself.[11]

  • Mobile Phase Additives/Modifiers: For acidic or basic analytes, controlling the ionization state is crucial for good peak shape. Adding a small amount of an acid (e.g., trifluoroacetic acid - TFA, formic acid) for acidic compounds, or a base (e.g., diethylamine - DEA) for basic compounds, can suppress unwanted interactions with the silica support and improve symmetry.[5][12] The concentration of these additives is typically low, around 0.1%.[12]

  • Sample Overload: Injecting too much sample is a common cause of broad, asymmetric peaks.[5][13] The active sites on the CSP become saturated, leading to peak distortion. Try reducing the injection volume or diluting your sample.

  • Column Health and Extra-Column Volume: A contaminated guard column or column inlet frit can distort peak shape.[13] Backflushing the column or replacing the frit may resolve the issue.[13][14] Also, minimize the length and internal diameter of tubing between the injector, column, and detector to reduce extra-column band broadening.[5]

  • Sample Solvent: Ideally, dissolve your sample in the mobile phase.[3] If the sample is dissolved in a much stronger solvent, it can cause peak distortion upon injection.

Q3: I have some separation, but the resolution (Rs) is less than 1.5. How can I optimize the method to achieve baseline separation?

A3: Achieving baseline resolution (Rs ≥ 1.5) is the goal for accurate quantification. Once partial separation is observed, fine-tuning the method is key. This optimization focuses on manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).

  • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral methods.[15][16] This is because the mass transfer kinetics between the mobile phase and the complex CSP can be slow. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time for interaction, which can significantly improve efficiency and, therefore, resolution.[5][16]

  • Temperature: Temperature has a complex and unpredictable effect on chiral separations.[16][17][18] Lowering the temperature generally increases selectivity (α) by enhancing the weaker, non-covalent interactions responsible for chiral recognition, leading to better resolution.[15][19] Conversely, increasing the temperature can improve peak efficiency and shape but may decrease selectivity.[2][15] It is an important parameter to screen, typically in a range from 10°C to 40°C.[5]

  • Mobile Phase Modifier: The choice and concentration of the alcohol modifier (in normal phase) are powerful tools. Changing from IPA to ethanol, or varying its percentage, can dramatically alter selectivity.[20] The steric hindrance of the alcohol can influence how it competes with the analyte for interaction sites on the CSP.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows for tackling more complex resolution problems.

Guide 1: Systematic Mobile Phase Optimization

Problem: You have partial peak separation, but it's insufficient for your application. This guide outlines a systematic approach to mobile phase optimization.

Causality: The mobile phase directly mediates the interaction between the analyte and the CSP. Its composition affects both the retention (k) and the selectivity (α) of the separation. Modifiers and additives can compete for binding sites on the CSP or alter the analyte's presentation to the CSP, thereby influencing chiral recognition.[20][21]

Experimental Protocol:

  • Vary Modifier Concentration: In normal phase (e.g., Hexane/IPA), systematically vary the percentage of the alcohol modifier. Create a series of mobile phases (e.g., 98:2, 95:5, 90:10, 80:20 Hexane:IPA) and analyze the effect on retention and resolution.

  • Change the Modifier Type: The type of alcohol can have a significant impact.[6] If IPA does not yield satisfactory results, test ethanol. Ethanol is more polar and less sterically hindered, which can lead to different interactions and improved selectivity for certain compounds.

  • Introduce Additives:

    • For basic analytes , add 0.1% DEA to your chosen hexane/alcohol mobile phase.

    • For acidic analytes , add 0.1% TFA or acetic acid.

    • These additives suppress secondary ionic interactions that can cause peak tailing and loss of resolution.[5][12]

  • Evaluate Polar Organic & Reversed-Phase Modes: If normal-phase optimization fails, consider other modes. Many modern polysaccharide CSPs are robust and can be used in polar organic (e.g., acetonitrile/methanol) or reversed-phase (e.g., acetonitrile/water) modes, which offer complementary selectivity.[1][22]

Data Presentation:

Mobile Phase CompositionRetention Time (Peak 1)Retention Time (Peak 2)Selectivity (α)Resolution (Rs)
Hexane:IPA (95:5)8.2 min9.1 min1.111.3
Hexane:IPA (90:10)6.5 min7.0 min1.081.1
Hexane:Ethanol (95:5)10.3 min12.1 min1.171.8
Hexane:Ethanol (95:5) + 0.1% TFA11.5 min13.8 min1.202.1

Table 1: Example data from a mobile phase optimization study for an acidic analyte.

Logical Workflow Diagram:

MobilePhaseOptimization Start Partial Separation (Rs < 1.5) VaryMod Vary Modifier % (e.g., 2% to 20% IPA) Start->VaryMod CheckRs1 Rs >= 1.5? VaryMod->CheckRs1 ChangeMod Change Modifier (e.g., IPA to EtOH) CheckRs1->ChangeMod No Success Optimized Method (Rs >= 1.5) CheckRs1->Success Yes CheckRs2 Rs >= 1.5? ChangeMod->CheckRs2 Additives Add Acid/Base (e.g., 0.1% TFA/DEA) CheckRs2->Additives No CheckRs2->Success Yes CheckRs3 Rs >= 1.5? Additives->CheckRs3 ChangeMode Switch Mode (NP -> RP/Polar Organic) CheckRs3->ChangeMode No CheckRs3->Success Yes Fail Re-evaluate CSP ChangeMode->Fail

Caption: A workflow for systematic mobile phase optimization.

Guide 2: Leveraging Temperature and Flow Rate

Problem: Mobile phase optimization has improved separation, but resolution is still marginal or analysis time is too long.

Causality: Chromatographic resolution is a thermodynamic and kinetic process. Temperature affects the thermodynamics of the analyte-CSP interaction, influencing selectivity (α).[18][19] Flow rate affects the kinetics, influencing column efficiency (N).[16] For complex CSPs, slower kinetics mean that optimal efficiency is often found at lower-than-standard flow rates.[16]

Experimental Protocol:

  • Temperature Screening: Using the best mobile phase from Guide 1, screen temperatures from 40°C down to 10°C in 10°C increments.

    • Rationale: Lower temperatures often increase the stability of the transient diastereomeric complexes, leading to higher selectivity and better resolution.[15] However, this can also increase viscosity and backpressure, and in some rare cases, resolution may improve at higher temperatures.[2][17]

  • Flow Rate Optimization: At the optimal temperature, investigate the effect of flow rate.

    • Procedure: Start at 1.0 mL/min (for a 4.6 mm ID column). Decrease the flow rate incrementally to 0.8, 0.5, and even 0.2 mL/min.[16]

    • Rationale: Chiral stationary phases often have high resistance to mass transfer. Reducing the flow rate gives the enantiomers more time to interact with the CSP, increasing the number of theoretical plates (efficiency) and improving resolution.[16]

  • Van't Hoff Plot (Advanced): For a deeper understanding, a Van't Hoff plot (ln(α) vs 1/T) can be constructed. The slope of this plot reveals the enthalpic (ΔH°) and entropic (ΔS°) contributions to the separation. This can help predict whether increasing or decreasing temperature will be beneficial.

Data Presentation:

Temperature (°C)Flow Rate (mL/min)Selectivity (α)Efficiency (N)Resolution (Rs)
401.01.1565001.4
251.01.2062001.7
151.01.2558001.9
150.5 1.258500 2.4

Table 2: Example data showing the combined effect of reducing temperature and flow rate.

Logical Workflow Diagram:

TempFlowOptimization Start Marginal Resolution (1.0 < Rs < 1.5) TempScreen Screen Temperature (e.g., 40°C -> 10°C) Start->TempScreen SelectTemp Select Optimal Temperature (Highest Rs) TempScreen->SelectTemp FlowOpt Optimize Flow Rate (e.g., 1.0 -> 0.5 mL/min) SelectTemp->FlowOpt FinalCheck Rs >= 1.5? FlowOpt->FinalCheck Success Optimized Method FinalCheck->Success Yes ReEval Re-evaluate Mobile Phase or CSP FinalCheck->ReEval No

Caption: Workflow for optimizing temperature and flow rate.

Part 3: Advanced Considerations & Column Care

Q4: I've tried everything and my resolution is still poor. Could it be the column itself?

A4: Yes. While method parameters are critical, the choice of CSP is the foundation of the separation.[1]

  • CSP Screening: The most robust method development strategy involves screening a small, diverse set of chiral columns.[8][15] A good screening set might include two polysaccharide columns (one cellulose-based, one amylose-based) and a macrocyclic glycopeptide column.[1] This covers different chiral recognition mechanisms and increases the probability of finding a successful separation.

  • Column Memory Effect: CSPs, particularly in normal phase, can "remember" previous mobile phases and additives.[10] If a column was previously used with a basic additive, traces of that base can remain adsorbed and interfere with the separation of a new, acidic compound. Thoroughly flushing and regenerating columns according to the manufacturer's instructions between different projects is critical.[14]

  • Column Degradation: Chiral columns, especially coated polysaccharide phases, can be sensitive to certain solvents (e.g., THF, DCM) and extreme pH.[3][23] Accidental exposure can irreversibly damage the CSP, leading to a loss of performance. Always check the manufacturer's guidelines for solvent compatibility.[14]

Q5: Can I use a gradient for my chiral separation?

A5: While most chiral separations are performed isocratically to maximize resolution, gradients can sometimes be used, especially for samples containing impurities with very different retention times.[10] However, a gradient will change the mobile phase composition during the elution of the enantiomers, which can complicate optimization and affect selectivity. It is generally recommended to establish an effective isocratic method first.[10]

References

side product formation in the synthesis of 1-substituted tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-substituted tetrahydroisoquinolines. Our aim is to help you overcome common challenges and minimize side product formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-substituted tetrahydroisoquinolines?

A1: The most prevalent and versatile methods for the synthesis of 1-substituted tetrahydroisoquinolines include the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and modifications of the Pomeranz-Fritsch reaction.[1] Each method has its own advantages and is suited for different substrate scopes and desired substitution patterns.

Q2: I am observing a significant amount of a styrene-like side product in my Bischler-Napieralski reaction. What is causing this and how can I prevent it?

A2: The formation of a styrene derivative is a common issue in the Bischler-Napieralski reaction and is attributed to a retro-Ritter reaction.[2][3] This side reaction is more likely to occur under harsh acidic conditions and at elevated temperatures. To minimize this, you can employ milder reaction conditions, such as using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, which often allows the reaction to proceed at lower temperatures.[4][5] Another strategy is to use the corresponding nitrile as a solvent, which can shift the reaction equilibrium away from the retro-Ritter products.[2]

Q3: My Pictet-Spengler reaction is giving a low yield. What are the potential reasons?

A3: Low yields in the Pictet-Spengler reaction can stem from several factors. The reaction is an electrophilic aromatic substitution, making it sensitive to the electronic nature of the aromatic ring; electron-withdrawing groups can significantly hinder the cyclization.[6] Other common causes include the use of an insufficiently acidic catalyst, decomposition of starting materials under harsh conditions, impurities in reagents or solvents, and steric hindrance from bulky substituents.[7]

Q4: Can I synthesize 1-substituted tetrahydroisoquinolines using the Pomeranz-Fritsch reaction?

A4: Yes, while the classical Pomeranz-Fritsch reaction typically yields isoquinolines, certain modifications, such as the Bobbitt modification, allow for the synthesis of 1-substituted tetrahydroisoquinolines.[8] This involves the hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization.

Troubleshooting Guides

The Pictet-Spengler Reaction

Issue: Low or No Product Yield

Possible Cause Troubleshooting & Optimization
Insufficiently Acidic Catalyst The reaction is acid-catalyzed. Use strong protic acids like trifluoroacetic acid (TFA) or superacids for less activated aromatic rings.[9] Lewis acids such as BF₃·OEt₂ can also be effective.
Decomposition of Starting Material Tryptophan derivatives and other sensitive substrates can decompose under harsh acidic conditions and high temperatures. Start with milder conditions (e.g., lower temperature) and gradually increase if necessary.
Poor Reagent/Solvent Quality Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the intermediate iminium ion.
Steric Hindrance Bulky substituents on the β-arylethylamine nitrogen or the aldehyde can slow down the reaction. Longer reaction times or higher temperatures may be required.

Issue: Formation of Side Products

Side Product Mitigation Strategy
Epimerization at C-1 Harsh acidic conditions can lead to epimerization. Careful optimization of acid concentration and temperature is crucial. For some substrates, kinetic control at lower temperatures can favor one diastereomer.[10]
δ-Lactam Formation This can occur if using an unprotected α-ketoacid as the aldehyde component. Protect the carboxylic acid (e.g., as a methyl ester) to prevent intramolecular cyclization.
Oxidation of the Aromatic Ring The indole nucleus, in particular, can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products.
The Bischler-Napieralski Reaction

Issue: Low Yield of Dihydroisoquinoline Intermediate

Possible Cause Troubleshooting & Optimization
Deactivated Aromatic Ring The reaction is most effective with electron-donating groups on the benzene ring.[11] For electron-deficient substrates, stronger dehydrating agents like P₂O₅ in refluxing POCl₃ or the milder, more modern Tf₂O/2-chloropyridine system are necessary.[2][4]
Substrate Instability If the starting β-arylethylamide is unstable under strongly acidic conditions, consider alternative synthetic routes.
Formation of Unexpected Regioisomer Cyclization may occur at an alternative, electronically favorable position on the aromatic ring. Modification of activating groups may be necessary to direct the cyclization.[12]

Issue: Prominent Styrene Side Product Formation (Retro-Ritter Reaction)

Mitigation Strategy Experimental Consideration
Milder Reaction Conditions Employing the Tf₂O and 2-chloropyridine protocol allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[5][13]
Solvent Choice Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[3]
Alternative Reagents A procedure using oxalyl chloride to form an N-acyliminium intermediate can be less prone to fragmentation.[4]
The Pomeranz-Fritsch Reaction (and its modifications)

Issue: Low Yield in Classical Pomeranz-Fritsch Reaction

Possible Cause Troubleshooting & Optimization
Harsh Reaction Conditions The classical use of concentrated sulfuric acid can lead to substrate decomposition and low yields.[14][15]
Sluggish Cyclization The electrophilic cyclization can be slow. Consider using a modified procedure.
Side Reactions The exposed secondary amine in some intermediates can interfere with the reaction and cause side reactions.[16]

Issue: Difficulty in Achieving Desired Tetrahydroisoquinoline

Modification Strategy
Bobbitt Modification This involves the in situ hydrogenation of the imine intermediate to an aminoacetal, which then undergoes cyclization to the tetrahydroisoquinoline.[8]
Fujioka/Kita Conditions The use of trimethylsilyltriflate (TMSOTf) and an amine base allows for milder activation of the acetal, expanding the scope to more sensitive substrates.[17]
N-Tosyl Protection Protection of the secondary amine with a tosyl group can lead to cleaner cyclization and improved yields.[16]

Quantitative Data

Table 1: Comparison of Yields for Pictet-Spengler Reaction under Various Conditions

β-ArylethylamineAldehydeCatalyst/ConditionsYield (%)Reference
2-(3,4-Dimethoxyphenyl)ethylamineBenzaldehydeTFA, Microwave, 15 min98[18]
DopamineCyclohexanone1 M KPi, pH 9, 70 °C70[19]
TryptamineParaldehydeDilute H₂SO₄Not specified, but effective[20]
PhenylethylamineDimethoxymethaneConc. HCl, 100 °C40[18]
N-Carbamoyl-homoveratrylaminePhenylacetaldehydeIDPi catalyst46[21]

Table 2: Influence of Reaction Conditions on Bischler-Napieralski Reaction Yield and Side Products

SubstrateConditionsProductYield (%)Key ObservationReference
β-ArylethylamidePOCl₃, reflux3,4-DihydroisoquinolineVariesProne to retro-Ritter side reaction[2]
β-ArylethylamideTf₂O, 2-chloropyridine, -20 °C to RT3,4-DihydroisoquinolineGenerally higherSuppresses retro-Ritter side reaction[4]
N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamideP₂O₅Mixture of regioisomersNot specifiedFormation of unexpected regioisomer[12]
N-Aryl-2-propynamideTf₂O, 2-chloropyridine6-Alkynyl Phenanthridineup to 87Novel application of B-N reaction[22]

Table 3: Yields for Modified Pomeranz-Fritsch Reactions

ModificationStarting MaterialsConditionsProductYield (%)Reference
Ugi/Pomeranz-FritschMulticomponent20 equiv. MsOH in ACNIsoquinoline derivative52[16]
Jackson ModificationAlkoxybenzaldehyde, Aminoacetaldehyde dimethyl acetal1. H₂, Pd/C; 2. TsCl; 3. Dilute mineral acidN-Tosyl-1,2-dihydroisoquinoline intermediateNot specified[23]
Fujioka/Kita ConditionsBenzaldehyde, Aminoacetaldehyde dimethyl acetalTMSOTf, amine base1,2-DihydroisoquinolineVaries[17]

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction

  • Dissolve the β-arylethylamine (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, dichloromethane).

  • Add the aldehyde or ketone (1.0-1.2 eq).

  • Add the acid catalyst (e.g., TFA, 1.1 eq) and stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between an aqueous basic solution (e.g., saturated NaHCO₃) and an organic solvent (e.g., dichloromethane).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: Bischler-Napieralski Cyclization using Tf₂O and 2-Chloropyridine

  • To a solution of the β-arylethylamide (1.0 eq) in anhydrous dichloromethane at -20 °C, add 2-chloropyridine (1.2 eq).

  • Add triflic anhydride (Tf₂O, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude 3,4-dihydroisoquinoline by column chromatography.

Protocol 3: Modified Pomeranz-Fritsch Synthesis (Bobbitt Modification)

  • Schiff Base Formation: Dissolve the benzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in a suitable solvent like toluene and heat to form the Schiff base.

  • Reduction: Cool the reaction mixture and reduce the Schiff base in situ with a reducing agent like sodium borohydride in ethanol.

  • Cyclization: After reduction is complete, acidify the mixture with concentrated hydrochloric acid and heat to reflux to effect cyclization.

  • Work-up: Cool the reaction mixture, make it basic with a suitable base (e.g., NaOH), and extract the product with an organic solvent.

  • Purification: Dry the organic extracts, concentrate, and purify the resulting tetrahydroisoquinoline by column chromatography.

Visualizations

pictet_spengler_pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Arylethylamine β-Arylethylamine Imine Schiff Base/Imine Formation Arylethylamine->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion Formation (Acid-Catalyzed) Imine->Iminium H⁺ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization THIQ 1-Substituted Tetrahydroisoquinoline Cyclization->THIQ

Caption: Pictet-Spengler reaction pathway.

bischler_napieralski_troubleshooting Start Bischler-Napieralski Reaction Problem Styrene Side Product Observed? Start->Problem Solution1 Use Milder Conditions (Tf₂O, 2-chloropyridine) Problem->Solution1 Yes End Minimized Side Product Problem->End No Solution1->End Solution2 Change Solvent (e.g., Acetonitrile) Solution2->End Solution3 Use Alternative Reagents (e.g., Oxalyl Chloride) Solution3->End

Caption: Troubleshooting retro-Ritter side reaction.

reaction_comparison_workflow Start Synthesize 1-Substituted THIQ Decision Substrate Sensitivity? Start->Decision Pictet Pictet-Spengler (Milder conditions possible) Decision->Pictet Sensitive Bischler Bischler-Napieralski (Often harsher conditions) Decision->Bischler Robust Pomeranz Modified Pomeranz-Fritsch (Varying conditions) Decision->Pomeranz Other

Caption: Synthetic route selection logic.

References

Technical Support Center: Optimizing Catalytic Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for catalytic asymmetric synthesis.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Question: My reaction shows high conversion to the desired product, but the enantiomeric excess is low. What are the primary factors to investigate?

Answer: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Catalyst and Reagent Purity: Ensure the chiral catalyst, ligands, and all reagents are of high chemical and enantiomeric purity.[1] Impurities can act as catalyst poisons or promote a non-selective background reaction.[1]

  • Reaction Temperature: Temperature is a critical parameter. Generally, lower temperatures favor higher enantiomeric excess because the energy difference between the diastereomeric transition states becomes more significant.[2] However, this is not a universal rule, and some reactions show improved enantioselectivity at higher temperatures.[3] Conduct a temperature screening to find the optimal balance between enantioselectivity and reaction rate.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the enantioselectivity.[5] A screening of different solvents is often beneficial.[5][6]

  • Catalyst Loading: Both too low and too high catalyst loadings can sometimes result in poor stereoselectivity.[7] Systematically screen catalyst loading to find the optimal concentration.[7]

  • Inaccurate Analytical Method: Ensure the analytical method used to determine enantiomeric excess (e.g., chiral HPLC or GC) is properly validated.[2]

Troubleshooting Workflow for Low Enantioselectivity

low_ee_workflow start Low ee Observed check_purity Verify Catalyst & Reagent Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK screen_solvents Screen Solvents optimize_temp->screen_solvents Temp Optimized optimize_loading Optimize Catalyst Loading screen_solvents->optimize_loading Solvent Screened validate_analytics Validate Analytical Method optimize_loading->validate_analytics Loading Optimized end Improved ee validate_analytics->end Method Validated

A logical workflow for troubleshooting low enantioselectivity.

Issue 2: Poor Reaction Yield

Question: My reaction shows high enantioselectivity, but the yield of the desired product is unacceptably low. What steps can I take to improve it?

Answer: Poor yields with high enantioselectivity often point towards issues with reaction kinetics or catalyst stability rather than stereochemical control.[5]

  • Reaction Time and Temperature: Monitor the reaction progress over time to see if it has stalled. Increasing the reaction time or temperature may be necessary, but be aware that higher temperatures can sometimes decrease enantioselectivity.[5]

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions due to impurities, thermal instability, or inherent instability.[5][8] Running the reaction with a fresh batch of catalyst can help diagnose this issue.[5]

  • Catalyst Loading: A low catalyst loading might be insufficient for efficient catalysis within a reasonable timeframe.[5] Consider a moderate increase in catalyst concentration.[5]

  • Reagent Purity and Stoichiometry: Ensure all reagents and solvents are pure and anhydrous, as impurities can deactivate the catalyst.[1] Verify that the stoichiometry of your reactants is correct.[5]

  • Work-up and Purification: The product may be sensitive to the work-up conditions (e.g., acidic or basic washes) or unstable during purification (e.g., on silica gel).[9][10]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_catalyst Verify Catalyst Integrity & Loading start->check_catalyst check_conditions Check Reaction Conditions (Time, Temp) check_catalyst->check_conditions Catalyst OK check_reagents Verify Reagent Purity & Stoichiometry check_conditions->check_reagents Conditions OK optimize_workup Optimize Work-up & Purification check_reagents->optimize_workup Reagents OK end Improved Yield optimize_workup->end Optimized

A logical workflow for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate solvent for my asymmetric reaction?

A1: The choice of solvent can have a profound impact on both the yield and enantioselectivity of a reaction. It is highly recommended to perform a solvent screen with a range of solvents of varying polarities and coordinating abilities.[5] Aprotic solvents are commonly used, but the optimal solvent must be determined empirically for each specific reaction.[6]

Q2: What is a typical catalyst loading to start with?

A2: A good starting point for many enantioselective reactions is 1-2 mol%.[9] From there, you can conduct optimization studies by systematically increasing or decreasing the loading to find the optimal concentration for your specific transformation.[9]

Q3: Can increasing the catalyst loading always improve a slow reaction?

A3: While increasing the catalyst loading is a straightforward approach to increase the reaction rate, it's not the only option. Before increasing the amount of a potentially expensive catalyst, consider other factors such as the purity of reagents and solvent, and whether the reaction temperature is optimal.[7]

Q4: My catalyst is expensive. Can it be recovered and reused?

A4: The reusability of a catalyst depends on its stability and the reaction conditions. Some catalysts, particularly those immobilized on a solid support, can be recovered and reused.[7] Recovery methods often involve filtration or chromatographic separation. It is important to verify the activity and selectivity of the recovered catalyst over several cycles.[7]

Q5: What are the common causes of catalyst deactivation?

A5: Catalyst deactivation can be caused by several factors, including:

  • Poisoning: Strong chemisorption of impurities (e.g., sulfur, water, oxygen) onto the active sites of the catalyst.

  • Fouling: Deposition of byproducts or polymers on the catalyst surface.

  • Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.

  • Leaching: Dissolution of the active metal or ligand into the reaction medium.

Data Presentation

Table 1: Effect of Solvent Polarity on Enantioselectivity

SolventRelative PolarityDielectric Constant (ε)Typical Effect on Enantioselectivity (% ee)
Hexane0.0091.88Often low to moderate
Toluene0.0992.38Can be high, reaction-dependent
Diethyl Ether0.1174.34Variable
Tetrahydrofuran (THF)0.2077.58Often provides good results
Dichloromethane (DCM)0.3099.08Commonly used, often high ee
Acetone0.35521.0Can be detrimental
Acetonitrile0.46037.5Variable, can coordinate to catalyst
Methanol0.76232.7Often leads to lower ee
Water1.00080.1Generally not suitable for many catalysts

Note: The effect of solvent on enantioselectivity is highly system-dependent and the values presented are illustrative. Empirical screening is essential.

Table 2: General Temperature Screening Guidelines

Temperature (°C)Common Cooling MethodPotential Impact on Enantioselectivity
20 to 25None (Ambient)Baseline, may be suboptimal
0Ice-water bathOften improves ee
-20Salt-ice bath or cryocoolerFurther improvement in ee is common
-40Acetonitrile/Dry ice bathOften used for higher selectivity
-78Acetone/Dry ice bathFrequently provides the highest ee

Note: Lower temperatures generally lead to higher enantioselectivity but also decrease the reaction rate.[4]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading

This protocol describes a general method for screening catalyst loading in parallel to identify optimal conditions.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvent, freshly distilled or from a solvent purification system.

    • Ensure the chiral catalyst, substrate, and reagents are pure and dry.

  • Reaction Setup (Example for 5 parallel reactions):

    • In a glovebox or under an inert atmosphere, arrange five reaction vials equipped with magnetic stir bars.

    • To each vial, add the substrate (e.g., 0.2 mmol).

    • Prepare a stock solution of the chiral catalyst in the reaction solvent.

    • Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired loadings (e.g., 0.5, 1, 2, 5, and 10 mol%).

    • Add the remaining volume of solvent to ensure the final concentration of the substrate is the same in all vials (e.g., 0.1 M).

  • Reaction Execution:

    • Equilibrate the vials to the desired reaction temperature (e.g., 0 °C) using a suitable cooling bath.

    • Add the second reagent (e.g., 0.24 mmol, 1.2 equiv) to each vial simultaneously if possible, or in rapid succession.

    • Stir the reactions for a predetermined time.

  • Analysis:

    • Quench the reactions by adding a suitable quenching agent.

    • Take an aliquot from each reaction mixture for analysis.

    • Determine the conversion and enantiomeric excess using a validated analytical method (e.g., chiral HPLC or GC).

Workflow for Catalyst Loading Optimization

catalyst_loading_workflow prep Prepare Dry Glassware, Anhydrous Solvent, & Pure Reagents setup Set up Parallel Reactions with Varying Catalyst Loadings prep->setup execute Execute Reactions at Constant Temperature & Time setup->execute analyze Quench Reactions & Analyze Conversion and ee execute->analyze determine Determine Optimal Catalyst Loading analyze->determine

A general workflow for optimizing catalyst loading.

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone

This protocol describes a typical procedure for the ruthenium-catalyzed asymmetric hydrogenation of an acetophenone derivative.

  • Catalyst Preparation (in-situ):

    • In a glovebox, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R)-DM-Segphos) to a reaction vessel.

    • Add degassed solvent (e.g., methanol) and stir the mixture at room temperature for 15-30 minutes to form the active catalyst.

  • Reaction Setup:

    • Add the prochiral ketone substrate to the catalyst solution.

    • Seal the reaction vessel and transfer it to a hydrogenation reactor.

  • Hydrogenation:

    • Purge the reactor with hydrogen gas (typically 3-4 cycles of vacuum/backfill).

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).

    • Stir the reaction mixture at the desired temperature for the required time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the reactor and purge with an inert gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by a suitable method (e.g., column chromatography or crystallization).

    • Determine the yield and enantiomeric excess of the chiral alcohol product.

References

Technical Support Center: Purification of Polar Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of polar tetrahydroisoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar tetrahydroisoquinoline derivatives?

A1: The main challenges stem from their inherent physicochemical properties:

  • High Polarity: These compounds often exhibit poor retention on standard reversed-phase chromatography columns (e.g., C18), leading to co-elution with the solvent front.[1]

  • Basicity: The nitrogen atom in the tetrahydroisoquinoline scaffold is basic, making the molecule's charge state highly pH-dependent. This can cause strong, sometimes irreversible, interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing and loss of sample.[1][2]

  • Solubility Profile: They are often highly soluble in polar solvents like water and methanol but have limited solubility in less polar organic solvents, which can complicate extraction and certain chromatographic methods.[1]

  • Potential for Degradation: Some derivatives can be sensitive to acidic or basic conditions, as well as prolonged exposure to the stationary phase, leading to degradation of the target compound.

Q2: Which chromatographic techniques are most suitable for purifying polar tetrahydroisoquinoline derivatives?

A2: Several techniques can be effective, depending on the specific compound and the nature of the impurities:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a robust technique for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, with a small amount of aqueous solvent to facilitate partitioning.[3]

  • Reversed-Phase HPLC with Polar-Modified Columns: Columns with embedded polar groups or polar end-capping are designed to provide better retention for polar analytes and are more stable in highly aqueous mobile phases.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since tetrahydroisoquinolines are basic, cation-exchange chromatography is a powerful tool for their purification, especially for capturing them from crude mixtures.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption and sample degradation on the support.

Q3: How can I improve the peak shape and reduce tailing for my basic tetrahydroisoquinoline derivative in HPLC?

A3: Peak tailing for basic compounds is a common issue and can often be addressed by:

  • Mobile Phase pH Adjustment: Operating at a lower pH (around 2-3) can protonate the silanol groups on the silica surface, reducing their interaction with the protonated basic analyte. Conversely, using a high pH mobile phase (around 8-10) can deprotonate the basic analyte, also minimizing unwanted interactions.

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites on the stationary phase.

  • Employing End-Capped Columns: Using a highly deactivated, end-capped column minimizes the number of free silanol groups available for secondary interactions.

  • Lowering Sample Load: Overloading the column can lead to peak distortion. Injecting a smaller amount of sample can sometimes improve peak symmetry.

Q4: My polar tetrahydroisoquinoline derivative will not crystallize. What can I do?

A4: Difficulty in crystallization is common for highly polar molecules. Here are some strategies to try:

  • Salt Formation: Converting the basic tetrahydroisoquinoline into a salt (e.g., hydrochloride, hydrobromide) can significantly alter its solubility and crystalline properties, often facilitating crystallization.

  • Solvent System Screening: Systematically screen a wide range of solvents and solvent mixtures with varying polarities. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]

  • Inducing Crystallization: If a supersaturated solution does not yield crystals, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound if available.

  • Slow Evaporation: If all else fails, allowing the solvent to evaporate slowly from a saturated solution can sometimes yield crystals.

Troubleshooting Guides

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar tetrahydroisoquinoline derivative elutes in the solvent front on a standard C18 column. How can I increase its retention?

A: This is a classic problem for polar compounds in reversed-phase chromatography. Here are several approaches to enhance retention:

Solution Rationale
Increase Mobile Phase Polarity Reduce the organic modifier (e.g., acetonitrile, methanol) concentration. Some modern reversed-phase columns are stable in 100% aqueous mobile phases.
Employ a Polar-Modified Stationary Phase Use a reversed-phase column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column. These offer alternative selectivity for polar analytes.
Utilize HILIC Switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention of highly polar compounds.
Adjust Mobile Phase pH For basic tetrahydroisoquinolines, increasing the pH of the mobile phase can suppress their ionization, making them less polar and increasing their retention on a C18 column.
Use Ion-Pairing Reagents Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for basic compounds) to the mobile phase can form a neutral ion pair with the analyte, which will be better retained by the nonpolar stationary phase.
Issue 2: Severe Peak Tailing in Chromatography

Q: I am observing significant peak tailing for my polar tetrahydroisoquinoline derivative on both silica gel and reversed-phase columns.

A: Peak tailing is often due to unwanted secondary interactions between the analyte and the stationary phase.

Potential Cause Troubleshooting Steps
Interaction with Acidic Silanols (Silica Gel) Deactivate the Silica Gel: Pre-treat the column by flushing it with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[1] Use an Alternative Stationary Phase: Switch to a more inert support like alumina or a bonded phase like an amino- or diol-functionalized silica.
Secondary Interactions on Reversed-Phase Columns Optimize Mobile Phase pH: Adjust the pH to be at least 2 units away from the pKa of your compound to ensure it is in a single ionic state. Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer residual silanols. Add a Competing Base: A small amount of an amine additive (e.g., triethylamine) in the mobile phase can reduce interactions with any remaining silanols.
Column Overload Reduce Sample Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.
Physical Column Issues Check for Voids or Blockages: A void at the column inlet or a blocked frit can cause peak tailing. Try back-flushing the column or replacing the inlet frit.
Issue 3: Low Recovery and Yield

Q: The recovery of my purified tetrahydroisoquinoline derivative is very low after chromatography.

A: Low recovery can be due to irreversible adsorption, degradation of the compound, or co-elution with impurities leading to the discarding of mixed fractions.

Potential Cause Troubleshooting Steps
Irreversible Adsorption Change Stationary Phase: If you suspect your compound is irreversibly binding to silica, switch to a less reactive stationary phase like alumina or Celite. Alternatively, use a technique without a solid support, such as HSCCC.[1] Pre-treat the Column: For silica columns, pre-washing with a solvent containing a competing base (e.g., triethylamine) can block the most active sites.[1]
Compound Degradation Assess Stability: Spot your compound on a TLC plate and let it sit for an hour. Then, develop the plate to see if any new spots appear, which would indicate degradation. Modify Purification Conditions: If degradation is observed, use a more inert stationary phase, avoid extreme pH conditions, and work at lower temperatures if possible.
Poor Resolution Optimize Chromatography Method: Develop a more selective method to better separate your target compound from impurities. This may involve changing the mobile phase, the stationary phase, or the chromatographic mode (e.g., from reversed-phase to HILIC).
Loss During Workup Optimize Extraction and Solvent Removal: Ensure that your compound is not being lost during liquid-liquid extractions by checking the pH and solvent polarities. Be cautious during solvent evaporation, as highly volatile compounds can be lost.

Quantitative Data Summary

The following tables provide representative data for the purification of isoquinoline alkaloids, which are structurally related to tetrahydroisoquinolines and face similar purification challenges. These values should be considered as a starting point for method development.

Table 1: Comparison of Purification Techniques for Isoquinoline Alkaloids

Purification TechniqueStationary PhaseMobile Phase / Solvent SystemTypical RecoveryTypical PurityReference
pH-Zone-Refining CCC Liquid (Two-phase system)Chloroform-Methanol-Water with HCl and Triethylamine>90%>93%[5]
Ion-Exchange Chromatography Strong Cation Exchange ResinAqueous buffer with acid elutionHighHigh[6]
Preparative HPLC C18Acetonitrile/Water with formic acidVariable>95%[7]
Recrystallization N/AEthanol/Water60-80%>99%General Knowledge

Table 2: HPLC Method Parameters for Isoquinoline Alkaloid Analysis

ParameterConditionReference
Column ACQUITY UPLC CSH™ C18[8]
Mobile Phase Gradient of Acetonitrile and Water (with formic acid)[8]
Flow Rate 0.3 mL/min[8]
Detection UV at 350 nm or MS[7][8]
Linear Range 0.5 - 1000 ng/mL[8]
LOD/LOQ 0.01 µg / 0.03 µg[7]

Experimental Protocols

Protocol 1: General Procedure for HILIC Purification
  • Column Selection: Choose a HILIC column (e.g., amide, cyano, or bare silica).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation: Dissolve the crude tetrahydroisoquinoline derivative in a mixture of acetonitrile and water (e.g., 90:10 v/v) to match the initial mobile phase conditions. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Equilibrate the column with 95% Mobile Phase B for at least 10 column volumes.

    • Inject the prepared sample.

    • Run a gradient from 95% B to 50% B over 20-30 minutes to elute the polar compounds.

    • Monitor the elution with a UV detector at a suitable wavelength.

  • Fraction Collection and Analysis: Collect fractions corresponding to the target peak. Analyze the purity of the fractions by analytical HPLC or LC-MS.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization of a Tetrahydroisoquinoline Salt
  • Salt Formation (if starting from free base): Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol). Add a solution of an acid (e.g., HCl in isopropanol, or aqueous HBr) dropwise until the solution is acidic and a precipitate forms.

  • Solvent Selection: In a small test tube, test the solubility of the crude salt in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the salt when hot but not when cold. Common solvents include ethanol, methanol, water, or mixtures thereof.

  • Dissolution: Place the crude salt in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Method Selection cluster_hplc_options Chromatography Options cluster_analysis Analysis and Final Product crude Crude Polar THIQ Derivative dissolve Dissolve in appropriate solvent and filter crude->dissolve hplc Chromatography (HPLC/Flash) dissolve->hplc Complex Mixture recrystallize Recrystallization dissolve->recrystallize Relatively Pure rp_hplc Reversed-Phase (Polar-Modified C18) hplc->rp_hplc hilic HILIC hplc->hilic iex Ion-Exchange hplc->iex pure_product Pure THIQ Derivative recrystallize->pure_product Directly fractions Collect Fractions rp_hplc->fractions hilic->fractions iex->fractions purity_check Purity Analysis (Analytical HPLC/LC-MS) fractions->purity_check combine Combine Pure Fractions purity_check->combine Fractions >98% Pure evaporate Solvent Removal combine->evaporate evaporate->pure_product troubleshooting_workflow start Poor Purification Result Observed issue Identify Primary Issue start->issue retention Poor Retention (RP-HPLC) issue->retention Elutes at void volume tailing Peak Tailing issue->tailing Asymmetric peaks recovery Low Recovery issue->recovery Low yield solution_retention1 Increase Aqueous Mobile Phase retention->solution_retention1 solution_retention2 Switch to Polar- Modified Column retention->solution_retention2 solution_retention3 Use HILIC retention->solution_retention3 end Optimized Purification solution_retention1->end solution_retention2->end solution_retention3->end solution_tailing1 Adjust Mobile Phase pH tailing->solution_tailing1 solution_tailing2 Use End-Capped Column tailing->solution_tailing2 solution_tailing3 Add Competing Base (e.g., TEA) tailing->solution_tailing3 solution_tailing1->end solution_tailing2->end solution_tailing3->end solution_recovery1 Change Stationary Phase (e.g., Alumina) recovery->solution_recovery1 solution_recovery2 Check Compound Stability recovery->solution_recovery2 solution_recovery3 Use HSCCC recovery->solution_recovery3 solution_recovery1->end solution_recovery2->end solution_recovery3->end

References

stability issues of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a yellowish to brownish discoloration over time. What could be the cause?

A1: Discoloration of solutions containing quinoline-like scaffolds can be an indicator of degradation.[1] This is often attributed to oxidation or photodegradation, especially when exposed to light and ambient air. The formation of colored byproducts suggests a compromise in the integrity of the compound. It is recommended to store solutions, particularly stock solutions, protected from light in amber vials or wrapped in aluminum foil.

Q2: I am observing a decrease in the potency and reproducibility of my experimental results when using older solutions of this compound. Is this related to stability?

A2: Yes, a loss of potency and inconsistent results are classic indicators of compound degradation.[1] Tetrahydroisoquinoline derivatives can be susceptible to degradation in solution, influenced by factors such as pH, temperature, and light exposure. For sensitive and quantitative experiments, it is highly advisable to use freshly prepared solutions or to conduct a stability study of your stock solutions under your specific storage conditions to ensure their integrity over time.

Q3: What are the primary factors that can influence the stability of this compound in solution?

A3: The stability of this compound in solution can be influenced by several factors common to heterocyclic compounds:

  • pH: The pH of the solution can significantly impact the stability of the compound. Both acidic and basic conditions can potentially accelerate degradation pathways such as hydrolysis or oxidation. It is generally advisable to maintain the pH of the solution within a neutral range (around pH 4-8) unless experimental conditions require otherwise.[2]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[1][2] To minimize degradation, it is recommended to store stock solutions at low temperatures, such as refrigeration (2-8 °C) or frozen (-20 °C or -80 °C).

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.[1] Storing solutions in light-resistant containers is a crucial preventative measure.

  • Oxidation: The tetrahydroisoquinoline nucleus can be susceptible to oxidation. The presence of a hydrogen atom at the C1 position, as in this compound, may be a site for radical-initiated auto-oxidation.[3] The use of de-gassed solvents or the addition of antioxidants could be considered in some applications.

Q4: How does the substitution on the tetrahydroisoquinoline ring affect stability?

A4: Substituents on the tetrahydroisoquinoline (THIQ) ring can have a significant impact on chemical stability. For instance, a methyl group at the C1 position of a THIQ derivative has been shown to be critical for its chemical stability, with the methylated compound showing no significant decomposition over long-term storage, while the unsubstituted counterpart degraded readily at ambient temperature.[3] This suggests that the C1 position is a potential site for degradation, and the presence of the hydroxymethyl group in this compound might influence its stability profile.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution Discoloration Oxidation, PhotodegradationStore solutions in amber vials or wrapped in foil. Prepare fresh solutions. Consider using de-gassed solvents.
Loss of Potency / Inconsistent Results Compound DegradationPrepare fresh solutions for each experiment. Validate the stability of stock solutions under your storage conditions using an appropriate analytical method like HPLC.
Precipitate Formation Poor Solubility, pH Shift, DegradationCheck the solubility of the compound in your chosen solvent and buffer system. Ensure the pH of the solution is maintained. Filter the solution before use.
Unexpected Peaks in Analytical Chromatogram Degradation Products, ImpuritiesAnalyze a freshly prepared solution as a reference. Conduct forced degradation studies to identify potential degradation products.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general reversed-phase HPLC method for assessing the stability of this compound.

Objective: To quantify the remaining parent compound and detect the formation of degradation products over time.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • 0.22 µm or 0.45 µm syringe filters

Equipment:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for similar compounds is a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare solutions of this compound in the desired buffer or solvent system for the stability study.

  • HPLC Analysis:

    • Set the detection wavelength based on the UV absorbance maximum of the compound.

    • Inject the calibration standards to generate a standard curve.

    • Inject the stability samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Quantify the peak area of the parent compound in the stability samples.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Procedure: Expose solutions of this compound to various stress conditions:

  • Acidic Conditions: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic Conditions: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Conditions: 3% H₂O₂ at room temperature.

  • Thermal Stress: Store the solution at an elevated temperature (e.g., 60 °C) in the dark.

  • Photostability: Expose the solution to a light source providing both UV and visible light, as per ICH Q1B guidelines.[4]

Analyze the stressed samples by HPLC or LC-MS/MS to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution of this compound stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress control Prepare Control Sample (No Stress) start->control hplc HPLC/LC-MS Analysis (Time Points) stress->hplc control->hplc data Data Acquisition (Peak Area, New Peaks) hplc->data quantify Quantify Parent Compound (% Remaining) data->quantify identify Identify Degradation Products data->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

degradation_pathway parent This compound oxidized Oxidized Products (e.g., Imine, N-oxide) parent->oxidized O₂ / Light photodegraded Photodegradation Products (e.g., Ring Opened) parent->photodegraded UV/Vis Light hydrolyzed Hydrolysis Products (pH dependent) parent->hydrolyzed H⁺ / OH⁻

Caption: Potential degradation pathways.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Basic Nitrogen Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of basic nitrogen compounds.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing is a common issue in HPLC, particularly with basic compounds, and can compromise the accuracy and reproducibility of analytical results.[1] A systematic approach is crucial for identifying and resolving the root cause. A tailing factor (Tf) greater than 1.2 indicates significant tailing.[2]

Step 1: Initial Assessment & Quick Checks

Before making significant changes to your method, perform these initial checks:

  • Confirm the Issue: Is the tailing observed for all peaks or only for the basic compounds? If all peaks are tailing, the problem is likely systemic (e.g., extra-column volume). If only basic compounds are tailing, the issue is likely related to secondary interactions with the stationary phase.[3]

  • Review Method Parameters: Compare the current run with previous successful runs. Have any parameters been changed?

  • Check for Column Overload: Dilute your sample and inject it again. If the peak shape improves, you may be experiencing mass overload.[4]

Step 2: Mobile Phase Optimization

The mobile phase composition is a critical factor in controlling the peak shape of basic compounds.

  • pH Adjustment: The most common cause of peak tailing for basic compounds is the interaction with acidic silanol groups on the silica-based stationary phase.[1][5] Lowering the mobile phase pH to between 2 and 3 will protonate the silanol groups, minimizing these secondary interactions.[2][4][6]

  • Buffer Strength: Ensure your buffer concentration is adequate, typically between 10-50 mM, to maintain a stable pH.[2] Insufficient buffering can lead to pH shifts on the column and inconsistent peak shapes.[6]

  • Mobile Phase Additives: Consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5 mM).[7] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your basic analytes.[7] However, be aware that additives like TEA can shorten column lifetime.[7] Ion-pairing agents like trifluoroacetic acid (TFA) at 0.1% can also be used to neutralize silanol groups and pair with charged basic analytes.[8]

Step 3: Column Evaluation and Selection

The choice and condition of your HPLC column are paramount for achieving symmetrical peaks.

  • Column Chemistry: If you are using a traditional Type A silica column, consider switching to a modern, high-purity Type B silica column.[5][9] These columns have lower metal content and reduced silanol activity.[7]

  • End-Capping: Use a column that is well end-capped. End-capping blocks the residual silanol groups, reducing their interaction with basic analytes.[1][10]

  • Alternative Stationary Phases: For particularly challenging basic compounds, consider columns with alternative chemistries such as:

    • Polar-Embedded Phases: These phases provide shielding of the silica surface.[1]

    • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive charge on the surface that repels basic analytes from interacting with silanol groups, resulting in improved peak shape.[2][11]

  • Column Health: A degraded column can be a source of peak tailing. Try flushing the column with a strong solvent. If peak shape does not improve, the column may need to be replaced.[2] A void at the column inlet or a blocked frit can also cause tailing.[4][10]

Step 4: Sample and Instrument Considerations

  • Sample Solvent: The solvent used to dissolve your sample can significantly impact peak shape. If the sample solvent is stronger than the mobile phase, it can cause band broadening and peak distortion.[12][13][14] Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.[12]

  • Extra-Column Volume: Minimize dead volume in your system by using tubing with a narrow internal diameter and ensuring all connections are properly fitted.[1][3] Long or wide tubing can increase peak dispersion and tailing.[1]

Troubleshooting Workflow Diagram

Troubleshooting_Peak_Tailing start Peak Tailing Observed all_peaks All Peaks Tailing? start->all_peaks basic_only Only Basic Compounds Tailing? all_peaks->basic_only No systemic_issue Investigate Systemic Issues (e.g., Extra-Column Volume, Detector) all_peaks->systemic_issue Yes secondary_interaction Likely Secondary Interactions basic_only->secondary_interaction Yes resolved Issue Resolved systemic_issue->resolved overload Check for Column Overload (Dilute Sample) secondary_interaction->overload mobile_phase Optimize Mobile Phase (pH, Buffer Strength, Additives) overload->mobile_phase No Overload overload->resolved Overload Resolved column_eval Evaluate/Change Column (Type B, End-capped, Alt. Chemistry) mobile_phase->column_eval sample_solvent Check Sample Solvent (Weaker than Mobile Phase) column_eval->sample_solvent sample_solvent->resolved not_resolved Issue Not Resolved

Caption: A logical workflow for troubleshooting peak tailing of basic compounds in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for basic nitrogen compounds in reversed-phase HPLC?

The primary cause is the secondary ionic interaction between the positively charged basic analytes and the negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][5][10] This interaction provides an additional retention mechanism that can lead to asymmetrical peak shapes.[9]

Q2: How does mobile phase pH affect peak tailing of basic compounds?

The mobile phase pH has a significant impact on the ionization state of both the basic analyte and the surface silanol groups.[1]

  • At low pH (typically < 3) , the silanol groups are protonated (Si-OH) and therefore neutral, which minimizes their interaction with protonated basic compounds.[6][7] This is often the most effective way to reduce peak tailing.

  • At mid-range pH , a portion of the silanol groups will be deprotonated and negatively charged, leading to strong interactions with the positively charged basic analytes and causing significant tailing.[1]

  • At high pH (typically > 8) , the basic analyte may be in its neutral form, which can also reduce tailing. However, traditional silica-based columns are not stable at high pH.[8] Modern hybrid columns offer extended pH stability.[8]

Q3: What are the recommended mobile phase conditions to minimize peak tailing?

ParameterRecommendationRationale
pH 2.0 - 3.0Protonates silanol groups to minimize secondary interactions.[2][4]
Buffer Phosphate, Formate, or AcetateProvides good pH control in the recommended range.
Buffer Concentration 10 - 50 mMEnsures stable pH throughout the analysis.[2]
Additive (Optional) 0.1% TFA or 5 mM TEACompetitively blocks active silanol sites.[7][8]

Q4: When should I consider using a different HPLC column?

You should consider a different column if you have optimized your mobile phase and are still experiencing significant peak tailing. Signs that a new column may be needed include:

  • Persistent tailing of basic compounds despite low pH and adequate buffering.[2]

  • Loss of resolution and efficiency over time.[2]

  • Increased backpressure that cannot be resolved by flushing.[2]

Consider switching to a column with a more inert surface, such as a Type B silica, a polar-embedded, or a charged-surface hybrid (CSH) column.[1][2]

Q5: Can the sample solvent cause peak tailing?

Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[12][13] If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band can spread before it reaches the column, leading to broad or tailing peaks.[12][14] It is best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[12]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare aqueous buffers (e.g., phosphate or formate) at various pH values between 2.0 and 4.0.

  • Mobile Phase Preparation: Mix the aqueous buffer with the appropriate organic modifier (e.g., acetonitrile or methanol) to create your mobile phases.

  • pH Measurement: Always measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[6]

  • System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 10-15 column volumes.

  • Injection and Analysis: Inject your basic analyte and observe the peak shape. Compare the tailing factor at each pH value to determine the optimal condition.

Protocol 2: Column Flushing to Restore Performance

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Initial Wash: Flush the column with your mobile phase without the buffer (e.g., water/organic mix) to remove buffer salts.

  • Strong Solvent Wash: Flush the column with a strong, miscibile solvent. For reversed-phase columns, this is typically 100% acetonitrile or methanol.[2]

  • Intermediate Wash (Optional): If your compounds are highly retained, an intermediate solvent like isopropanol may be beneficial.

  • Re-equilibration: Re-introduce the mobile phase (with buffer) and equilibrate the column thoroughly before the next injection.

References

scale-up challenges for the synthesis of chiral amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Chiral Amino Alcohols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of these critical synthetic processes.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis and scale-up of chiral amino alcohols.

Issue 1: Decreased Enantioselectivity upon Scale-up

Q: We developed a highly enantioselective synthesis of a chiral amino alcohol in the lab (gram-scale), but upon scaling up to a pilot plant (kilogram-scale), the enantiomeric excess (ee) has dropped significantly. What are the potential causes and how can we troubleshoot this?

A: A drop in enantioselectivity during scale-up is a common challenge and can be attributed to several factors:

  • Mixing and Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to localized "hot spots" or concentration gradients of reactants and catalysts. This can alter the reaction kinetics and favor side reactions or the formation of the undesired enantiomer.

    • Troubleshooting:

      • Improve Agitation: Evaluate and optimize the stirrer design, speed, and baffling in the larger reactor to ensure homogeneous mixing.

      • Controlled Addition: Implement slow, controlled addition of critical reagents to maintain low concentrations and minimize side reactions.

  • Temperature Control: Poor heat dissipation in large reactors can lead to temperature fluctuations. Many asymmetric reactions are highly sensitive to temperature, and even small deviations can impact enantioselectivity.

    • Troubleshooting:

      • Reactor Jacketing and Cooling Systems: Ensure the reactor's cooling capacity is sufficient for the reaction's exothermicity at scale.

      • Monitor Internal Temperature: Use multiple temperature probes to get an accurate reading of the internal reaction temperature, not just the jacket temperature.

  • Catalyst Deactivation or Alteration: The catalyst's performance can be affected by longer reaction times or exposure to impurities that are negligible at a smaller scale.

    • Troubleshooting:

      • Catalyst Stability Studies: Perform studies to understand the catalyst's stability under the prolonged reaction times and conditions of the scaled-up process.

      • Inert Atmosphere: Ensure a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen or moisture.

  • Racemization: The product itself might be susceptible to racemization under the reaction, work-up, or purification conditions, which can be exacerbated by longer processing times at a larger scale.[1]

    • Troubleshooting:

      • Protecting Groups: The use of bulky or electron-withdrawing protecting groups can prevent racemization at the chiral center.[1]

      • pH Control: Carefully control the pH during work-up and purification, as acidic or basic conditions can promote racemization.

      • Purification Method: Be aware that purification methods like chromatography on silica gel can sometimes lead to racemization of sensitive compounds.[1]

Issue 2: Low Yields and Byproduct Formation in Industrial Settings

Q: Our scaled-up synthesis is plagued by low yields and the formation of significant byproducts, which were not major issues in the lab. How can we address this?

A: Low yields and byproduct formation during scale-up often point to issues with reaction conditions and stoichiometry.

  • Competing Reactions: In the synthesis of β-amino alcohols from aldehydes and imines, side reactions such as the formation of 1,2-diols or 1,2-diamines can become more prevalent at a larger scale.[2]

    • Troubleshooting:

      • Stoichiometry Control: Precise control over the stoichiometry of reactants is crucial.

      • Reaction Parameter Optimization: Re-optimize parameters such as temperature, pressure, and catalyst loading for the larger scale.

  • Substrate and Reagent Quality: The quality of starting materials can vary between lab-grade and industrial-grade, with impurities affecting the reaction outcome.

    • Troubleshooting:

      • Impurity Profiling: Analyze the starting materials for impurities that might interfere with the catalyst or reaction.

      • Purification of Starting Materials: If necessary, purify the starting materials before use in the large-scale synthesis.

  • Product Isolation and Purification: Isolating the desired product from a larger volume of reaction mixture can be challenging and may lead to product loss.

    • Troubleshooting:

      • Recrystallization: For solid products, developing a robust recrystallization protocol can be highly effective for both purification and isolation, sometimes achieving impressive 99% enantiomeric excess (ee).[2]

      • Extraction Optimization: Optimize the solvent system and number of extractions for liquid-liquid extractions to maximize product recovery.

Issue 3: Challenges with Biocatalytic Scale-up

Q: We are using an enzyme-based process for our chiral amino alcohol synthesis. While it works well in the lab, we are facing problems with enzyme activity and stability at a larger scale. What should we consider?

A: Biocatalytic processes present unique scale-up challenges.

  • Decreased Enzyme Activity:

    • Sub-optimal Conditions: Ensure that pH, temperature, and substrate concentration are maintained within the optimal range for the enzyme in the larger reactor volume.[3]

    • Poor Mixing: Inadequate mixing can lead to localized substrate or product inhibition.[3]

  • Enzyme Instability:

    • Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allow for easier reuse, making the process more cost-effective.[3][4]

  • Cofactor Regeneration: For cofactor-dependent enzymes, ensuring efficient regeneration of the cofactor (e.g., NAD(P)H) is critical for economic viability.[4]

    • Coupled Enzyme Systems: Employ a secondary enzyme, such as formate dehydrogenase, to regenerate the cofactor.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most significant barriers to the industrial-scale synthesis of chiral amino alcohols?

A1: The primary barriers often include:

  • High Cost of Catalysts: Chiral catalysts, especially those based on precious metals like ruthenium or rhodium, can be prohibitively expensive for large-scale production.[3]

  • Stereochemical Control: Achieving and maintaining high enantiomeric and diastereomeric purity on an industrial scale is a significant challenge.[2]

  • Multi-step Syntheses: Many traditional methods involve multiple steps with protecting groups, leading to higher costs and lower overall yields.[2]

  • Purification: The separation of enantiomers and diastereomers can be difficult and costly, often requiring specialized techniques like chiral chromatography.[5]

Q2: How can the high cost of chiral catalysts be mitigated for industrial production?

A2: Several strategies can be employed:

  • Catalyst Recycling: Developing effective methods to recover and reuse the catalyst is crucial. This can involve techniques like precipitation, extraction, or using a supported catalyst.[3]

  • Lower Catalyst Loading: Optimizing reaction conditions to achieve high conversion and turnover numbers with lower amounts of the catalyst.[3]

  • Switch to Biocatalysis: Enzymes can be a cost-effective alternative, especially when immobilized for reuse.[3][4]

Q3: What are the advantages of biocatalytic routes for chiral amino alcohol synthesis?

A3: Biocatalytic methods offer several advantages:

  • High Selectivity: Enzymes often exhibit excellent chemo-, regio-, and enantioselectivity, reducing the formation of byproducts.[6]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out under mild conditions (ambient temperature and pressure), which can prevent issues like racemization and rearrangement.[6]

  • Environmental Benefits: These methods are generally more environmentally friendly, avoiding the use of heavy metals and harsh reagents.[7]

Q4: What are some common analytical techniques to monitor the progress and purity of chiral amino alcohol synthesis?

A4: Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for determining the enantiomeric excess (ee) of the product.[5]

  • Gas Chromatography (GC): Chiral GC can also be used for the analysis of volatile chiral amino alcohols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, especially using chiral shift reagents or after derivatization to form diastereomers, can be used to determine enantiomeric purity.

  • Thin-Layer Chromatography (TLC): TLC is often used for rapid, qualitative monitoring of reaction progress.

Data Presentation

Table 1: Comparison of Catalytic Systems for Scale-up Synthesis
EntrySubstrate (Scale)Catalyst (mol %)ProductYield (%)Enantiomeric Ratio (er) / Enantiomeric Excess (ee)Reference
11a (10 g)0.22a91>99.9:0.1[8]
21b (10 g)0.132b9399.3:0.7[8]
3Aldehydes and Imines (Scale-up)Chromium-basedβ-Amino alcohol-99% ee[2]
41-hydroxy-2-butanone (100 mM)Engineered Amine Dehydrogenase(S)-2-aminobutanol>99% conversion>99% ee[9][10]

Experimental Protocols

Gram-Scale Synthesis of a Norepinephrine Precursor via Asymmetric Transfer Hydrogenation

This protocol describes a robust and highly enantioselective route to a chiral 1,2-amino alcohol, which is a key precursor for norepinephrine.[8]

Materials:

  • α-Amino ketone HCl salt (1a)

  • RuCl[(S,S)-Teth-TsDpen] catalyst

  • Formic acid/triethylamine (5:2 azeotrope)

  • Aqueous 28% NH₄OH

  • Suitable reaction vessel and standard laboratory glassware

Procedure:

  • To a reaction vessel, add the α-amino ketone HCl salt (1a, 10 g scale).

  • Add the RuCl[(S,S)-Teth-TsDpen] catalyst at a loading of 0.2 mol %.

  • Introduce the formic acid/triethylamine azeotrope as the hydrogen source.

  • Stir the reaction mixture at the designated temperature until the reaction is complete (monitor by TLC or HPLC).

  • Upon completion, initiate direct crystallization from the reaction mixture by adding aqueous 28% NH₄OH.

  • Isolate the product by filtration.

  • Wash the isolated solid with a suitable solvent and dry under vacuum to obtain the final product.

Visualizations

Experimental Workflow for Biocatalytic Synthesis

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_issues Potential Scale-up Issues start Starting Materials (e.g., L-lysine) biocatalysis Biocatalytic Conversion (Dioxygenase & Decarboxylase) start->biocatalysis Enzymatic Cascade monitoring Reaction Monitoring (HPLC) biocatalysis->monitoring In-process Control enzyme_deactivation Enzyme Deactivation biocatalysis->enzyme_deactivation poor_mixing Poor Mixing biocatalysis->poor_mixing purification Purification (Solid-Phase Extraction) monitoring->purification Product Isolation product Final Chiral Amino Alcohol purification->product

Caption: Workflow for enzymatic synthesis of chiral amino alcohols.

Logical Relationship of Scale-up Challenges

scale_up_challenges scale_up Scale-up of Chiral Amino Alcohol Synthesis challenges Key Challenges scale_up->challenges cost High Catalyst Cost challenges->cost stereocontrol Stereochemical Control challenges->stereocontrol purification Purification challenges->purification process Process Robustness challenges->process solutions Mitigation Strategies cost->solutions stereocontrol->solutions purification->solutions process->solutions recycling Catalyst Recycling solutions->recycling biocatalysis Biocatalysis solutions->biocatalysis optimization Process Optimization (Mixing, Temp) solutions->optimization chiral_chroma Chiral Chromatography solutions->chiral_chroma

Caption: Interrelation of scale-up challenges and solutions.

References

dealing with additive memory effects in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address additive memory effects in chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What is an additive memory effect in chiral chromatography?

An additive memory effect is a phenomenon where mobile phase additives, such as acids (e.g., trifluoroacetic acid - TFA) or bases (e.g., diethylamine - DEA), strongly adsorb to the chiral stationary phase (CSP).[1] This adsorption alters the surface chemistry of the CSP, leading to changes in chromatographic performance that persist even after the additive has been removed from the mobile phase.[1] This can result in poor reproducibility, shifts in retention times, and changes in selectivity.[1] The effect is often more pronounced in normal-phase chromatography compared to reversed-phase.

Q2: What are the common symptoms of additive memory effects?

Common symptoms that indicate a potential memory effect include:

  • Irreproducible retention times and/or selectivity: A previously established separation can no longer be replicated on the same column or a new column of the same type.[2]

  • Peak tailing or fronting: The symmetry of the peaks deteriorates, leading to poor integration and reduced resolution.

  • Loss of resolution: Enantiomers that were previously baseline-separated now co-elute or are only partially resolved.

  • History-dependent column performance: The column's performance is heavily influenced by its previous usage, particularly the types of additives it has been exposed to.[2]

Q3: Which types of chiral stationary phases are most susceptible to memory effects?

Polysaccharide-based CSPs (e.g., those derived from cellulose and amylose) are well-known for exhibiting memory effects, especially when used with acidic or basic additives.[3] The functional groups on the polysaccharide backbone and the silica support can interact strongly with these additives.

Q4: Can I dedicate a column to a specific additive to avoid memory effects?

Yes, dedicating a column to a specific method or a particular type of additive (e.g., acidic or basic) is a highly recommended practice to ensure consistent performance and prolong column lifetime. This minimizes the need for extensive column flushing and regeneration between different applications.

Q5: How can I prevent additive memory effects?

While complete prevention can be challenging, the following practices can significantly mitigate memory effects:

  • Use immobilized CSPs: Immobilized polysaccharide-based columns offer greater solvent versatility and are generally more robust, allowing for more rigorous washing procedures to remove strongly adsorbed additives.

  • Minimize additive concentration: Use the lowest concentration of the additive that provides the desired peak shape and resolution. Typically, 0.1% is sufficient, and exceeding 0.5% is often unnecessary.

  • Thoroughly flush the column after use: Before storing the column, flush it with a mobile phase that does not contain the additive, followed by an appropriate storage solvent.

  • Proper sample preparation: Ensure that samples are fully dissolved in the mobile phase to avoid on-column precipitation.

Troubleshooting Guides

Issue 1: Inconsistent Retention Times and/or Poor Resolution on a Previously Reliable Method

This is a classic symptom of an additive memory effect, where residual additives from previous analyses are interfering with the current separation.

Troubleshooting Workflow:

G Troubleshooting Workflow: Inconsistent Retention & Resolution A Symptom: Inconsistent Retention Time & Poor Resolution B Action: Perform a Column Flush A->B C Decision: Is performance restored? B->C D Action: Perform Column Regeneration C->D No F Result: Continue with analysis. Consider dedicating the column. C->F Yes E Decision: Is performance restored? D->E E->F Yes G Result: Column may be permanently altered. Replace column and dedicate the new column to the method. E->G No

Caption: Troubleshooting workflow for inconsistent retention and resolution.

Experimental Protocols:

  • Protocol 1: Standard Column Flush

    • Disconnect the column from the detector.

    • Flush the column with 10-20 column volumes of 100% Isopropanol (IPA) or Ethanol (EtOH) at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

    • Equilibrate the column with the mobile phase (without the problematic additive) for at least 30 minutes or until a stable baseline is achieved.

    • Reconnect the detector and inject a standard to evaluate performance.

  • Protocol 2: Column Regeneration for Immobilized Polysaccharide CSPs

    Caution: These protocols are for immobilized columns only. Using these solvents with coated columns will cause irreversible damage.

    • Initial Flush: Flush the column with 10-20 column volumes of 100% Ethanol.

    • Strong Solvent Wash: Flush with one of the following strong solvents for 2-4 hours at a low flow rate:

      • N,N-Dimethylformamide (DMF)

      • Tetrahydrofuran (THF)

      • Dichloromethane (DCM)

    • Final Flush: Flush the column again with 10-20 column volumes of 100% Ethanol to remove the strong solvent.

    • Equilibration: Equilibrate the column with your mobile phase for an extended period (1-2 hours) before use.

Issue 2: A New Column Does Not Reproduce a Separation Established on an Older Column

This issue often arises because the older column has been conditioned by previous mobile phases and additives, creating a "memory effect" that is crucial for the separation. The new column lacks this conditioning.

Troubleshooting Workflow:

G Troubleshooting Workflow: New vs. Old Column Performance A Symptom: New column does not replicate old column's separation B Action: Condition the new column with the mobile phase containing the additive A->B C Decision: Is performance restored? B->C D Result: Continue with analysis. C->D Yes E Action: Investigate other factors: - Mobile phase preparation - Temperature - System differences C->E No F Result: Re-optimize the method on the new column. E->F

References

Technical Support Center: Optimization of Ligand Concentration in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the optimization of ligand concentration in asymmetric catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the ligand-to-metal ratio in asymmetric catalysis?

A1: A common starting point for the ligand-to-metal (L/M) ratio is slightly above 1:1, for instance, 1.1:1 or 1.2:1. This slight excess of the ligand can help to ensure that all the metal centers are complexed with the chiral ligand, which is often crucial for achieving high enantioselectivity. However, the optimal ratio is highly dependent on the specific reaction, the nature of the metal, the ligand, and the substrate.

Q2: Can an excess of the chiral ligand be detrimental to the reaction?

A2: Yes, a significant excess of the chiral ligand can be detrimental. It can lead to the formation of less active or even inactive catalytic species, potentially slowing down or inhibiting the reaction. In some cases, it may also lead to a decrease in enantioselectivity. Therefore, it is crucial to screen a range of L/M ratios to find the optimal concentration.

Q3: How does the purity of the ligand and metal precursor affect the optimization process?

A3: The purity of both the ligand and the metal precursor is paramount. Impurities can act as catalyst poisons, leading to lower activity and enantioselectivity.[1][2] It is essential to use high-purity reagents and to handle them under appropriate inert conditions if they are sensitive to air or moisture.

Q4: My reaction shows high conversion but low enantioselectivity. What are the likely causes related to ligand concentration?

A4: High conversion with low enantioselectivity can indicate several issues. It's possible that an achiral background reaction is competing with the desired asymmetric transformation. This could be due to an insufficient amount of the chiral ligand being present to effectively complex all of the metal. Another possibility is that the chosen ligand is not optimal for the specific substrate and reaction conditions. It is also important to rule out issues with the analytical method used to determine the enantiomeric excess (% ee).[1]

Q5: The reaction is very slow or gives a low yield. Could this be related to the ligand concentration?

A5: A low yield or slow reaction rate can indeed be related to the ligand concentration. An excess of ligand can sometimes form less active catalytic species. Conversely, if the ligand concentration is too low, the catalyst may not be stable under the reaction conditions, leading to decomposition and a lower overall yield. Catalyst loading is another critical parameter to consider in conjunction with the ligand concentration.[2]

Troubleshooting Guides

Issue 1: Low Enantioselectivity (% ee)

Question: I am observing a low enantiomeric excess in my asymmetric reaction. How can I troubleshoot this issue with respect to ligand concentration?

Answer:

A systematic approach is recommended to troubleshoot low enantioselectivity.

  • Verify Ligand-to-Metal Ratio: The stoichiometry between the chiral ligand and the metal precursor is critical. An incorrect ratio can lead to the formation of different catalytic species with varying selectivity. It is advisable to screen a range of L/M ratios (e.g., 1:1, 1.1:1, 1.2:1, 1.5:1, 2:1) to identify the optimum.

  • Check for Achiral Catalysis: If the enantioselectivity is very low, an achiral background reaction may be dominating. This can sometimes be suppressed by ensuring a slight excess of the chiral ligand.

  • Evaluate Ligand Purity: Impurities in the ligand can have a significant negative impact on enantioselectivity. Ensure the ligand is of high purity and, if necessary, repurify it.

  • Consider Temperature Effects: Temperature can have a profound effect on enantioselectivity. Lowering the reaction temperature often improves the enantiomeric excess.[2]

  • Solvent Screening: The solvent can influence the conformation of the catalyst and the transition states, thereby affecting enantioselectivity. Screening a range of solvents with different polarities and coordinating abilities is recommended.

Issue 2: Poor Yield or Low Reaction Rate

Question: My asymmetric reaction is giving a poor yield of the desired product, or the reaction is very sluggish. What steps can I take to improve this by optimizing the ligand concentration?

Answer:

Poor yield or a slow reaction rate can often be addressed by carefully tuning the reaction parameters.

  • Optimize Catalyst Loading: While keeping the optimal L/M ratio constant, try varying the overall catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%). A higher catalyst loading may improve the reaction rate and yield, but it's important to find a balance to minimize cost.

  • Investigate Ligand Inhibition: In some cases, an excess of the free ligand can inhibit the catalyst. If you are using a high L/M ratio, try reducing it to see if the reaction rate improves.

  • Assess Catalyst Stability: The ligand plays a crucial role in stabilizing the metal center. If the catalyst is decomposing under the reaction conditions, a higher ligand concentration might be necessary to maintain its stability.

  • Monitor Reaction Progress: It is important to monitor the reaction over time to determine if the catalyst is deactivating. This can be done by taking aliquots at different time points and analyzing them by techniques such as TLC, GC, or HPLC.

Data Presentation

The following tables summarize the effect of the ligand-to-metal ratio on the yield and enantioselectivity for representative asymmetric reactions.

Table 1: Effect of Ligand-to-Metal Ratio in a Pd-Catalyzed Asymmetric Allylic Alkylation

EntryLigand (mol%)Pd Precursor (mol%)L/M RatioYield (%)ee (%)
11.11.01.1:19592
21.51.01.5:19694
32.01.02.0:19391
42.51.02.5:18588

Data is hypothetical and for illustrative purposes.

Table 2: Influence of Ligand Concentration on the Asymmetric Hydrogenation of an Olefin

EntryLigand Loading (mol%)Metal Loading (mol%)L/M RatioConversion (%)ee (%)
11.01.01.0:1>9985
21.11.01.1:1>9995
31.21.01.2:1>9996
41.51.01.5:19894

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol: Screening for Optimal Ligand-to-Metal Ratio in Asymmetric Hydrogenation

This protocol provides a general procedure for screening the optimal ligand-to-metal ratio for a rhodium-catalyzed asymmetric hydrogenation of a model olefin.

Materials:

  • Rh(COD)₂BF₄ (metal precursor)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP)

  • Substrate (e.g., methyl (Z)-α-acetamidocinnamate)

  • Anhydrous, degassed solvent (e.g., methanol)

  • Hydrogen gas (high purity)

  • Schlenk flasks or high-pressure autoclave

  • Standard laboratory glassware and syringes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the Rh(COD)₂BF₄ precursor in the chosen solvent at a known concentration (e.g., 1.0 mg/mL).

    • Prepare a stock solution of the chiral ligand in the same solvent at a known concentration (e.g., 1.2 mg/mL, to achieve a slight molar excess over the metal).

  • Reaction Setup (for a single L/M ratio, e.g., 1.1:1):

    • In a glovebox or under an inert atmosphere, add the desired amount of the Rh precursor stock solution to a reaction vessel.

    • Add the calculated volume of the ligand stock solution to achieve the target L/M ratio.

    • Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the active catalyst.

    • Add a solution of the substrate in the reaction solvent to the catalyst mixture.

  • Hydrogenation:

    • Seal the reaction vessel and purge with hydrogen gas several times.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar).

    • Stir the reaction mixture at the desired temperature for a specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • Analyze the crude product to determine the conversion (e.g., by ¹H NMR) and the enantiomeric excess (e.g., by chiral HPLC).

  • Screening Different L/M Ratios:

    • Repeat steps 2-4 using different volumes of the ligand stock solution to screen a range of L/M ratios (e.g., 1.0:1, 1.2:1, 1.5:1, 2.0:1).

  • Data Tabulation and Analysis:

    • Tabulate the conversion and % ee for each L/M ratio to determine the optimal conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Enantioselectivity start Low ee% Observed check_analytical Validate Analytical Method (Chiral HPLC/GC) start->check_analytical analytical_ok Method Validated check_analytical->analytical_ok Yes analytical_bad Method Invalid check_analytical->analytical_bad No check_reagents Verify Purity of Ligand, Metal, Substrate, and Solvent analytical_ok->check_reagents optimize_analytical Optimize Separation/Detection analytical_bad->optimize_analytical recheck_ee Re-measure ee% optimize_analytical->recheck_ee recheck_ee->check_analytical reagents_ok Reagents Pure check_reagents->reagents_ok Yes reagents_bad Impurities Present check_reagents->reagents_bad No optimize_lm_ratio Screen Ligand-to-Metal Ratio reagents_ok->optimize_lm_ratio purify_reagents Purify Reagents reagents_bad->purify_reagents rerun_reaction1 Rerun Reaction purify_reagents->rerun_reaction1 rerun_reaction1->check_reagents lm_ratio_ok Optimal Ratio Found optimize_lm_ratio->lm_ratio_ok Successful lm_ratio_not_ok Improvement Needed optimize_lm_ratio->lm_ratio_not_ok Not Successful conditions_ok High ee% Achieved lm_ratio_ok->conditions_ok optimize_conditions Optimize Reaction Conditions (Temp., Solvent, Conc.) lm_ratio_not_ok->optimize_conditions optimize_conditions->conditions_ok

Caption: Troubleshooting workflow for low enantioselectivity.

Ligand_Concentration_Effect Conceptual Effect of Ligand-to-Metal Ratio cluster_input Ligand-to-Metal Ratio cluster_output Potential Outcomes low_ratio Low (e.g., < 1:1) outcome1 Incomplete complexation Low ee% Potential for catalyst decomposition low_ratio->outcome1 optimal_ratio Optimal (e.g., 1.1:1) outcome2 High ee% High reaction rate Good catalyst stability optimal_ratio->outcome2 high_ratio High (e.g., > 2:1) outcome3 Formation of less active species Decreased reaction rate Potential for lower ee% high_ratio->outcome3

Caption: Conceptual relationship between L/M ratio and reaction outcome.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: HPLC vs. UPLC for Aripiprazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that the methods used to analyze drug substances and products are accurate, reliable, and reproducible. High-Performance Liquid Chromatography (HPLC) has long been the industry standard for this purpose. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant improvements in speed, sensitivity, and resolution.[1][2] This guide provides an objective comparison of the performance of HPLC and UPLC through the lens of a validation study for the atypical antipsychotic drug, Aripiprazole.[3][4]

Performance Characteristics: A Head-to-Head Comparison

The choice between HPLC and UPLC often hinges on the specific requirements of the analysis, including the need for high throughput, the complexity of the sample matrix, and the desired level of sensitivity.[1] A direct comparison of the validation parameters for the analysis of Aripiprazole highlights the distinct advantages of each technique.

Validation ParameterHPLC MethodUPLC MethodAdvantage
Analysis Time 10.0 minutes[3]3.0 minutes[3]UPLC
Flow Rate 1.0 ml/min[3]0.250 ml/min[3]UPLC
Injection Volume 20 µl[3]5 µl[3]UPLC
**Linearity (R²) **0.999[3]0.999[3]Comparable
Accuracy (% Recovery) 99-101%[3]99-100%[3]Comparable
Precision (%RSD) < 2.0%[3]< 2.0%[3]Comparable
Sensitivity GoodHigher[4]UPLC
Solvent Consumption HigherLower[1]UPLC

As the data indicates, UPLC demonstrates a significant reduction in analysis time and solvent consumption, leading to higher throughput and more environmentally friendly operation.[1] While both methods exhibit comparable linearity, accuracy, and precision, UPLC generally offers higher sensitivity due to narrower and sharper peaks.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the comparative validation of HPLC and UPLC for Aripiprazole analysis.

Chromatographic Conditions

A simple, precise, and accurate isocratic reversed-phase method was developed and validated for the determination of Aripiprazole in bulk and solid pharmaceutical dosage forms.[3]

  • HPLC System: An LC-IOATvp binary pump, SPD-M10Avp photodiode array detector, and a Rheodyne manual injector with a 20 μl loop were used.[5]

  • UPLC System: A Waters Acquity UPLC™ System including a Binary Solvent Manager, Sample Manager, and PDA detector was utilized.[5]

  • Column (HPLC): A reversed-phase C8 column (250×4.0 mm, 5 μm particle size) was employed.[3]

  • Column (UPLC): A reversed-phase C8 column (50×2.1mm, 1.7 μm particle size) was used.[3]

  • Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate (90:10, v/v) was used for both methods.[3]

  • Detection: Detection was performed at 240 nm for both HPLC and UPLC methods.[3]

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Procedure: Eight solutions of Aripiprazole were prepared in the concentration range of 40-160 μg/ml.[3] Each solution was injected into the respective HPLC and UPLC systems.

  • Analysis: The peak areas obtained at different concentrations were used to construct a calibration curve, and a linear regression equation was calculated.[3]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

  • Procedure: A recovery study was performed at three levels: 50%, 100%, and 150% of the sample concentration.[3]

  • Analysis: The percentage recovery was calculated to determine the accuracy of the method.[3]

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3]

  • Procedure: Method precision was assessed by analyzing six different preparations of a single Aripiprazole sample in triplicate on the same day.[5] For intermediate precision, fresh solutions were prepared and analyzed on two successive days.[5]

  • Analysis: The relative standard deviation (RSD) of the assay values was calculated.[3]

Visualizing the Validation Workflow and Method Comparison

To better understand the logical flow of the analytical method validation process and the relationship between the key performance parameters of HPLC and UPLC, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation & Reporting ValidationProtocol Define Validation Protocol AcceptanceCriteria Set Acceptance Criteria Specificity Specificity AcceptanceCriteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis ValidationReport Generate Validation Report DataAnalysis->ValidationReport

Caption: Workflow for Analytical Method Validation.

HPLC_vs_UPLC_Comparison cluster_hplc HPLC cluster_uplc UPLC hplc_node Larger Particles (3-5 µm) Lower Pressure Longer Run Time Higher Solvent Consumption Result_hplc Result_hplc hplc_node->Result_hplc Good Resolution Standard Sensitivity uplc_node Smaller Particles (<2 µm) Higher Pressure Shorter Run Time Lower Solvent Consumption Result_uplc Result_uplc uplc_node->Result_uplc Higher Resolution Higher Sensitivity Performance Performance Performance->hplc_node Standard Performance->uplc_node Enhanced

Caption: Key Differences Between HPLC and UPLC.

References

A Comparative Guide to Chiral Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic routes. This guide provides a comparative overview of commonly used chiral ligands in asymmetric synthesis, with a focus on their performance in key transformations such as asymmetric hydrogenation, epoxidation, and Diels-Alder reactions. The performance of these ligands is presented with supporting experimental data, and detailed protocols for key reactions are provided to aid in experimental design and execution.

Asymmetric Hydrogenation: A Comparative Analysis of Chiral Phosphine Ligands

Asymmetric hydrogenation is a fundamental method for the stereoselective reduction of prochiral olefins, ketones, and imines. The choice of the chiral phosphine ligand coordinated to a metal center, typically rhodium or ruthenium, is critical for achieving high enantioselectivity.[1]

Performance Data

The following table summarizes the performance of various chiral phosphine ligands in the asymmetric hydrogenation of a representative substrate, Methyl (Z)-α-Acetamidocinnamate.

EntryChiral LigandCatalyst PrecursorSolventPressure (atm)Yield (%)ee (%)Configuration
1(R,R)-DIPAMP[Rh(COD)₂]BF₄MeOH3>9595R
2(S,S)-Chiraphos[Rh(COD)₂]BF₄EtOH110099S
3(R,R)-DuPhos[Rh(COD)₂]OTfMeOH1100>99R
4(R,R)-Me-BPE[Rh(COD)₂]BF₄MeOH1.3100>99R

Data sourced from BenchChem's guide on comparative analysis of chiral ligands.[1]

Enantioselective Addition of Organozinc Reagents to Aldehydes: A Benchmark for Amino Alcohol Ligands

The enantioselective addition of organozinc reagents to aldehydes is a classic and well-studied carbon-carbon bond-forming reaction that yields chiral secondary alcohols.[2] The effectiveness of a chiral ligand in this transformation is typically measured by the chemical yield of the product and its enantiomeric excess (ee%).[2]

Performance Data

Below is a summary of the performance of several representative chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde.[2]

LigandMol %Temperature (°C)Time (h)Yield (%)ee (%)Configuration
(-)-DAIB2029798S
(1R,2S)-N-Pyrrolidinyl norephedrine2069594R

This table presents a selection of data from various sources and is intended for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.[2]

Asymmetric Diels-Alder Reaction: A Study of Chiral Bis(oxazoline) Ligands

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. In its asymmetric variant, chiral Lewis acid catalysts are employed to control the stereochemical outcome. Bis(oxazoline) (BOX) ligands are a prominent class of chiral ligands used in copper-catalyzed asymmetric Diels-Alder reactions.

Performance Data

The following table summarizes the results for the copper(II) bis(oxazoline)-catalyzed Diels-Alder cycloaddition of a 1-hydrazinodiene with an N-acryloyl oxazolidinone, highlighting the impact of the ligand's R group and the counterion on diastereoselectivity and enantioselectivity.[3]

EntryR GroupCounterion (X)Conversion (%)Diastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)
1iPrSbF₆10010.2:16:1
2PhSbF₆1007.7:14:1
3BnSbF₆1008.5:16:1
4tBuSbF₆100>20:149:1
5tBuOTf100>20:128:1
6tBuCl0n.d.n.d.

Reactions were carried out with diene, dienophile, copper(II) bis(oxazoline) catalyst, and molecular sieves in CH₂Cl₂ at room temperature for 3 hours. Conversion and d.r. were determined by ¹H NMR spectroscopy. Enantiomer ratios were determined by chiral HPLC.[3]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

A solution of the substrate (e.g., Methyl (Z)-α-Acetamidocinnamate) in a degassed solvent (e.g., methanol) is added to a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., (R,R)-DuPhos) in the same solvent under an inert atmosphere. The resulting solution is then transferred to a pressure vessel and pressurized with hydrogen gas to the desired pressure. The reaction is stirred at a specified temperature until completion, as monitored by TLC or GC. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the chiral product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, the chiral amino alcohol ligand is dissolved in an anhydrous solvent (e.g., toluene).[2] The solution is cooled to 0 °C in an ice bath.[2] A solution of diethylzinc in an appropriate solvent is added dropwise, and the mixture is stirred for a period to allow for the formation of the chiral catalyst. Benzaldehyde is then added dropwise to the reaction mixture. The reaction is stirred at the specified temperature for the required time, and its progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.[2] The mixture is allowed to warm to room temperature, and the aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The yield of the resulting 1-phenyl-1-propanol is determined, and the enantiomeric excess is determined by chiral HPLC or GC.[2]

General Procedure for Copper(II)-Catalyzed Asymmetric Diels-Alder Reaction

To a mixture of the chiral bis(oxazoline) ligand and a copper(II) salt (e.g., Cu(OTf)₂) in a flame-dried reaction vessel under an inert atmosphere is added a dry, degassed solvent (e.g., CH₂Cl₂). The mixture is stirred at room temperature to form the chiral catalyst complex. Powdered 4 Å molecular sieves are then added, followed by the dienophile.[3] After stirring for a short period, the diene is added, and the reaction mixture is stirred at the specified temperature for the indicated time.[3] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the Diels-Alder adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess of the major diastereomer is determined by chiral HPLC analysis.[3]

Visualizations

Experimental_Workflow_Asymmetric_Synthesis cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis and Purification Ligand Chiral Ligand Catalyst Chiral Catalyst Formation Ligand->Catalyst Metal Metal Precursor Metal->Catalyst Reaction Reaction Mixture Catalyst->Reaction Substrate Prochiral Substrate Substrate->Reaction Reagent Reagent Reagent->Reaction Product Chiral Product Reaction->Product Stereoselective Transformation Purification Purification (e.g., Chromatography) Product->Purification Analysis Analysis (Yield, ee%, dr) Purification->Analysis

Caption: General experimental workflow for comparing chiral ligands in asymmetric synthesis.

Catalytic_Cycle_Asymmetric_Hydrogenation Precatalyst [M(L)]-Precatalyst Active_Catalyst Active Catalyst [M(L)(S)] Precatalyst->Active_Catalyst H₂ -S Substrate_Complex Substrate Complex Active_Catalyst->Substrate_Complex + Olefin Hydride_Insertion Hydride Insertion (Stereodetermining Step) Substrate_Complex->Hydride_Insertion Product_Complex Product Complex Hydride_Insertion->Product_Complex Product_Complex->Precatalyst - Chiral Product

Caption: Simplified catalytic cycle for metal-catalyzed asymmetric hydrogenation.

References

A Comparative Guide to Chiral Amino Alcohol Ligands in Asymmetric Synthesis: (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chiral ligand is a critical decision in the development of enantioselective synthetic routes for pharmaceuticals and fine chemicals. Chiral amino alcohols represent a cornerstone class of ligands, facilitating a wide array of asymmetric transformations with high stereocontrol. This guide provides an objective comparison of the catalytic performance of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol derivatives against other widely used chiral amino alcohol ligands. The benchmark reaction for this comparison is the well-established enantioselective addition of diethylzinc to benzaldehyde, a key C-C bond-forming reaction that yields a chiral secondary alcohol.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The efficacy of a chiral amino alcohol ligand in this transformation is primarily assessed by the chemical yield and the enantiomeric excess (ee%) of the resulting 1-phenyl-1-propanol. The following tables summarize the performance of this compound-derived ligands and other common chiral amino alcohols in this benchmark reaction.

Data Presentation: this compound Derivatives

A study by Hamada et al. explored the use of β-amino alcohols derived from the 1,2,3,4-tetrahydroisoquinoline scaffold as chiral ligands for the asymmetric addition of diethylzinc to benzaldehyde. The ligands varied in the substituent attached to the amino group, demonstrating the tunability of this scaffold.

LigandStructureYield (%)ee (%)Configuration
1a R = H8784R
1b R = Me8588R
1c R = Bn8690R

Reaction Conditions: Benzaldehyde (1.0 mmol), Diethylzinc (1.0 M in hexane, 2.0 mL, 2.0 mmol), Ligand (0.05 mmol), Hexane (5 mL), 0 °C, 2 h.

Data Presentation: Other Common Chiral Amino Alcohol Ligands

For a comprehensive comparison, the performance of several commercially available and widely utilized chiral amino alcohol ligands in the same reaction is presented below. It is important to note that reaction conditions may vary between studies, which can influence yield and enantioselectivity.

LigandStructureYield (%)ee (%)Configuration
(S)-(-)-2-amino-3-methyl-1-butanol 9592S
(1S,2R)-(+)-2-amino-1,2-diphenylethanol 9897S
Cinchonidine 9294R
(-)-DAIB 9798S

Note: The data for these ligands are compiled from various sources and the reaction conditions may not be identical to those used for the tetrahydroisoquinoline-based ligands.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for the enantioselective addition of diethylzinc to benzaldehyde using the discussed classes of chiral amino alcohol ligands.

Protocol 1: Asymmetric Addition of Diethylzinc to Benzaldehyde using this compound-derived Ligands

This protocol is adapted from the work of Hamada et al.

Materials:

  • Anhydrous hexane

  • (R)-1-(N-benzylamino)-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)methane (Ligand 1c )

  • Diethylzinc (1.0 M solution in hexane)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the chiral amino alcohol ligand 1c (0.05 mmol) and anhydrous hexane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise to the stirred solution of the ligand.

  • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2 hours), quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and separate the aqueous layer.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Generalized Protocol for Asymmetric Addition of Diethylzinc to Benzaldehyde using Other Chiral Amino Alcohols

This is a general procedure and may require optimization for specific ligands.

Materials:

  • Anhydrous toluene or hexane

  • Chiral amino alcohol ligand (e.g., (1S,2R)-(+)-2-amino-1,2-diphenylethanol)

  • Diethylzinc (1.0 M solution in hexane)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol (e.g., 0.1 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature, depending on the ligand).

  • Add the diethylzinc solution (e.g., 2.2 mmol) dropwise to the ligand solution.

  • Stir the mixture for 30-60 minutes to form the catalyst complex.

  • Add freshly distilled benzaldehyde (e.g., 2.0 mmol) dropwise.

  • Stir the reaction until completion as monitored by TLC.

  • Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product by column chromatography and determine the enantiomeric excess by a suitable chiral analytical method (e.g., HPLC or GC).

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol ligand.

G cluster_prep Catalyst Formation cluster_reaction Asymmetric Addition cluster_workup Workup and Purification cluster_analysis Analysis ligand Chiral Amino Alcohol Ligand catalyst Chiral Zinc Catalyst ligand->catalyst 1. Dissolve solvent1 Anhydrous Solvent solvent1->catalyst diethylzinc Diethylzinc diethylzinc->catalyst 2. Add dropwise at 0°C reaction_mixture Reaction at 0°C catalyst->reaction_mixture aldehyde Aldehyde aldehyde->reaction_mixture 3. Add dropwise quench Quench (aq. NH4Cl) reaction_mixture->quench 4. Quench extract Extraction quench->extract purify Column Chromatography extract->purify product Chiral Alcohol purify->product analysis Chiral HPLC/GC product->analysis ee_determination Determine ee% analysis->ee_determination

Caption: Experimental workflow for asymmetric diethylzinc addition.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, highlighting the role of the chiral amino alcohol ligand.

G catalyst Chiral Zn-Ligand Complex aldehyde_complex Aldehyde Coordination catalyst->aldehyde_complex + Aldehyde transition_state Diastereomeric Transition State aldehyde_complex->transition_state Ethyl Transfer product_complex Product-Zn Complex transition_state->product_complex product_complex->catalyst + Diethylzinc (Regeneration) product Chiral Alcohol product_complex->product Workup

A Comparative Guide to Confirming the Absolute Configuration of Chiral Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

The precise three-dimensional arrangement of atoms is critical for the biological activity of chiral molecules, making the determination of absolute configuration a cornerstone of modern drug discovery and development.[1] Tetrahydroisoquinolines (THIQs) are a prominent class of privileged scaffolds in medicinal chemistry, found in numerous natural products and synthetic drugs.[2][3] Ensuring the correct stereochemistry of THIQ-based drug candidates is paramount for achieving desired therapeutic effects and minimizing off-target activity.[4][5]

This guide provides a comparative overview of three powerful analytical techniques for unambiguously determining the absolute configuration of chiral THIQs: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). We present a summary of their principles, supporting experimental data, and detailed methodologies to assist researchers in selecting the most appropriate approach for their specific needs.

Methodology Comparison

The choice of method for absolute configuration determination depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of computational resources. The following table provides a high-level comparison of the three techniques.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Direct determination of 3D atomic arrangement in a single crystal via X-ray diffraction and anomalous dispersion.[6][7]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8][9]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.[10][11]
Sample State High-quality single crystal.[6]Solution (liquid or dissolved solid).[12][13]Solution (liquid or dissolved solid).[10]
Requirement A suitable single crystal, often containing a heavy atom for easier analysis (anomalous dispersion).[14]Chiral molecule. Does not require a chromophore.[8]Chiral molecule with a suitable UV-Vis chromophore.[15][16]
Data Analysis Refinement of the crystal structure to yield atomic coordinates and a Flack parameter to confirm absolute stereochemistry.[17]Comparison of the experimental VCD spectrum with a quantum-chemically calculated spectrum (e.g., DFT).[12][18]Comparison of the experimental ECD spectrum with a calculated spectrum or application of empirical rules (e.g., Exciton Chirality Method).[10][15]
Advantages Considered the "gold standard"; provides an unambiguous, direct visualization of the molecule's 3D structure.[6][19]Applicable to a wide range of molecules in their solution state, providing conformational information. Not dependent on crystallization.[12][13]Highly sensitive and requires a small amount of sample. Well-suited for molecules with interacting chromophores.[10][15]
Limitations Obtaining high-quality single crystals can be a major bottleneck. The solid-state conformation may differ from the solution-state conformation.[12][14]Requires computational resources for DFT calculations. Can be sensitive to solvent and conformational flexibility.[18]Requires a chromophore near the stereocenter. Calculations can be complex for conformationally flexible molecules.[10][16]

X-ray Crystallography

Single-crystal X-ray crystallography is the most direct and definitive method for determining the three-dimensional structure of a molecule, thereby establishing its absolute configuration.[6] The technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal, which allows for the differentiation between a molecule and its mirror image.[7][17]

Workflow for X-ray Crystallography

X-ray Crystallography Workflow cluster_exp Experimental cluster_analysis Data Analysis A Synthesize & Purify Chiral THIQ B Grow High-Quality Single Crystal A->B C Mount Crystal & Collect Diffraction Data B->C D Solve Structure (Determine Connectivity) C->D E Refine Structure D->E F Determine Absolute Configuration (Anomalous Dispersion / Flack Parameter) E->F

Caption: General workflow for absolute configuration determination using X-ray crystallography.

Experimental Data Example

The absolute configuration of (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline was unambiguously determined to be S by X-ray diffraction of its hydrochloride salt.[17]

ParameterValueReference
Compound(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline HCl[17]
FormulaC₁₅H₁₆N⁺·Cl⁻[17]
Crystal SystemMonoclinic[17]
Space GroupP2₁[17]
Method of DeterminationAnomalous dispersion effect[17]
Significance Level> 99.9% for the S configuration[17]
Assigned Configuration S [17]
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Dissolve the purified enantiomer of the THIQ derivative in a suitable solvent or solvent mixture. Grow single crystals using techniques such as slow evaporation, vapor diffusion, or cooling. The ideal crystal should be 0.1-0.3 mm in each dimension.[7]

  • Data Collection: Select a high-quality crystal and mount it on a goniometer head. Collect diffraction data using a diffractometer, typically with Cu Kα or Mo Kα radiation. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the atoms in the asymmetric unit.

  • Absolute Configuration Determination: Refine the structural model against the experimental data. For a non-centrosymmetric space group, perform a refinement including anomalous dispersion effects. The absolute configuration is confirmed by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and 1 for the incorrect one.[17]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful chiroptical technique that determines absolute configuration in the solution phase, making it an excellent alternative when crystallization is not feasible.[12][13] The method involves comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers.[18] A match between the signs and relative intensities of the key bands confirms the configuration.

Logic for VCD/ECD Analysis

VCD/ECD Configurational Analysis Logic A Measure Experimental VCD/ECD Spectrum E Compare Experimental & Calculated Spectra A->E B Propose a Configuration (e.g., R-enantiomer) C Perform Conformational Search & DFT Optimization B->C D Calculate Theoretical VCD/ECD Spectrum C->D D->E F Good Agreement: Assign Configuration as R E->F Match G Inverted Agreement: Assign Configuration as S E->G Mirror Image H No Agreement: Indeterminate E->H Mismatch

Caption: The logical workflow for assigning absolute configuration via VCD or ECD spectroscopy.

Hypothetical Data Comparison

For a hypothetical chiral THIQ, the following table illustrates the comparison between experimental and calculated VCD data.

Experimental Frequency (cm⁻¹)Experimental VCD SignCalculated Frequency (cm⁻¹) (for R-enantiomer)Calculated VCD Sign (for R-enantiomer)Match?
1605+1610+Yes
1490-1495-Yes
1450+1452+Yes
1380-1385-Yes
1250+1255+Yes
Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a solution of the enantiomerically pure THIQ derivative in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[8]

  • Spectral Acquisition: Measure the IR and VCD spectra using a dedicated VCD spectrometer. Data is typically collected over several hours to achieve an adequate signal-to-noise ratio.[8]

  • Computational Modeling:

    • Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) using molecular mechanics.

    • DFT Optimization: Optimize the geometry of all low-energy conformers (e.g., within 5 kcal/mol) using DFT (e.g., B3LYP/6-31G* level of theory), including a solvent model if necessary.[18]

    • Spectrum Calculation: For each optimized conformer, calculate the vibrational frequencies and rotational strengths at the same level of theory.

    • Boltzmann Averaging: Generate the final theoretical VCD spectrum by Boltzmann-averaging the spectra of the individual conformers based on their relative energies.[18]

  • Comparison and Assignment: Visually and/or quantitatively compare the experimental VCD spectrum with the calculated spectrum. If the spectral patterns match, the absolute configuration of the sample is that used in the calculation. If the patterns are mirror images, the configuration is opposite.[12]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is another powerful solution-state chiroptical method that is particularly useful for molecules containing UV-Vis absorbing chromophores.[10] Like VCD, the assignment of absolute configuration is typically achieved by comparing the experimental spectrum to one generated from time-dependent DFT (TDDFT) calculations.[16] For molecules with two or more interacting chromophores, the Exciton Chirality Method (ECM) can often be used to determine the configuration from the sign of the observed couplet in the ECD spectrum without requiring calculations.[15]

Experimental Data Example

The absolute configuration of complex natural products is often determined by comparing experimental and calculated ECD spectra. The table below shows a representative comparison.[10]

Experimental λ (nm)Experimental ΔεCalculated λ (nm) (for S-enantiomer)Calculated Rotatory Strength [R]Match?
285-270-Yes
250+245+Yes
220-218-Yes
Experimental Protocol: ECD Analysis
  • Sample Preparation: Prepare a dilute solution of the THIQ sample in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to yield an absorbance of ~1.0 in the region of interest.

  • Spectral Acquisition: Record the ECD and UV-Vis spectra using a CD spectrometer over the appropriate wavelength range (typically 200-400 nm).

  • Computational Modeling (if required):

    • Perform a conformational search and DFT geometry optimization for one enantiomer, similar to the VCD protocol.

    • Calculate the electronic transition energies and rotatory strengths for the low-energy conformers using TDDFT (e.g., CAM-B3LYP/6-31G(d) with a PCM solvent model).[20]

    • Generate a Boltzmann-averaged theoretical ECD spectrum. A Gaussian function is typically applied to each transition to simulate the experimental band shape.[20]

  • Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. The absolute configuration is assigned based on the match between the signs and wavelengths of the observed Cotton effects.[10][16] If applicable, use the Exciton Chirality Method by analyzing the sign of the ECD couplet arising from the spatial orientation of the molecule's chromophores.[15]

References

A Comparative Analysis of Synthetic Routes to Tetrahydroisoquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous alkaloids and pharmacologically active compounds. For researchers, scientists, and drug development professionals, the efficient synthesis of this heterocyclic motif is of paramount importance. This guide provides an objective comparison of three classical and widely employed synthetic routes to tetrahydroisoquinolines: the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the Pomeranz-Fritsch reaction. This analysis is supported by experimental data, detailed protocols, and visual representations of the reaction pathways.

At a Glance: Key Differences in THIQ Synthesis

FeaturePictet-Spengler ReactionBischler-Napieralski ReactionPomeranz-Fritsch Reaction
Starting Materials β-arylethylamine and an aldehyde or ketone.[1][2]β-arylethylamide.[3][4]Benzaldehyde and a 2,2-dialkoxyethylamine.[5]
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, H₂SO₄, BF₃·OEt₂).[2]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[6][7]Strong acid catalyst (e.g., concentrated H₂SO₄).[5]
Initial Product 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[8]3,4-Dihydroisoquinoline (an imine).[4][9]Isoquinoline (a fully aromatic heterocycle).[5]
Subsequent Steps Often the final product.Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[3]Requires a two-step reduction to yield the tetrahydroisoquinoline.
Reaction Conditions Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).[1]Generally requires harsher, refluxing acidic conditions.[6]Typically requires harsh, strongly acidic conditions and heating.[5]

Reaction Mechanisms and Logical Flow

The fundamental difference between these synthetic pathways lies in the nature of the key bond-forming step and the intermediates involved.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (SEAr) to directly yield the tetrahydroisoquinoline ring system.[10] The reaction is particularly efficient for electron-rich aromatic rings.[2]

Pictet_Spengler cluster_start Starting Materials beta-arylethylamine β-arylethylamine Schiff_Base Schiff Base Formation (+H⁺, -H₂O) beta-arylethylamine->Schiff_Base Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Schiff_Base Iminium_Ion Iminium Ion Intermediate Schiff_Base->Iminium_Ion Cyclization Intramolecular SEAr Iminium_Ion->Cyclization THIQ 1,2,3,4-Tetrahydroisoquinoline Cyclization->THIQ

Pictet-Spengler Reaction Pathway
Bischler-Napieralski Reaction

The Bischler-Napieralski reaction proceeds through the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline.[4][9] This intermediate is then reduced in a separate step to afford the desired tetrahydroisoquinoline. The reaction is most effective for aromatic rings bearing electron-donating groups.[3]

Bischler_Napieralski beta-arylethylamide β-arylethylamide Cyclization Cyclization (POCl₃ or P₂O₅) beta-arylethylamide->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate Cyclization->Dihydroisoquinoline Reduction Reduction (e.g., NaBH₄) Dihydroisoquinoline->Reduction THIQ 1,2,3,4-Tetrahydroisoquinoline Reduction->THIQ

Bischler-Napieralski Reaction and Reduction
Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine, to yield an isoquinoline.[5] To obtain a tetrahydroisoquinoline, this aromatic product must undergo a subsequent two-step reduction. The classical conditions are often harsh and yields can be variable.[11]

Pomeranz_Fritsch cluster_start_pf Starting Materials Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal Formation Benzaldehyde->Benzalaminoacetal Aminoacetal 2,2-Dialkoxyethylamine Aminoacetal->Benzalaminoacetal Cyclization_PF Acid-Catalyzed Cyclization Benzalaminoacetal->Cyclization_PF Isoquinoline Isoquinoline Cyclization_PF->Isoquinoline Reduction_PF Two-Step Reduction Isoquinoline->Reduction_PF THIQ_PF 1,2,3,4-Tetrahydroisoquinoline Reduction_PF->THIQ_PF

Pomeranz-Fritsch Reaction and Reduction

Quantitative Data Presentation

The following table summarizes representative yields for the synthesis of tetrahydroisoquinolines using the three different methods. It is important to note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed.

Synthetic RouteSubstrate ExampleAldehyde/Acylating AgentCatalyst/ReagentSolventTemperatureYield (%)Reference
Pictet-Spengler 2-(3,4-Dimethoxyphenyl)ethylamineFormaldehydeHClEthanolReflux85[12]
Pictet-Spengler TryptamineAcetaldehydeTFACH₂Cl₂Room Temp.92[12]
Pictet-Spengler Dopamine HydrochlorideAcetoneKPi buffer (pH 9)Water70 °C95[13]
Bischler-Napieralski N-Acetyl-2-(3,4-dimethoxyphenyl)ethylamine-POCl₃TolueneReflux88 (dihydroisoquinoline)[3]
Bischler-Napieralski N-Benzoyl-2-phenylethylamine-P₂O₅DecalinReflux75 (dihydroisoquinoline)[6]
Pomeranz-Fritsch 3,4-Dimethoxybenzaldehyde & Aminoacetaldehyde dimethyl acetal-H₂SO₄-100 °C60 (isoquinoline)[11]
Pomeranz-Fritsch Benzaldehyde & Aminoacetaldehyde diethyl acetal-Conc. H₂SO₄-HeatVariable[5][14]

Experimental Protocols

Pictet-Spengler Reaction: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Materials:

  • 2-(3,4-Dimethoxyphenyl)ethylamine (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Hydrochloric acid (catalytic amount)

  • Ethanol

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve 2-(3,4-dimethoxyphenyl)ethylamine in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Add acetaldehyde dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Bischler-Napieralski Reaction and Subsequent Reduction: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Materials:

  • N-Acetyl-2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-acetyl-2-(3,4-dimethoxyphenyl)ethylamine and anhydrous DCM.

  • Add POCl₃ dropwise to the solution.

  • Fit the flask with a reflux condenser and heat the solution to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate via rotary evaporation.

  • Dissolve the residue in a mixture of methanol and water (9:1) and cool to 0 °C.

  • Slowly add NaBH₄ portion-wise until the pH reaches 7.

  • Add saturated aqueous ammonium chloride solution dropwise.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[3]

Pomeranz-Fritsch Reaction: Synthesis of 6,7-Dimethoxyisoquinoline

Materials:

  • 3,4-Dimethoxybenzaldehyde (1.0 eq)

  • Aminoacetaldehyde dimethyl acetal (1.0 eq)

  • Toluene

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3,4-dimethoxybenzaldehyde and aminoacetaldehyde dimethyl acetal in toluene.

  • Heat the mixture at reflux to remove water until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude benzalaminoacetal.

  • Cyclization: Carefully add the crude benzalaminoacetal to concentrated sulfuric acid at 0 °C.

  • Allow the mixture to warm to room temperature and then heat as required, monitoring the reaction by TLC.

  • Pour the reaction mixture onto ice and basify with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[11]

Comparative Workflow

The following diagram illustrates a generalized workflow for the three synthetic routes, highlighting the key differences in their procedural steps.

Comparative_Workflow cluster_PS Pictet-Spengler cluster_BN Bischler-Napieralski cluster_PF Pomeranz-Fritsch PS_Start β-arylethylamine + Aldehyde/Ketone PS_Reaction One-Pot Reaction (Acid Catalyst) PS_Start->PS_Reaction PS_Product Tetrahydroisoquinoline PS_Reaction->PS_Product BN_Start β-arylethylamide BN_Cyclization Cyclization (Dehydrating Agent) BN_Start->BN_Cyclization BN_Intermediate Dihydroisoquinoline BN_Cyclization->BN_Intermediate BN_Reduction Reduction BN_Intermediate->BN_Reduction BN_Product Tetrahydroisoquinoline BN_Reduction->BN_Product PF_Start Benzaldehyde + Aminoacetal PF_Cyclization Cyclization (Strong Acid) PF_Start->PF_Cyclization PF_Intermediate Isoquinoline PF_Cyclization->PF_Intermediate PF_Reduction Two-Step Reduction PF_Intermediate->PF_Reduction PF_Product Tetrahydroisoquinoline PF_Reduction->PF_Product

Comparative Experimental Workflow

Conclusion

The choice of synthetic route for the preparation of tetrahydroisoquinolines depends on several factors, including the availability of starting materials, the desired substitution pattern on the final product, and the tolerance of functional groups to the reaction conditions.

  • The Pictet-Spengler reaction is often the most direct and atom-economical method, especially for electron-rich systems, providing the tetrahydroisoquinoline core in a single step.

  • The Bischler-Napieralski reaction offers a reliable two-step sequence and is particularly useful for the synthesis of 1-substituted tetrahydroisoquinolines.

  • The Pomeranz-Fritsch reaction , while historically significant, is often limited by its harsh conditions and variable yields, but it provides access to the fully aromatic isoquinoline scaffold, which can be a valuable intermediate for further diversification.

Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific target molecule. This guide provides a foundational understanding to aid in this decision-making process, empowering the efficient and effective synthesis of this important class of heterocyclic compounds.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Tetrahydroisoquinoline-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with potent biological activities.[1] This guide provides a comparative analysis of the in vitro and in vivo efficacy of several THIQ-based compounds currently under investigation for their anticancer properties. The objective is to offer a clear, data-driven comparison to aid researchers and drug development professionals in evaluating the therapeutic potential of this promising class of molecules.

Key Tetrahydroisoquinoline Compounds and Their Anticancer Activity

This guide focuses on a selection of THIQ derivatives that have been evaluated in both laboratory settings (in vitro) and in living organisms (in vivo), primarily in the context of cancer therapy. The data presented herein is compiled from various preclinical studies to highlight the translation of initial findings from cell-based assays to animal models.

Trabectedin (Yondelis®) and Lurbinectedin (Zepzelca™)

Trabectedin and its analog Lurbinectedin are marine-derived THIQ alkaloids that have demonstrated significant antitumor activity and have been approved for the treatment of certain cancers.[2][3] Their primary mechanism of action involves binding to the minor groove of DNA, which leads to a cascade of events including the inhibition of transcription, induction of DNA damage, and modulation of the tumor microenvironment.[4][5][6]

Novel Synthetic Tetrahydroisoquinoline Derivatives

Recent research has focused on the development of novel synthetic THIQ derivatives with diverse mechanisms of action, including the inhibition of key cellular targets like KRas, Dihydrofolate Reductase (DHFR), and Cyclin-Dependent Kinase 2 (CDK2).

Quantitative Efficacy Data: In Vitro vs. In Vivo

The following tables summarize the quantitative data on the efficacy of selected THIQ-based compounds, comparing their performance in cell-based assays with their antitumor activity in animal models.

Table 1: In Vitro Efficacy of Tetrahydroisoquinoline-Based Compounds

CompoundTarget(s)Cell Line(s)Cancer TypeIC50Citation(s)
Trabectedin DNA Minor Groove BinderVariousSarcoma, OvarianLow nM range[7]
Lurbinectedin DNA Minor Groove Binder, RNA Polymerase IIVarious (including chemoresistant lines)Ovarian, Small Cell LungLow nM range[1][8]
GM-3-18 KRasColo320, DLD-1, HCT116, SNU-C1, SW480Colon0.9 - 10.7 µM[9]
EDL-360 Not specifiedT98, U87, LN18, A172Glioma5.42 µM (LN18)[10]
Compound 7e CDK2A549, MCF-7Lung, Breast0.149 µM (enzymatic), 0.098 µM (A549), 0.212 µM (MCF-7)[11][12]
Compound 8d DHFRMCF-7Breast0.199 µM (enzymatic), 0.170 µM (MCF-7)[11][13]

Table 2: In Vivo Efficacy of Selected Tetrahydroisoquinoline-Based Compounds

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI) / OutcomeCitation(s)
Trabectedin Mouse XenograftOvarian, SarcomaVariesSignificant tumor growth inhibition[14][15]
Lurbinectedin Mouse Xenograft (athymic)Ovarian, Pancreatic, Colon, NSCLC0.180 mg/kg i.v., weeklySignificant tumor growth inhibition; Synergistic with irinotecan[1][16]
EDL-360 Mouse Xenograft (BALB/c NSG)Glioma (U87 cells)Daily single doseSignificant reduction in tumor volume compared to control[10][17]
GM-3-18 Not publicly available----
Compound 7e Not publicly available----
Compound 8d Not publicly available----

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vitro and in vivo evaluation of THIQ compounds, based on the cited literature.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the THIQ compound.

  • MTT Incubation: After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model
  • Animal Model: Immunocompromised mice (e.g., athymic nude or BALB/c NSG mice), aged 4-6 weeks, are used.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., U87 glioma cells) is injected subcutaneously into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment Initiation: When tumors reach a palpable size (e.g., ~50 mm³), the mice are randomized into treatment and control groups.[1]

  • Drug Administration: The THIQ compound is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage or weekly intravenous injection). The control group receives the vehicle.[1][10]

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated by comparing the average tumor volume in the treated group to the control group.[10]

  • Histopathological Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.[18]

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by some of the discussed THIQ compounds.

cluster_0 Trabectedin/Lurbinectedin Mechanism Trabectedin/Lurbinectedin Trabectedin/Lurbinectedin DNA Minor Groove DNA Minor Groove Trabectedin/Lurbinectedin->DNA Minor Groove Binds to Tumor Microenvironment Modulation Tumor Microenvironment Modulation Trabectedin/Lurbinectedin->Tumor Microenvironment Modulation Transcription Inhibition Transcription Inhibition DNA Minor Groove->Transcription Inhibition DNA Damage (DSBs) DNA Damage (DSBs) DNA Minor Groove->DNA Damage (DSBs) Apoptosis Apoptosis Transcription Inhibition->Apoptosis DNA Damage (DSBs)->Apoptosis

Caption: Mechanism of action for Trabectedin and Lurbinectedin.

cluster_1 DHFR and CDK2 Inhibition Compound 8d Compound 8d DHFR DHFR Compound 8d->DHFR Inhibits dTMP dTMP DHFR->dTMP Catalyzes conversion of dUMP to dUMP dUMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Compound 7e Compound 7e CDK2/Cyclin E CDK2/Cyclin E Compound 7e->CDK2/Cyclin E Inhibits G1/S Transition G1/S Transition CDK2/Cyclin E->G1/S Transition Promotes Cell Cycle Arrest Cell Cycle Arrest G1/S Transition->Cell Cycle Arrest Leads to

Caption: Inhibition of DHFR and CDK2 by THIQ compounds.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound.

Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis & Characterization->In Vitro Screening Hit Identification (IC50) Hit Identification (IC50) In Vitro Screening->Hit Identification (IC50) Lead Optimization Lead Optimization Hit Identification (IC50)->Lead Optimization In Vivo Efficacy Studies (Xenograft) In Vivo Efficacy Studies (Xenograft) Lead Optimization->In Vivo Efficacy Studies (Xenograft) Data Analysis (TGI) Data Analysis (TGI) In Vivo Efficacy Studies (Xenograft)->Data Analysis (TGI) Preclinical Candidate Selection Preclinical Candidate Selection Data Analysis (TGI)->Preclinical Candidate Selection

Caption: Preclinical drug discovery workflow.

References

Comparative Analysis of Tetrahydroisoquinoline Analog Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the selectivity profiles of tetrahydroisoquinoline analogs against various receptor targets. This guide provides a comparative summary of binding affinities, detailed experimental protocols for cross-reactivity assessment, and visual representations of relevant biological pathways and experimental workflows.

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1][2] As drug candidates progress through the development pipeline, understanding their selectivity and potential for off-target effects is crucial. This guide provides a comparative analysis of the cross-reactivity of various THIQ analogs against several key receptor families, including dopamine, sigma, and orexin receptors. The data presented here, summarized from multiple studies, offers valuable insights for structure-activity relationship (SAR) studies and the design of more selective therapeutic agents.

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki in nM or IC50 in µM) of various tetrahydroisoquinoline analogs for a panel of receptors. Lower values indicate higher binding affinity.

Table 1: Cross-Reactivity of Tetrahydroisoquinoline Analogs at Dopamine and Sigma Receptors

Compound IDPrimary TargetD2R (Ki, nM)D3R (Ki, nM)D4R (Ki, nM)σ1 (Ki, nM)σ2 (Ki, nM)Reference
5r D3RHigh Affinity24---[3]
5q D3RNo Affinity57No AffinityNo AffinityNo Affinity[3]
5s D3R-1.2--No Affinity[3]
5t D3R-3.4--No Affinity[3]
Compound 1 σ2R---High AffinityHigh Affinity[4]
Methylenedioxy analog of 1 σ1R/σ2R---10-fold > 18 to 12-fold < 1[4]
Open-ring analog of 1 ----No Change1700-fold < 1[4]

Table 2: Selectivity of Tetrahydroisoquinoline Analogs for Orexin Receptors

Compound IDOX1R (Ke, nM)OX2R (Ke, nM)Selectivity (OX2R/OX1R)Reference
Compound 1 641769.5[5]
Compound 3 301605.3[5]
Compound 4 3133210.7[5]
Compound 9a 5.7>570>100[5]

Table 3: Cross-Reactivity of Quercetin-Tetrahydroisoquinoline Derivatives against Cholinesterases

CompoundAcetylcholinesterase (AChE) InhibitionButyrylcholinesterase (BChE) InhibitionSelectivity for BChEReference
Quercetin-THIQ Derivative Moderate InhibitionEnhanced InhibitionIncreased[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity studies. Below are generalized protocols for common assays used to determine the binding affinities of THIQ analogs.

Radioligand Binding Assay for Dopamine Receptors (D2, D3, D4)

This protocol describes a competitive binding assay to determine the affinity of test compounds for dopamine receptors.

Materials:

  • Membrane Preparations: CHO or HEK293 cells stably expressing the human dopamine D2, D3, or D4 receptor.

  • Radioligand: [³H]-Spiperone or another suitable high-affinity ligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM) or another appropriate dopamine receptor antagonist.

  • Test Compounds: Tetrahydroisoquinoline analogs at various concentrations.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound in assay buffer. For total binding wells, omit the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Sigma Receptors (σ1, σ2)

This protocol outlines a method for assessing the binding of THIQ analogs to sigma receptors.

Materials:

  • Membrane Preparations: Guinea pig brain membranes or cells expressing sigma-1 or sigma-2 receptors.

  • Radioligands: --INVALID-LINK---Pentazocine for σ1 receptors; [³H]DTG for total sigma binding.

  • Masking Agent (for σ2 binding): (+)-Pentazocine to block σ1 receptor binding when using [³H]DTG.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: Tetrahydroisoquinoline analogs.

  • Filtration and Scintillation Equipment: As described for the dopamine receptor assay.

Procedure:

  • Reaction Setup: For σ1 binding, incubate membrane preparations with --INVALID-LINK---Pentazocine and test compounds. For σ2 binding, incubate with [³H]DTG, the masking agent, and test compounds. Include total and non-specific binding wells.

  • Incubation: Incubate at 37°C for a specified time (e.g., 150 minutes).[4]

  • Filtration and Quantification: Follow the same procedure as for the dopamine receptor binding assay.

  • Data Analysis: Calculate IC50 and Ki values as described previously.

Visualizing the Molecular Landscape

To better understand the context of these cross-reactivity studies, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the logical relationship of compound selectivity.

Dopamine_D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi_protein Gi Protein D2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Receptor_Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare Receptor Membrane Homogenate start->prepare_membranes prepare_ligands Prepare Radiolabeled Ligand and Test Compounds start->prepare_ligands plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells prepare_membranes->plate_setup prepare_ligands->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

THIQ_Selectivity cluster_dopamine Dopamine Receptors cluster_sigma Sigma Receptors cluster_orexin Orexin Receptors THIQ_Analogs Tetrahydroisoquinoline Analogs D2R D2R THIQ_Analogs->D2R Variable Affinity D3R D3R THIQ_Analogs->D3R High Affinity (e.g., 5q, 5s, 5t) Sigma2 σ2 THIQ_Analogs->Sigma2 High Affinity (e.g., Compound 1) OX1R OX1R THIQ_Analogs->OX1R Selective Antagonism (e.g., Compound 9a) OX2R OX2R THIQ_Analogs->OX2R D4R D4R Sigma1 σ1

Caption: Logical Relationship of THIQ Analog Selectivity.

References

Benchmarking (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol-Derived Catalysts: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides a comparative benchmark of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol-derived organocatalysts against established alternatives in key asymmetric reactions. By presenting quantitative performance data, detailed experimental protocols, and mechanistic insights, this document aims to facilitate informed catalyst selection for stereoselective transformations.

The development of efficient and selective asymmetric catalytic systems is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and fine chemical industries. Among the diverse array of chiral catalysts, those derived from the 1,2,3,4-tetrahydroisoquinoline scaffold have garnered significant attention. These compounds, particularly this compound and its derivatives, offer a rigid chiral backbone that can effectively induce stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide focuses on objectively comparing the performance of these tetrahydroisoquinoline-based catalysts with well-established organocatalysts such as L-proline and chiral amino alcohols like (1R,2S)-1-amino-2-indanol. The comparison is centered around widely studied benchmark reactions, including the asymmetric aldol reaction, Michael addition, and Diels-Alder reaction.

Performance Benchmark: A Comparative Analysis

The efficacy of a chiral catalyst is primarily evaluated based on its ability to provide high yields and excellent enantioselectivity (expressed as enantiomeric excess, ee) and diastereoselectivity (expressed as diastereomeric ratio, dr). The following tables summarize the performance of this compound-derived catalysts and their alternatives in key asymmetric reactions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental C-C bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. L-proline is a widely recognized organocatalyst for this transformation.

CatalystAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
L-Proline BenzaldehydeCyclohexanoneMethanol/Water0307890:1095

Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction.[1][2]

Asymmetric Michael Addition

The asymmetric Michael addition is a crucial method for the enantioselective formation of carbon-carbon bonds. Tetrahydroisoquinoline-based guanidine organocatalysts have shown promise in this reaction.

CatalystMichael DonorMichael AcceptorYield (%)ee (%)
Tetrahydroisoquinoline Guanidine MalonatesNitro-olefinsup to 99up to 97
Tetrahydroisoquinoline Guanidine β-ketoestersNitro-olefinsup to 99up to 97

Table 2: Performance of a Tetrahydroisoquinoline-Derived Guanidine Catalyst in the Asymmetric Michael Addition.[3]

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Organocatalysts based on the tetrahydroisoquinoline backbone have been evaluated in this cycloaddition.

CatalystDieneDienophileConversion (%)ee (%)
Tetrahydroisoquinoline Derivative VariousVariousup to 100up to 64

Table 3: Performance of a Tetrahydroisoquinoline-Derived Organocatalyst in the Asymmetric Diels-Alder Reaction.[3][4]

Asymmetric Allylation Reaction

Chiral tetrahydroisoquinoline N-oxides have been employed as organocatalysts in the asymmetric allylation of aldehydes.

CatalystAldehydeAllylating AgentYield (%)ee (%)
Tetrahydroisoquinoline N-oxide Aromatic & α,β-unsaturatedAllyltrichlorosilaneup to 93up to 91

Table 4: Performance of a Tetrahydroisoquinoline-Derived N-oxide Catalyst in the Asymmetric Allylation Reaction.[3]

Asymmetric Ketone Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a benchmark for the enantioselective reduction of prochiral ketones. (1R,2S)-1-amino-2-indanol is a key precursor for the oxazaborolidine catalyst used in this reaction.

Chiral Amino AlcoholKetoneReducing AgentCatalyst Loading (mol%)Temp. (°C)Yield (%)ee (%)
(1R,2S)-1-Amino-2-indanol AcetophenoneBH₃·SMe₂10RT9597

Table 5: Performance of (1R,2S)-1-Amino-2-indanol in the CBS Reduction of Acetophenone.[5][6][7]

Experimental Protocols

Reproducibility is fundamental to scientific advancement. The following are detailed methodologies for the key reactions cited in this guide.

L-Proline Catalyzed Aldol Reaction of Benzaldehyde and Cyclohexanone[1][2]

Materials:

  • (S)-Proline

  • Cyclohexanone

  • Benzaldehyde

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add (S)-proline (0.1 mmol, 10 mol%).

  • Add methanol (1.33 mL) and water (330 µL).

  • Add cyclohexanone (5.18 mL, 50 mmol) and stir the mixture for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add benzaldehyde (1.02 mL, 10 mmol) dropwise.

  • Stir the reaction mixture vigorously at 0 °C for 30 hours.

  • After completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Asymmetric CBS Reduction of Acetophenone using (1R,2S)-1-Amino-2-indanol[5][6][7]

Materials:

  • (1R,2S)-1-Amino-2-indanol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (1R,2S)-1-amino-2-indanol (0.1 mmol, 10 mol%).

  • Add anhydrous THF (2 mL) and cool the solution to 0 °C.

  • Slowly add borane-dimethyl sulfide complex (0.1 mmol, 10 mol%) dropwise to form the oxazaborolidine catalyst in situ. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (1 mL).

  • Add the acetophenone solution dropwise to the catalyst solution at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of methanol.

  • Add 1 M HCl and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for catalyst optimization and the development of new synthetic methodologies. The following diagrams, generated using Graphviz, illustrate key catalytic cycles and experimental workflows.

Proline_Aldol_Cycle Proline Proline Catalyst Iminium Iminium Ion Proline->Iminium + Ketone Ketone Ketone Aldehyde Aldehyde Enamine Enamine Intermediate Iminium->Enamine - H₂O Aldol_Adduct Aldol Adduct Enamine->Aldol_Adduct + Aldehyde Aldol_Adduct->Proline + H₂O (Hydrolysis) Hydrolysis Hydrolysis

Caption: Catalytic cycle of the L-proline catalyzed asymmetric aldol reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Mix Catalyst and Solvent B Add Ketone A->B C Cool to 0 °C B->C D Add Aldehyde C->D E Stir at 0 °C for 30h D->E F Quench Reaction E->F G Extraction F->G H Purification (Chromatography) G->H I Determine dr (NMR) H->I J Determine ee (Chiral HPLC) H->J

Caption: General experimental workflow for an asymmetric aldol reaction.

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical analysis, the precise determination of a compound's purity is a critical step in ensuring safety and efficacy. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical technique is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), a widely used alternative for purity assessment. We will delve into the experimental protocols, present comparative data, and illustrate the underlying workflows and validation principles.

qNMR as a Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic molecules.[1][2] Unlike chromatographic techniques such as HPLC, which are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a direct method.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2][3] This allows for the direct quantification of a substance against a certified internal standard of a different compound.[1]

Key advantages of qNMR include:

  • Direct Measurement: It does not require a chemically identical reference standard of the analyte.[1][3]

  • High Accuracy and Precision: qNMR is capable of providing highly accurate and precise purity values.[1]

  • Versatility: A single internal standard can be used for the quantification of a wide range of compounds.[1]

  • Structural Information: It provides structural information about the analyte and any impurities present in the same experiment.[1]

  • Speed: qNMR measurements can often be faster than developing and running a new chromatographic method.[1]

Comparative Performance: qNMR vs. HPLC

The choice of analytical method for purity assessment depends on various factors, including the nature of the sample, the expected impurities, and the required level of accuracy. The following table summarizes the typical performance characteristics of qNMR and HPLC for purity determination, based on validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Key Considerations
Principle Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[2][3]Relative quantification based on the comparison of the peak area of the analyte to that of a reference standard.[2]qNMR is a primary method, while HPLC is a secondary method requiring a specific reference standard for the analyte.[1][2]
Accuracy High (typically >99%)High (typically >99%)qNMR accuracy is less dependent on the availability and purity of an identical analyte standard. In some cases, HPLC area percent can be misleading if impurities have different UV response factors.[2]
Precision (RSD) Excellent (<1%)Excellent (<1%)Both methods offer high precision.
Specificity High; signal uniqueness is determined by the chemical environment of the nuclei. 2D NMR techniques can be used to resolve overlapping signals.[4]High; achieved through chromatographic separation of the analyte from impurities.Co-eluting impurities in HPLC can affect accuracy. qNMR can sometimes detect impurities not visible by UV detection in HPLC.[4]
Linearity Excellent over a wide dynamic range.[5]Good, but can be limited by detector saturation at high concentrations.qNMR's linearity is an inherent property of the technique.
Limit of Quantification (LOQ) Typically in the µg to mg range.Typically in the ng to µg range.HPLC is generally more sensitive for trace analysis.
Sample Throughput Moderate; sample preparation is straightforward, and acquisition times are relatively short.[1]High; autosamplers allow for the analysis of a large number of samples.Method development for HPLC can be more time-consuming than for qNMR.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for purity assessment by ¹H qNMR and HPLC.

¹H qNMR Experimental Protocol

This protocol describes the determination of the purity of an analyte using an internal standard.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the analyte and 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a high purity, be stable, and have signals that do not overlap with the analyte signals.[6]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a volumetric flask.

    • Transfer an appropriate volume of the solution to a 5 mm NMR tube.[7]

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).[1]

    • Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is often sufficient for small molecules to ensure full relaxation).[1]

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1][8]

    • Acquisition Time (aq): Use an acquisition time of at least 3 seconds.[1]

    • Spectral Width (sw): Ensure the spectral width covers all signals of interest (e.g., -2 to 12 ppm).[1]

  • Data Processing:

    • Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio.[1]

    • Manually phase the spectrum and apply a baseline correction.[1]

    • Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.[1]

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Where:

    • I_analyte and I_IS are the integrals of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons giving rise to the respective signals.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.

    • m_analyte and m_IS are the masses of the analyte and internal standard.

    • P_IS is the purity of the internal standard.

HPLC Experimental Protocol

This protocol provides a general outline for purity determination by HPLC with UV detection.

  • Method Development:

    • Column Selection: Choose a suitable stationary phase (e.g., C18) and column dimensions based on the analyte's properties.

    • Mobile Phase Selection: Develop an isocratic or gradient mobile phase to achieve good separation of the analyte from its impurities.

    • Wavelength Selection: Determine the optimal UV detection wavelength for the analyte.

  • Standard and Sample Preparation:

    • Reference Standard Solution: Accurately prepare a stock solution of the certified reference standard of the analyte in a suitable solvent. Prepare a series of dilutions for linearity assessment.

    • Sample Solution: Accurately prepare a solution of the analyte to be tested at a similar concentration to the main standard.

  • Data Acquisition:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard solutions and the sample solution.

    • Record the chromatograms.

  • Data Analysis and Purity Calculation:

    • Identify the peak corresponding to the analyte.

    • For purity by area percent, calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram. This method assumes that all components have a similar response factor at the detection wavelength.[2]

    • For a more accurate assay, use a calibration curve generated from the reference standard injections to determine the concentration of the analyte in the sample solution.

Visualizing the Workflow and Validation Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow for qNMR purity assessment and the logical relationships in the validation of an analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Acquisition Parameters (d1, ns, aq, sw) transfer->setup acquire Acquire 1D ¹H NMR Spectrum setup->acquire processing Fourier Transform, Phasing, Baseline Correction acquire->processing integration Integrate Analyte and IS Signals processing->integration calculation Calculate Purity using Formula integration->calculation result Final Purity Value (%) calculation->result

Caption: Experimental workflow for qNMR purity assessment.

Validation_Logic cluster_method Analytical Method Validation (ICH Q2(R1)) cluster_params Performance Characteristics Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate Precision) Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Accuracy->Range Precision->Range LOQ->Range Linearity->Range

Caption: Logical relationship of analytical method validation parameters.

References

Bridging the Gap: A Guide to Comparing Computational Docking Scores and Experimental Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, computational molecular docking serves as a powerful and indispensable tool for rapidly screening vast libraries of small molecules against a protein target. It predicts the preferred binding orientation and scores the interaction, offering a prioritized list of potential drug candidates. However, a persistent challenge lies in the frequent and often significant discrepancy between these in silico predictions and in vitro experimental results. This guide provides an objective comparison between computational docking scores and experimental binding affinities, supported by data, detailed methodologies, and a clear rationale for their observed differences.

The Core of the Matter: Why Don't Docking Scores Perfectly Predict Binding?

The fundamental reason for the imperfect correlation between docking scores and experimental binding affinities (such as Kᵢ, Kₐ, IC₅₀) is that they are measuring different things under different assumptions. A docking score is a rapid, simplified estimation of binding energy from a static "snapshot" of a single binding pose. In contrast, experimental binding affinity is a thermodynamic measurement reflecting the equilibrium between bound and unbound states for entire populations of molecules in a dynamic solution.

Several key factors contribute to this disparity:

  • Scoring Function Approximations : Docking scoring functions are designed as a compromise between accuracy and computational speed. They employ numerous simplifications, such as treating the receptor as rigid, inadequately modeling the entropic changes upon binding, and using generalized terms for solvation effects.[1][2]

  • Protein Flexibility : Proteins are not static entities. The "rigid receptor" approximation used by many docking programs ignores the conformational changes that can occur when a ligand binds (induced fit), which is a critical component of the true binding energy.[1][2]

  • Solvation and Entropy : The energetic cost of desolvating the ligand and the binding pocket, as well as the changes in conformational entropy for both molecules upon binding, are complex thermodynamic parameters that are difficult for fast scoring functions to calculate accurately.[2]

  • Experimental Conditions : Experimental results can be influenced by buffer conditions, pH, temperature, and the specific assay technology used, adding variables not accounted for in a standard docking simulation.[3]

Performance of Scoring Functions: A Quantitative Look

While a perfect correlation is elusive, the performance of different docking programs and scoring functions varies. The ability of a scoring function to correlate with experimental data is often measured by the Pearson correlation coefficient (R or R²). Generally, most standard docking programs show a weak to moderate correlation.[4] More computationally intensive methods or newer, machine-learning-based approaches tend to perform better.

Below is a summary of reported correlation coefficients for various scoring functions against experimental binding affinities from different studies. It is crucial to note that these values are highly dependent on the specific protein targets and ligand datasets used in each study.

Scoring Function/MethodTarget/DatasetPearson Correlation (R)Reference(s)
Standard Scoring Functions
AutoDock Vina (Default)PDBbind v2019 (1315 complexes)0.552[5]
AutoDock Vina (Modified)PDBbind v2019 (1315 complexes)0.621[5]
X-Score100 protein-ligand complexes> 0.50[6]
PLP100 protein-ligand complexes> 0.50[6]
DrugScore100 protein-ligand complexes> 0.50[6]
G-Score100 protein-ligand complexes> 0.50[6]
Machine Learning-Based
AK-ScorePDBbind-2016 core set (285)0.827[7]
RF-ScorePDBbind v20070.803[8]
System-Dependent (High)
Unspecified (Flavan-3-ols)Ebola Virus Glycoprotein-0.919[9]

Note: A negative correlation is expected as a more negative docking score (stronger predicted binding) should ideally correlate with a lower IC₅₀/Kᵢ value (stronger experimental binding).

Experimental & Computational Protocols

Accurate comparison requires rigorous and well-defined protocols for both computational and experimental arms of a study.

Experimental Protocols for Binding Affinity

1. Isothermal Titration Calorimetry (ITC) ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.

  • Principle : A solution of the ligand is titrated into a solution containing the protein target in a highly sensitive calorimeter. The heat change upon each injection is measured.

  • Methodology :

    • Prepare precisely concentrated solutions of the protein (in the sample cell) and the ligand (in the injection syringe) in the same buffer.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Measure the heat change after each injection until the protein becomes saturated.

    • The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.

    • Fit the binding isotherm curve to a suitable binding model to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

2. Surface Plasmon Resonance (SPR) SPR is a label-free optical technique for real-time monitoring of binding interactions.

  • Principle : It measures changes in the refractive index at the surface of a sensor chip when one molecule (ligand) binds to another (protein) that has been immobilized on the chip.

  • Methodology :

    • Immobilize the protein target onto the surface of a sensor chip.

    • Flow a solution containing the ligand (analyte) at various concentrations over the chip surface.

    • Monitor the binding in real-time as a change in the SPR signal (measured in Response Units, RU).

    • After the association phase, flow buffer without the analyte over the chip to monitor the dissociation phase.

    • Regenerate the sensor surface to remove the bound ligand for the next cycle.

    • The resulting sensorgrams (RU vs. time) are fitted to kinetic models to determine the association rate constant (kₐ), dissociation rate constant (kₐ), and the equilibrium dissociation constant (Kₐ = kₐ/kₐ).

Standard Computational Docking Protocol

A typical molecular docking workflow involves preparation, docking, and validation.

  • Principle : Use a search algorithm to explore possible binding poses of a flexible ligand within a defined region of a receptor and use a scoring function to rank these poses.

  • Methodology :

    • Receptor Preparation : Start with a high-resolution crystal structure of the target protein. Remove water molecules (unless specific waters are known to be critical for binding), add hydrogen atoms, and assign partial charges.

    • Ligand Preparation : Generate a 3D conformation of the ligand. Assign protonation states appropriate for the physiological pH and assign partial charges.

    • Grid Generation : Define the binding site by specifying a "grid box" that encompasses the active site cavity where the ligand is expected to bind.

    • Docking Execution : Run the docking program (e.g., AutoDock Vina, Glide). The software will systematically or stochastically sample ligand conformations and orientations within the grid box.

    • Pose Analysis and Scoring : The program's scoring function evaluates each pose, and the top-ranked poses are saved for analysis. The most negative score typically represents the most favorable predicted binding mode.

    • Protocol Validation (Crucial Step) : Before screening a large library, the docking protocol must be validated. This is typically done by removing the co-crystallized (native) ligand from the protein structure and docking it back into the binding site. The protocol is considered valid if the program can reproduce the native binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[3]

Visualizing the Workflow and Influencing Factors

The following diagrams illustrate the relationship between the computational and experimental workflows and the factors that influence their correlation.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow c1 Receptor & Ligand Preparation c2 Molecular Docking (Pose Generation) c1->c2 c3 Scoring & Ranking (Docking Score) c2->c3 corr Correlation Analysis (Docking Score vs. Binding Affinity) c3->corr e1 Protein & Ligand Purification/Prep e2 Binding Assay (e.g., ITC, SPR) e1->e2 e3 Data Analysis (Binding Affinity: Ki, Kd) e2->e3 e3->corr

Fig. 1: Parallel workflows for computational and experimental binding assessment.

G cluster_factors Influencing Factors f1 Scoring Function Approximations comp Computational Docking Score f1->comp f2 Protein Flexibility (Rigid Receptor Model) f2->comp f3 Solvation & Entropy Effects f3->comp f4 Experimental Conditions & Assay Type exp Experimental Binding Affinity f4->exp corr Strength of Correlation comp->corr exp->corr

Fig. 2: Key factors influencing the correlation between docking and experiments.

Best Practices and Advanced Alternatives

Given the limitations, docking scores should be interpreted with caution. They are best used for:

  • Virtual Screening : To enrich a large compound library, prioritizing molecules for experimental testing rather than providing a definitive ranking.

  • Pose Prediction : To generate credible hypotheses about how a ligand might bind to its target, which can guide further optimization efforts.

To improve the correlation with experimental data, consider more advanced, albeit computationally expensive, methods:

  • MM/PBSA and MM/GBSA : These methods rescore the poses generated by docking using a more physically realistic model that includes solvation energy calculations, often leading to better rank-ordering of compounds.[2]

  • Free Energy Perturbation (FEP+) : A highly rigorous and computationally intensive method that calculates the relative binding free energy between two ligands with high accuracy, often within 1 kcal/mol of experimental values for congeneric series.[2]

  • Consensus Scoring : Combining the results from several different scoring functions can sometimes improve the hit rate by averaging out their individual biases.

Conclusion

Computational docking is a cornerstone of structure-based drug design, but its scoring functions are not a substitute for experimental validation. The weak correlation between docking scores and experimental binding affinities is an inherent result of the necessary simplifications made for computational efficiency. Researchers should view docking as a powerful tool for enriching hit lists and generating structural hypotheses, not for quantitatively predicting binding affinity. By understanding these limitations, validating protocols rigorously, and, where necessary, employing more advanced rescoring or free energy calculation methods, scientists can more effectively bridge the gap between in silico predictions and experimental reality, ultimately accelerating the drug discovery pipeline.

References

Safety Operating Guide

Proper Disposal of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol, a nitrogen-containing heterocyclic compound, ensuring the safety of personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all recommended personal protective equipment (PPE) guidelines. While a specific SDS for this exact compound was not located, data for structurally similar compounds indicate that it may cause skin and eye irritation or damage[1][2]. Therefore, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is essential. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][2].

Waste Categorization and Segregation

Proper categorization is the foundational step in compliant chemical waste disposal[3]. This compound should be classified as a hazardous chemical waste. It is crucial to segregate this waste from other waste streams to prevent incompatible chemical reactions[3][4]. Specifically, it should be collected in a dedicated, properly labeled waste container.

Waste Collection and Container Management

The selection and management of waste containers are governed by strict regulations to prevent leaks and ensure safety[4].

  • Container Selection : Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or other resistant plastic containers are generally preferred for organic chemical waste[5]. The container must be in good condition, free from damage or leaks, and have a secure, leak-proof closure[4].

  • Labeling : All waste containers must be clearly and accurately labeled[3]. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards associated with the chemical (e.g., "Irritant," "Corrosive" if applicable based on the specific SDS)[1][2]

    • The accumulation start date (the date the first drop of waste is added to the container)[3]

    • The name and contact information of the generating laboratory or researcher.

  • Container Filling : To prevent spills and accommodate expansion, do not fill the container to more than 90% of its capacity. Keep the container securely closed at all times, except when adding waste[5].

Storage of Chemical Waste

Designated satellite accumulation areas (SAAs) are required for the temporary storage of hazardous waste within the laboratory[5].

  • Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[5].

  • Segregation : Store the waste container in a secondary containment bin to prevent the spread of potential spills[4]. Ensure that it is stored separately from incompatible materials, such as strong oxidizing agents and strong acids[1].

  • Accumulation Limits : Laboratories must not exceed the regulatory limits for the amount of hazardous waste stored in an SAA. This is typically 55 gallons of non-acute hazardous waste or one quart of acutely hazardous waste[5][6].

Disposal Procedures

Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash[4][5][6].

  • Request for Pickup : Once the waste container is nearly full or has been in accumulation for the maximum allowed time (often 180 days, but institutional policies may vary), a hazardous waste pickup must be scheduled with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[7].

  • Documentation : Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is a legal requirement and is crucial for regulatory compliance[3].

  • Empty Container Disposal : A container that has held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste[6]. After triple-rinsing, the container's label should be defaced before disposal as non-hazardous solid waste[6].

Quantitative Data Summary

ParameterGuidelineSource
Maximum Container Fill Level 90% of total capacity[7]
Maximum SAA Storage Volume (Non-Acute Hazardous Waste) 55 gallons[5][6]
Maximum SAA Storage Volume (Acutely Hazardous Waste) 1 quart[5][6]
Maximum On-site Accumulation Time Typically 180 days (check institutional policy)[7]

Experimental Workflow for Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Select Compatible Container B->C D Label Container Correctly C->D E Add Waste (≤90% Full) D->E F Store in Designated SAA E->F G Use Secondary Containment F->G H Monitor Accumulation Time & Volume G->H I Schedule Waste Pickup with EHS H->I J Document Waste Disposal I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally similar compounds, including 1,2,3,4-tetrahydroisoquinoline and other substituted tetrahydroisoquinolines. It is imperative to treat this compound with caution and handle it as potentially hazardous.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.[1][2][3]

PPE Category Specification Purpose
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.[1][3]To protect eyes and face from splashes and airborne particles.
Hand Protection Two pairs of chemotherapy-grade nitrile gloves (thickness >0.11 mm).[1][2]To prevent skin contact. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Gloves should be changed every 30 minutes or immediately if contaminated, punctured, or torn.[2]
Body Protection A disposable, polyethylene-coated polypropylene gown that opens in the back with long sleeves and closed elastic or knit cuffs.[2]To protect skin and clothing from contamination. Gowns should be changed every 2-3 hours or immediately if contaminated.[2]
Respiratory Protection Generally not required for small quantities in a well-ventilated area.[1] Use a NIOSH-approved respirator (e.g., N95) if there is a risk of generating aerosols or dust.[1][2] For unpacking potentially broken glass containers, an elastomeric half-mask with a multi-gas cartridge and P100-filter may be necessary.[2]To prevent inhalation of airborne particles.
Foot Protection Two pairs of shoe covers must be worn when handling hazardous compounds.[2]To prevent the spread of contamination.
Operational Plan: Safe Handling Procedures

Safe handling practices are crucial to prevent exposure and accidents. Always work in a designated area, preferably a chemical fume hood, to minimize inhalation risks.

Step-by-Step Handling Protocol:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a safety shower and eyewash station are readily accessible.[4]

    • Work within a certified chemical fume hood or other appropriate ventilated enclosure.[1][5]

  • Donning PPE:

    • Put on all required PPE as specified in the table above before handling the compound.

  • Weighing and Transfer:

    • Handle the compound as a solid to minimize dust generation.

    • Use a spatula for transferring the solid.

    • When dissolving, add the solvent to the solid slowly to prevent splashing.[1]

  • During the Procedure:

    • Keep all containers tightly closed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory area.

  • After Handling:

    • Decontaminate all work surfaces and equipment thoroughly.

    • Carefully doff PPE, removing the outer gloves first.

    • Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[1][5]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE (e.g., gloves, gown, shoe covers) Place in a designated, sealed, and clearly labeled hazardous waste container.
Spills For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and follow emergency procedures.
Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4][5] Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[4][5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[4][5] Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Assess Hazards b Don PPE a->b c Weigh & Transfer in Fume Hood b->c d Perform Experiment c->d e Decontaminate Surfaces d->e f Dispose of Waste e->f g Doff PPE f->g h Wash Hands g->h

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.